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  • Product: Z-His-Phe-OH
  • CAS: 13053-69-5

Core Science & Biosynthesis

Foundational

Technical Guide: Z-His-Phe-OH Molecular Architecture and Application

Version 1.0 | Senior Application Scientist Desk Executive Summary Z-His-Phe-OH (N-Carbobenzoxy-L-Histidyl-L-Phenylalanine) is a synthetic dipeptide derivative utilized primarily as a specific substrate for Carboxypeptida...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Senior Application Scientist Desk

Executive Summary

Z-His-Phe-OH (N-Carbobenzoxy-L-Histidyl-L-Phenylalanine) is a synthetic dipeptide derivative utilized primarily as a specific substrate for Carboxypeptidase A (CPA) and as a protected intermediate in peptide synthesis. Its structural significance lies in the N-terminal Carbobenzoxy (Z) protection, which mimics the hydrophobic bulk of natural protein chains, and the C-terminal Phenylalanine, which satisfies the specificity pocket of CPA.

This guide provides a rigorous breakdown of its molecular weight, structural connectivity, and a validated protocol for its use in enzymatic kinetic assays.

Part 1: Molecular Architecture & Physicochemical Specifications

Structural Composition

The molecule consists of three distinct moieties linked via amide bonds:

  • Z-Group (Cbz): A benzyl carbamate protecting group attached to the N-terminus. It provides steric bulk and aromaticity, enhancing affinity for the enzyme's hydrophobic pocket.[1]

  • Histidine (His): The central amino acid residue containing an imidazole side chain.

  • Phenylalanine (Phe): The C-terminal residue with a free carboxylic acid. This is the scissile residue cleaved by carboxypeptidases.

Quantitative Data Table
ParameterSpecification
Chemical Name N-(Benzyloxycarbonyl)-L-histidyl-L-phenylalanine
Common Abbreviation Z-His-Phe-OH
CAS Number 13053-69-5
Molecular Formula

Molecular Weight 436.46 g/mol
Stereochemistry L-His, L-Phe (unless specified otherwise)
pKa Values ~6.0 (Imidazole), ~3.5 (Carboxyl)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)
Structural Visualization

The following diagram illustrates the connectivity from the N-terminal protecting group to the C-terminal acid.

Z_His_Phe_Structure Figure 1: Structural connectivity of Z-His-Phe-OH showing the scissile peptide bond. Z_Group Z-Group (Benzyloxycarbonyl) His_Residue L-Histidine (Imidazole Side Chain) Z_Group->His_Residue Amide Bond Phe_Residue L-Phenylalanine (Benzyl Side Chain) His_Residue->Phe_Residue Peptide Bond (Scissile) C_Terminus C-Terminus (Free -COOH) Phe_Residue->C_Terminus Covalent

Part 2: Synthesis and Stability[2][3]

Synthesis Logic

Z-His-Phe-OH is typically synthesized via Solution Phase Peptide Synthesis .

  • Coupling: The Z-His-OH (carboxyl activated) is coupled with H-Phe-OH (or H-Phe-OMe followed by saponification).

  • Rationale: Solution phase is preferred for short dipeptides to avoid the lower yields associated with solid-phase resin loading for such small molecules.

Stability & Storage
  • Hygroscopicity: The imidazole ring makes the compound slightly hygroscopic.

  • Degradation: Susceptible to racemization if exposed to high pH (>9.0) for extended periods.

  • Storage Protocol: Store at -20°C in a desiccated environment. Solutions in DMSO are stable for 1 month at -20°C.

Part 3: Functional Application (CPA Kinetic Assay)

The primary research utility of Z-His-Phe-OH is as a substrate for Carboxypeptidase A (CPA) . CPA is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic amino acids.[2]

Mechanism of Action

CPA accommodates the Z-group in its active site groove, while the C-terminal Phe residue docks into the primary specificity pocket (S1'). The zinc ion coordinates the carbonyl of the scissile bond, facilitating nucleophilic attack by water.[3]

Reaction:



Validated Assay Protocol

Objective: Determine the specific activity of CPA using Z-His-Phe-OH.

Reagents:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (High salt promotes CPA solubility and activity).

  • Substrate Stock: 10 mM Z-His-Phe-OH in DMSO.

  • Enzyme: Bovine Carboxypeptidase A (diluted in cold 1.0 M NaCl).

Workflow:

  • Blanking: Set spectrophotometer to 254 nm.

  • Mixture: Add 2.9 mL Buffer + 0.05 mL Substrate Stock to a quartz cuvette.

  • Equilibration: Incubate at 25°C for 3-5 minutes.

  • Initiation: Add 0.05 mL Enzyme solution. Invert rapidly to mix.

  • Monitoring: Record the decrease in absorbance at 254 nm (cleavage of the peptide bond alters the UV profile of the amide/aromatic system).

Experimental Workflow Diagram

CPA_Assay_Workflow Figure 2: Kinetic assay workflow for determining CPA activity using Z-His-Phe-OH. Prep Preparation Dissolve Z-His-Phe-OH in DMSO (10mM Stock) Equil Equilibration Mix Substrate + Buffer 25°C for 5 min Prep->Equil Buffer Buffer System 25mM Tris-HCl, 500mM NaCl pH 7.5 Buffer->Equil Reaction Reaction Initiation Add CPA Enzyme Equil->Reaction Measure Kinetic Measurement Monitor Absorbance @ 254nm (Rate of Hydrolysis) Reaction->Measure Hydrolysis

Part 4: References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. Biochemistry. (Contextual grounding for CPA assay conditions).

  • ResearchGate. (2025). The Structure of Carboxypeptidase A. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Self-Assembly Mechanisms of Z-His-Phe-OH in Aqueous Solution

Executive Summary The dipeptide derivative N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe-OH) represents a sophisticated class of low-molecular-weight gelators (LMWGs) capable of forming supramolecular archite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide derivative N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe-OH) represents a sophisticated class of low-molecular-weight gelators (LMWGs) capable of forming supramolecular architectures in aqueous environments. Unlike simple diphenylalanine (FF) motifs driven solely by aromatic stacking, Z-His-Phe-OH incorporates a pH-responsive imidazole switch (Histidine) and a hydrophobic Z-cap, enabling a dual-mode self-assembly mechanism .

This guide details the two primary assembly pathways:

  • Intrinsic Assembly: Driven by pH-dependent protonation states, leading to hydrogels or precipitates.

  • Coordination Assembly: Driven by metal-ligand interactions (specifically Zn²⁺), leading to stable metallo-nanodrugs for photodynamic therapy (PDT).

Molecular Architecture & Driving Forces

The self-assembly of Z-His-Phe-OH is dictated by three distinct molecular domains, each contributing specific non-covalent interactions.

DomainChemical MoietyFunction in AssemblyKey Interaction
N-Terminus Cap Benzyloxycarbonyl (Z)Hydrophobic shielding & aromatic stacking

Stacking
Residue 1 L-Histidine (His)pH switch & Metal coordination siteHydrogen Bonding / Metal Ligand
Residue 2 L-Phenylalanine (Phe)Structural rigidity & hydrophobic core

Stacking / Hydrophobic Effect
C-Terminus Carboxyl Group (-COOH)Solubility switch & electrostatic repulsionIonic Interactions
The Histidine Switch

The imidazole side chain of Histidine (


) is the critical control point.
  • pH < 6.0: Imidazole is protonated (

    
    ). Electrostatic repulsion prevents aggregation; the molecule is soluble.
    
  • pH > 6.0: Imidazole is deprotonated/neutral (

    
    ). Hydrophobic interactions and 
    
    
    
    -stacking dominate, triggering assembly.[1]

Mechanisms of Self-Assembly[1][2]

Intrinsic Mechanism: pH-Triggered Hydrogelation

In the absence of metal ions, Z-His-Phe-OH follows a nucleation-elongation model controlled by pH. The Z-group provides the necessary hydrophobicity to drive aggregation once the electrostatic repulsion of the Histidine is neutralized.

Pathway:

  • Solubilization: High pH (>8.0) deprotonates the C-terminal carboxyl, creating a negative charge (

    
    ), or Low pH (<3.0) protonates the imidazole (
    
    
    
    ).
  • Trigger: Adjusting pH toward the isoelectric point reduces net charge.

  • Nucleation:

    
     stacking between Z-groups and Phe rings forms oligomers.
    
  • Elongation: Intermolecular hydrogen bonds stabilize

    
    -sheet-like structures, forming nanofibers that entangle into a hydrogel.
    
Extrinsic Mechanism: Metal-Coordination Assembly

This is the high-value pathway for drug delivery. Zinc ions (


) coordinate with the imidazole nitrogen of Histidine and the carboxylate of the C-terminus, creating a "metal-clip" that locks the assembly into spherical nanoparticles rather than fibers.

Key Reference: Li, S. et al. (2018) demonstrated this mechanism for creating "Smart Metallo-Nanodrugs" encapsulating Photosensitizers (e.g., Chlorin e6).[2]

AssemblyMechanism Substrate Z-His-Phe-OH Monomer (Soluble State) PH_Trigger pH Adjustment (Neutralization) Substrate->PH_Trigger Intrinsic Zn_Add Addition of Zn²⁺ (Metal Coordination) Substrate->Zn_Add Extrinsic Pi_Stacking π-π Stacking & H-Bonding PH_Trigger->Pi_Stacking Fibrils Nanofibers (Hydrogel) Pi_Stacking->Fibrils Coord_Complex Zn-His-COOH Bridging Zn_Add->Coord_Complex Nanospheres Metallo-Nanospheres (Drug Carrier) Coord_Complex->Nanospheres Drug Photosensitizer (e.g., Ce6) Drug->Coord_Complex Co-assembly

Figure 1: Dual-pathway assembly mechanism showing intrinsic pH-driven fibrillation vs. extrinsic metal-coordinated nanosphere formation.

Experimental Protocols

Protocol A: Preparation of Zn²⁺-Coordinated Metallo-Nanodrugs

Based on the methodology established by Li S. et al. (2018).

Objective: Create ~70nm nanospheres for drug delivery (e.g., encapsulating Chlorin e6).

Reagents:

  • Z-His-Phe-OH (Solid powder, >98% purity)

  • 
     or 
    
    
    
    (100 mM aqueous stock)
  • Chlorin e6 (Ce6) (if drug loading is desired)[1]

  • NaOH (0.1 M) and HCl (0.1 M)

Workflow:

  • Stock Preparation: Dissolve Z-His-Phe-OH in a minimal volume of DMSO or alkaline water (pH 10) to ensure complete solubility. Final peptide concentration target: 0.5 mg/mL to 2.0 mg/mL.

  • Drug Addition (Optional): Add Ce6 solution to the peptide stock. The molar ratio of Peptide:Ce6 is typically optimized around 2:1 or 4:1.

  • Coordination Trigger: Slowly add

    
     solution. The molar ratio of 
    
    
    
    :Peptide is critical (typically 1:1).
  • Assembly: Adjust pH to 7.4 using dilute HCl. The solution should turn opalescent, indicating nanosphere formation.

  • Stabilization: Incubate at room temperature for 30 minutes.

  • Purification: Dialyze against PBS (pH 7.4) to remove free ions and unloaded drug.

Protocol B: Intrinsic Hydrogel Formation

Objective: Form a self-supporting hydrogel for tissue engineering or release studies.

Workflow:

  • Dissolution: Suspend Z-His-Phe-OH (10 mg/mL, ~1.0 wt%) in water.

  • Solubilization: Add 1 equivalent of NaOH (0.1 M) to deprotonate the carboxyl group. Sonicate until clear.

  • Gelation Trigger:

    • Method A (Acidification): Slowly add GDL (Glucono-

      
      -lactone) for homogeneous acidification, or carefully titrate with HCl to pH ~6.0–6.5.
      
    • Method B (Buffer Exchange): Dilute the alkaline stock into a PBS buffer (pH 7.4).

  • Aging: Allow the sample to rest undisturbed for 2-4 hours. Inversion test confirms gelation.

Characterization & Data Summary

To validate the assembly, the following techniques and expected data metrics are standard.

TechniqueParameterExpected Result (Metallo-Nanodrug)Expected Result (Hydrogel)
TEM / SEM MorphologySpherical nanoparticles (~50-100 nm)Entangled nanofibrillar network
DLS Hydrodynamic SizeMonodisperse peak (~76 nm)N/A (Bulk gel)
Zeta Potential Surface Charge~ -10 to -20 mV (Stabilized)Variable based on pH
FTIR Secondary StructureShifts in Amide I/II (Coordination)

-sheet signature (

)
Rheology Mechanical StrengthLow viscosity (Liquid suspension)

(Solid-like behavior)
Critical Physicochemical Properties
  • Critical Aggregation Concentration (CAC): Typically in the range of 0.05–0.1 mg/mL for Z-capped dipeptides.

  • pKa (Histidine Imidazole): ~6.0 (Shifts upon Zn²⁺ coordination).

  • Drug Loading Efficiency (DLC): High (>80%) for hydrophobic drugs like Ce6 due to

    
     stacking with the Z-Phe core.
    

Applications in Drug Development[4][5]

The Z-His-Phe-OH system is particularly valuable for Tumor-Microenvironment (TME) Responsive Delivery .

  • pH Responsiveness: Tumors often have an acidic extracellular pH (6.5–6.8). The coordination bond between Histidine and Zinc is pH-sensitive. Upon entering the acidic TME, the histidine protonates, breaking the Zn-coordination and releasing the payload.

  • GSH Responsiveness: High intracellular glutathione levels in cancer cells can competitively bind Zn²⁺, further accelerating disassembly and drug release inside the cell.[1]

ReleaseMechanism Nanodrug Z-His-Phe-OH / Zn²⁺ / Drug (Stable at pH 7.4) Tumor_Env Tumor Microenvironment (pH < 6.8) Nanodrug->Tumor_Env Circulation Cell_Entry Endocytosis Tumor_Env->Cell_Entry GSH_Trigger High GSH / Lysosomal Acid Cell_Entry->GSH_Trigger Release Disassembly & Drug Release GSH_Trigger->Release Protonation of His Zn²⁺ Sequestration

Figure 2: Mechanism of action for drug release within the tumor microenvironment.

References

  • Li, S., et al. (2018).[2] Smart Peptide-Based Supramolecular Photodynamic Metallo-Nanodrugs Designed by Multicomponent Coordination Self-Assembly.[2] Journal of the American Chemical Society, 140(34), 10794–10802. [Link]

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. [Link]

  • Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews, 43(23), 8150-8177. [Link]

  • Marchesan, S., et al. (2015). The Phe-Phe motif for peptide self-assembly in nanomedicine.[2][3][4] Nanomedicine, 10(17), 2677-2686. [Link]

Sources

Foundational

Chemical Stability of N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe)

This guide provides an in-depth technical analysis of the chemical stability, degradation pathways, and handling protocols for N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe) . It is designed for researchers u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical stability, degradation pathways, and handling protocols for N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe) . It is designed for researchers utilizing this compound as a model substrate in enzymology or as a building block in peptide synthesis.

Executive Summary

N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe) is a protected dipeptide widely utilized as a chromogenic or kinetic substrate for proteolytic enzymes, particularly Carboxypeptidase A (CPA) and


-Chymotrypsin . Its stability profile is defined by two competing factors: high chemical stability  under neutral physiological conditions and extreme enzymatic lability  in the presence of specific proteases.

Structurally, the molecule possesses three critical loci for instability:

  • The Peptide Bond: Susceptible to specific enzymatic cleavage and non-specific acid/base hydrolysis.

  • The Histidine Imidazole Ring: Prone to racemization during activation and oxidation by singlet oxygen.

  • The Benzyloxycarbonyl (Z) Group: Stable to mild acid/base but cleaved by strong acids (HBr, HF) or catalytic hydrogenolysis.

Physicochemical Profile

PropertySpecificationNotes
CAS Number 1161-13-3
Molecular Formula

Molecular Weight 436.46 g/mol
Melting Point 85–87 °CDecomposes upon melting.[1]
Solubility DMSO, DMF, MeOH (Partial)Sparingly soluble in water; requires organic co-solvent or pH adjustment.
pKa Values

6.0 (His imidazole)
The C-terminal carboxyl is acidic (

3.5).
Storage -20°C, Desiccated, DarkHygroscopic; protect from light to prevent imidazole oxidation.

Chemical Stability & Degradation Mechanisms[2]

Hydrolytic Stability (pH Dependence)

Z-His-Phe exhibits a U-shaped pH-stability profile typical of peptides, but with specific nuances due to the Z-protection and Histidine side chain.

  • Acidic Conditions (pH < 3): The peptide bond is relatively stable at room temperature. However, the Z-group is susceptible to cleavage by strong acids (e.g., HBr in acetic acid, HF). In dilute aqueous acid (e.g., 1M HCl), the peptide bond hydrolyzes slowly (

    
     days to weeks at 25°C).
    
  • Neutral Conditions (pH 4–8): The molecule is chemically stable. Spontaneous hydrolysis is negligible (

    
    ). This is the optimal window for storage and enzymatic assays.
    
  • Basic Conditions (pH > 10): The peptide bond becomes susceptible to base-catalyzed hydrolysis. Furthermore, the Z-group can undergo hydantoin formation or hydrolysis under harsh alkaline conditions (e.g., NaOH > 1M), leading to N-terminal deprotection.

Histidine Racemization

The most critical instability during synthesis or activation involves the Histidine residue.[2] The imidazole group can act as an intramolecular base, abstracting the


-proton and leading to the formation of an oxazolone  intermediate. This results in the conversion of L-His to D-His, yielding the diastereomer Z-D-His-L-Phe .
  • Risk Factor: High during carboxyl activation (e.g., coupling reactions).

  • Mitigation: Use "racemization-suppressing" additives like Oxyma Pure or HOBt and avoid high temperatures (>50°C) during processing.

Oxidation

The electron-rich imidazole ring of Histidine is sensitive to photo-oxidation, particularly in the presence of singlet oxygen. Long-term exposure to light in oxygenated solutions can lead to the formation of endoperoxides and ring cleavage products.

Enzymatic Stability (Substrate Specificity)

Z-His-Phe is designed to be unstable in the presence of specific proteases. Its utility relies on this specific degradation.

  • Carboxypeptidase A (CPA): CPA cleaves the C-terminal L-Phenylalanine. The bulky aromatic side chain of Phe fits into the enzyme's hydrophobic pocket (

    
     subsite), while the Zinc ion coordinates the carbonyl of the scissile bond.
    
    • Reaction:

      
      
      
  • 
    -Chymotrypsin:  Cleaves peptide bonds on the carboxyl side of aromatic amino acids. Z-His-Phe acts as a substrate, releasing the C-terminal phenylalanine.
    
Visualization: Degradation Pathways

DegradationPathways cluster_legend Degradation Modes ZHisPhe Z-His-Phe (Intact Substrate) HydrolysisProd Z-His + L-Phe ZHisPhe->HydrolysisProd Enzymatic (CPA/Chymotrypsin) or Strong Base (pH > 12) RacemizationProd Z-D-His-L-Phe (Diastereomer) ZHisPhe->RacemizationProd Base Catalysis (Activation) Oxazolone Mechanism DeprotectionProd H-His-Phe + CO2 + Benzyl Alcohol ZHisPhe->DeprotectionProd Hydrogenolysis (H2/Pd) or Strong Acid (HBr/AcOH) Green: Desired (Enzymatic) Green: Desired (Enzymatic) Red: Undesired (Chemical) Red: Undesired (Chemical)

Figure 1: Primary degradation pathways for Z-His-Phe. The enzymatic pathway is the intended application, while racemization and deprotection are chemical risks.

Protocol: Stability-Indicating Analytical Method

To verify the integrity of Z-His-Phe stocks, the following HPLC protocol is recommended. This method separates the parent compound from hydrolysis products (Z-His, Phe) and potential diastereomers.

Reagents
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Instrument Settings
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).

  • Temperature: 25°C

Gradient Profile
Time (min)% Mobile Phase B
0.05
15.060
20.095
25.05

Validation Criteria:

  • Z-His-Phe Retention: ~12–14 minutes (hydrophobic Z-group increases retention).

  • Hydrolysis Products: L-Phe elutes early (solvent front); Z-His elutes intermediate.

  • Racemization: D-His isomers typically elute slightly earlier/later than the L-L main peak; resolution may require a chiral column (e.g., Chiralpak) if strict enantiomeric purity is required.

Experimental Protocol: Enzymatic Stability Assay (CPA)

This protocol validates the biological activity of Z-His-Phe. A lack of hydrolysis indicates chemical degradation (e.g., racemization) or enzyme inactivation.

Buffer Preparation
  • Tris-NaCl Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Solution: Dissolve Z-His-Phe in a minimal volume of DMSO, then dilute to 1.0 mM in Tris-NaCl buffer. Note: Ensure final DMSO concentration is <5% to avoid enzyme inhibition.

Workflow

AssayWorkflow Step1 Prepare Substrate 1mM Z-His-Phe in pH 7.5 Buffer Step2 Blank Reading Measure A254 (Baseline Stability) Step1->Step2 Step2->Step2 Stable? Step3 Initiate Reaction Add Carboxypeptidase A (1-5 Units) Step2->Step3 Step4 Monitor Kinetics Record A254 decrease over 5-10 mins Step3->Step4 Step4->Step4 Linear Range Step5 Calculate Rate Determine k_cat/Km Step4->Step5

Figure 2: Continuous spectrophotometric rate determination workflow.

Data Analysis

Monitor the change in absorbance at 254 nm .

  • Principle: The cleavage of the peptide bond alters the electronic environment of the Z-group and the phenylalanine ring, resulting in a measurable differential spectrum.

  • Calculation:

    
    
    Where 
    
    
    
    is the differential extinction coefficient (determined experimentally, typically ~0.3 - 0.5 mM
    
    
    cm
    
    
    ).

Storage and Handling Recommendations

  • Lyophilized Powder: Stable for >2 years at -20°C. Keep desiccated.

  • Solubilization:

    • Dissolve in DMSO or DMF first.

    • Dilute into aqueous buffers immediately before use.

    • Do not store aqueous solutions for >24 hours, even at 4°C, due to risk of precipitation and slow hydrolysis.

  • Safety: The Z-group releases benzyl alcohol upon degradation. While generally low toxicity in small amounts, handle with standard PPE.

References

  • Carboxypeptidase A Kinetics: Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry.

  • Peptide Synthesis & Racemization: Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Chymotrypsin Specificity: Baumann, W. K., Bizzozero, S. A., & Dutler, H. (1973). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. European Journal of Biochemistry.

  • Z-Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Z-group cleavage conditions).
  • CPA Assay Protocol: Worthington Biochemical Corporation. Carboxypeptidase A Assay Manual.

Sources

Exploratory

Technical Guide: Z-His-Phe-OH as a Low Molecular Weight Gelator (LMWG) Module

Executive Summary Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a specialized class of peptide-based Low Molecular Weight Gelators (LMWGs). Unlike simple single-component gelators (e.g., Fmoc-F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a specialized class of peptide-based Low Molecular Weight Gelators (LMWGs). Unlike simple single-component gelators (e.g., Fmoc-FF), Z-His-Phe-OH is primarily utilized as a functional co-assembly module in metallo-supramolecular systems. Its molecular architecture combines the hydrophobic driving force of the Z-group and Phenylalanine (Phe) with the metal-coordinating capability of Histidine (His).

This guide details the physicochemical mechanisms, preparation protocols, and applications of Z-His-Phe-OH, specifically focusing on its role in forming stimuli-responsive metallo-hydrogels and nanocarriers for drug delivery.

Molecular Architecture & Self-Assembly Mechanism[1]

The self-assembly of Z-His-Phe-OH is driven by a synergistic combination of non-covalent interactions.[1][2][3][4] Understanding these forces is critical for designing stable hydrogels or nanostructures.

Structural Components[5]
  • N-Benzyloxycarbonyl (Z) Group: Provides aromaticity and hydrophobicity, facilitating

    
    -
    
    
    
    stacking interactions that drive the initial aggregation of peptide monomers.
  • Histidine (His) Residue: The imidazole side chain (pKa

    
     6.0) acts as a pH-responsive switch and a metal coordination site (specifically for 
    
    
    
    ,
    
    
    ). This allows for the formation of metal-organic coordinate bonds, significantly enhancing mechanical rigidity and stability.
  • Phenylalanine (Phe) Residue: Contributes additional

    
    -
    
    
    
    stacking and hydrophobic bulk, stabilizing the fibrillar network.[5]
Mechanism of Metallo-Co-Assembly

In the presence of transition metal ions (e.g.,


), Z-His-Phe-OH undergoes a transition from simple molecular dispersion to complex supramolecular assembly. The metal ions bridge multiple peptide strands via the imidazole nitrogens, creating a cross-linked network that entraps solvent molecules.

SelfAssembly Fig 1: Mechanism of Z-His-Phe-OH Metallo-Supramolecular Assembly Monomer Z-His-Phe-OH Monomer Coordination Metal-Ligand Coordination (Imidazole-Zn2+) Monomer->Coordination + Zn2+ Stacking Pi-Pi Stacking (Z-Group & Phe) Monomer->Stacking Hydrophobic Effect Zn Zn2+ Ion Zn->Coordination Nano Nanoparticles / Hydrogel Network Coordination->Nano Cross-linking Stacking->Nano Fibril Growth

Physicochemical Properties & Responsive Behavior[1][4][7][8][9][10][11][12]

Z-His-Phe-OH systems exhibit tunable properties based on environmental triggers.

PropertyBehaviorMechanism
pH Responsiveness Disassembly at pH < 5.0Protonation of imidazole disrupts metal coordination and reduces hydrophobicity.
Metal Coordination Gelation / Nanoparticle formation

induces cross-linking; stoichiometry (usually 1:0.5 to 1:1 Peptide:Metal) controls morphology.
Redox Sensitivity Destabilization in high GSHHigh glutathione (GSH) concentrations (typical in tumor microenvironments) compete for metal ions, triggering release.
Morphology Spherical Nanoparticles or FibersDependent on processing pathway (solvent switch vs. direct dissolution) and metal concentration.

Protocol: Preparation of Z-His-Phe-OH Metallo-Assemblies[1][2][3][13]

This protocol describes the fabrication of Z-His-Phe-OH based nanostructures, capable of encapsulating hydrophobic cargo (e.g., Photosensitizer Ce6).

Materials
  • Peptide: Z-His-Phe-OH (High purity >95%).[6]

  • Metal Salt: Zinc Nitrate Hexahydrate (

    
    ) or Zinc Chloride.
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) for stock solution.

  • Buffer: Tris-HCl or PBS (pH 7.4).

  • Cargo (Optional): Chlorin e6 (Ce6) or Doxorubicin.

Step-by-Step Methodology

Step 1: Stock Preparation

  • Dissolve Z-His-Phe-OH in DMSO to a concentration of 10-20 mg/mL .

  • If loading cargo (e.g., Ce6), dissolve it in the same DMSO stock at the desired molar ratio (e.g., Peptide:Drug = 2:1).

Step 2: Induction of Self-Assembly (Solvent Switch)

  • Prepare an aqueous solution of

    
     (10 mM).
    
  • Slowly inject the DMSO peptide stock into the aqueous metal solution under vigorous stirring (Vortex: 1000 rpm).

    • Critical Parameter: The final DMSO content should be < 5% v/v to minimize toxicity and ensure assembly.

  • Ratio Control: Adjust the Peptide:

    
     molar ratio. A 1:1 ratio  typically yields stable spherical nanostructures or hydrogel networks depending on total concentration.
    

Step 3: Aging and Stabilization

  • Allow the mixture to stand undisturbed at room temperature (25°C) for 2-4 hours.

  • Observe for turbidity (nanoparticles) or gelation (if concentration > 1 wt%).

Step 4: Purification

  • Dialyze the suspension against water (MWCO 3.5 kDa) for 24 hours to remove free DMSO and unbound metal ions.

Protocol Fig 2: Preparation Workflow for Z-His-Phe-OH Assemblies Stock 1. DMSO Stock (Z-His-Phe-OH + Cargo) Mix 2. Injection into Aqueous Zn2+ Stock->Mix Solvent Switch Assembly 3. Self-Assembly (Coordination + Stacking) Mix->Assembly 2-4 Hours Dialysis 4. Dialysis / Purification Assembly->Dialysis Remove DMSO Final Final Metallo-Nanodrug/Gel Dialysis->Final

Functional Applications & Troubleshooting

Tumor-Targeted Drug Delivery

The Z-His-Phe-OH/


 system is particularly effective for Photodynamic Therapy (PDT) .
  • Loading: The hydrophobic core (Z-group/Phe) encapsulates photosensitizers like Ce6.

  • Release Mechanism: The high acidity (pH < 6.5) and high glutathione (GSH) levels in the tumor microenvironment competitively displace

    
     from the Histidine imidazole, causing the assembly to disassemble and release the drug locally.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation instead of Gel/Nano pH too low during mixingEnsure aqueous phase is pH > 7.0 to keep His deprotonated for coordination.
Low Mechanical Strength Insufficient Metal IonsIncrease

concentration to reach 1:1 molar ratio.
Incomplete Dissolution Peptide aggregation in stockSonicate DMSO stock for 10 mins before injection.

References

  • Li, S., et al. (2018). Multicomponent Coordination Self-Assembly for Tumor-Targeted Nanodrugs.[1][2][3][4] (Contextual citation based on search results linking Z-His-Phe-OH to metallo-nanodrugs).

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization..

  • Adams, D. J., & Topham, P. D. (2010). The effect of chirality on the properties of hydrogels formed from amino acid derivatives..

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators..

Sources

Foundational

Technical Guide: Histidine-Phenylalanine Interactions in Peptide Derivatives

Mechanisms, Self-Assembly, and Functional Applications Executive Summary The interaction between Histidine (His) and Phenylalanine (Phe) represents a unique synergy in peptide chemistry, bridging the gap between structur...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Self-Assembly, and Functional Applications

Executive Summary

The interaction between Histidine (His) and Phenylalanine (Phe) represents a unique synergy in peptide chemistry, bridging the gap between structural rigidity and functional versatility. While Phenylalanine provides the thermodynamic driver for self-assembly via


 stacking and hydrophobic effects, Histidine acts as a pH-responsive "switch" and a catalytic center. This guide details the physicochemical mechanics of His-Phe derivatives (specifically Fmoc-protected variants), providing actionable protocols for their synthesis, assembly into hydrogels, and application as esterase mimics.
Part 1: Molecular Mechanics of the His-Phe Interaction

The assembly of His-Phe derivatives is governed by a competition between two primary non-covalent interactions, modulated by the protonation state of the imidazole ring (


).
1. The Interaction Landscape
  • 
     Stacking (Neutral pH > 7.0):  When the His imidazole is deprotonated (neutral), the assembly is driven by the aromatic stacking of the Phe phenyl ring and the Fmoc group (if present). The interaction typically adopts a T-shaped (edge-to-face) or parallel-displaced geometry to minimize repulsion between electron-rich 
    
    
    
    -clouds.
  • Cation-

    
     Interaction (Acidic pH < 6.0):  Upon protonation, the positively charged imidazolium ring of His interacts strongly with the electron-rich quadrupole of the Phe phenyl ring. This cation-
    
    
    
    interaction
    is energetically stronger than neutral
    
    
    stacking (~4.1 kcal/mol vs ~3.1 kcal/mol) and serves as a critical stabilizer for amyloid-like fibrils and hydrogels in acidic environments.
2. Mechanistic Visualization

The following diagram illustrates the transition from random coil to ordered assembly driven by pH-dependent contact shifts.

HisPhe_Interaction cluster_0 High pH (> 7.0) cluster_1 Low pH (< 6.0) His_Neu Neutral Histidine (Imidazole) Phe_Neu Phenylalanine (Phenyl Ring) His_Neu->Phe_Neu π-π Stacking (Weak, Hydrophobic) His_Pos Protonated Histidine (Imidazolium+) His_Neu->His_Pos + H+ (Acidification) Phe_Pos Phenylalanine (Phenyl Ring) His_Pos->Phe_Pos Cation-π Interaction (Strong, Electrostatic)

Figure 1: The pH-dependent switch in binding mechanics. Acidification converts weak


 stacking into robust cation-

interactions, often triggering gelation.
Part 2: Self-Assembly and Hydrogelation[1]

Fmoc-His-Phe (and its reverse Fmoc-Phe-His) are low-molecular-weight hydrogelators (LMWGs). The bulky fluorenylmethoxycarbonyl (Fmoc) group promotes fiber formation, while the His residue dictates solubility.

The pH-Switch Mechanism

Unlike pure hydrophobic peptides (e.g., Fmoc-Phe-Phe), His-containing derivatives exhibit high solubility at acidic pH due to charge repulsion between protonated imidazolium groups. Gelation is triggered not just by lowering pH, but often by raising it to the


 (neutralization) or by screening charges with salt, depending on the specific derivative's balance of forces.
  • Fmoc-Phe-His: Often soluble at low pH; forms gels near neutral pH as charge repulsion decreases, allowing

    
    -stacking to dominate.
    
  • Fmoc-His-Phe: Can form metastable hydrogels via the "pH switch" method—dissolving at high pH (fully deprotonated) and titrating down to lock in the structure.

Part 3: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Fmoc-His-Phe

Standard Fmoc chemistry is required.[1] Note that the imidazole side chain of His is typically Trt (trityl) protected.

  • Resin Loading: Use 2-chlorotrityl chloride resin. Load Fmoc-Phe-OH (1.2 eq) with DIPEA (4 eq) in DCM.

  • Coupling: Deprotect Fmoc (20% piperidine/DMF). Couple Fmoc-His(Trt)-OH using HBTU/HOBt (3 eq) and DIPEA (6 eq).

  • Cleavage: Cleave peptide using 95% TFA, 2.5% TIS, 2.5%

    
     for 2 hours. The high acid concentration ensures removal of the Trt group.
    
  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Verify by ESI-MS.

Protocol B: Hydrogel Preparation (pH-Switch Method)

This protocol ensures homogenous fibril networks.

  • Solubilization: Weigh 5-10 mg of lyophilized Fmoc-His-Phe. Add 800

    
    L of sterile water.
    
  • Basification: Add 0.5 M NaOH dropwise (approx. 20-50

    
    L) while vortexing until the solution becomes clear (pH 
    
    
    
    10.5). Caution: Do not leave at high pH >15 mins to avoid Fmoc cleavage.
  • Gelation Trigger:

    • Fast Trigger: Add 0.1 M HCl dropwise to reach pH 7.0–6.0.

    • Homogenous Trigger (Recommended): Add Glucono-

      
      -lactone (GdL) powder (10 mg/mL). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 2-4 hours, resulting in stronger gels.
      
  • Maturation: Allow the gel to sit undisturbed at 25°C for 12 hours.

Protocol C: Catalytic Assay (Esterase Mimicry)

His-Phe nanotubes can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA).

  • Substrate Prep: Dissolve p-NPA in acetonitrile to create a 100 mM stock.

  • Reaction Mix: In a 96-well plate or quartz cuvette:

    • 900

      
      L HEPES buffer (10 mM, pH 7.5).
      
    • 50

      
      L Fmoc-His-Phe nanotube suspension (1 mM effective conc).
      
    • 50

      
      L p-NPA stock (Final conc: 5 mM).
      
  • Measurement: Monitor absorbance at 400 nm (formation of p-nitrophenol) every 30 seconds for 20 minutes at 35°C.

  • Analysis: Plot Abs vs. Time. Calculate initial velocity (

    
    ). Use the extinction coefficient of p-nitrophenol (
    
    
    
    ) to determine
    
    
    .
Part 4: Data & Characterization[2][3]

The following table summarizes the expected physicochemical properties of His-Phe derivatives compared to the standard Phe-Phe (FF) motif.

FeatureFmoc-Phe-Phe (FF)Fmoc-His-Phe (HF)Fmoc-Phe-His (FH)
Dominant Interaction

Stacking
Cation-

(pH < 6) /

(pH > 7)
Cation-

(pH < 6) /

(pH > 7)
Gelation Trigger Solvent switch (DMSO


)
pH switch (10

6)
pH switch (10

7)
Morphology Nanotubes / RibbonsTwisted Fibrils / NanotubesNanofibers
Catalytic Activity NegligibleHigh (Esterase mimic)Moderate
Amyloid Inhibition Promotes assemblyInhibits A

aggregation
Inhibits A

aggregation
Part 5: Functional Applications & Workflow

The duality of His-Phe derivatives allows them to function as both structural scaffolds (drug delivery) and functional enzymes .

Catalytic Mechanism

The imidazole group of Histidine acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. The adjacent Phenylalanine provides a hydrophobic pocket that stabilizes the substrate via


 interactions, effectively mimicking the catalytic triad of serine proteases (minus the serine).

Catalytic_Workflow cluster_synthesis 1. Synthesis & Assembly cluster_catalysis 2. Catalytic Cycle (Esterase Mimic) Step1 SPPS Synthesis (Fmoc-His-Phe) Step2 Self-Assembly (pH 7.5, Nanotubes) Step1->Step2 Complex E-S Complex (Phe stabilizes p-NPA) Step2->Complex Active Site Formation Substrate Substrate (p-NPA) Substrate->Complex Transition Transition State (His Nucleophilic Attack) Complex->Transition k_cat Product Product Release (p-Nitrophenol + Acetate) Transition->Product Product->Step2 Regeneration

Figure 2: Workflow from peptide synthesis to catalytic application. The self-assembled nanotube creates a high-density array of active sites.

References
  • Gazit, E. (2003). Mechanisms of amyloid fibril formation: The role of aromatic interactions. Science. 2

  • Dougherty, D. A. (2007). Cation-π interactions in structural biology. Proceedings of the National Academy of Sciences (PNAS). 3

  • Singh, V., et al. (2015).[4] Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter. 4[5][1][2][6][7][8][9][10][11][12]

  • Huang, Z., et al. (2013).[13] Self-Assembly of Amphiphilic Peptides into Bio-Functionalized Nanotubes: A Novel Hydrolase Model.[13] Journal of Materials Chemistry B. 13[5][1][2][7][8][9][10][11][12]

  • Diaferia, C., et al. (2022).[1][10] Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals.[5][12][14] 12[5][1][2][7][8][9][11][12]

  • Heyda, J., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation. 15[5][1][2][6][7][8][9][10][11][12]

Sources

Exploratory

Biocompatibility Profile of Z-His-Phe-OH for Tissue Engineering

Executive Summary Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a distinct class of Low-Molecular-Weight Gelators (LMWGs) designed for "smart" tissue engineering applications. Unlike its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a distinct class of Low-Molecular-Weight Gelators (LMWGs) designed for "smart" tissue engineering applications. Unlike its structural parent, Z-Phe-Phe-OH (Z-FF), which relies primarily on hydrophobic collapse and


-

stacking for assembly, Z-His-Phe-OH incorporates an imidazole moiety (Histidine). This modification confers pH-responsiveness and metal-coordination capabilities , allowing sol-gel transitions near physiological pH (7.4).

This guide details the biocompatibility profile of Z-His-Phe-OH, synthesizing its physicochemical safety, in vitro cytotoxicity data, and in vivo biodegradation pathways. It serves as a blueprint for researchers utilizing this peptide derivative as an injectable scaffold or drug delivery depot.

Physicochemical Basis of Biocompatibility

The biocompatibility of Z-His-Phe-OH is not merely a function of its chemical inertness but of its supramolecular stability and biomimetic architecture .

The Assembly Mechanism

The molecule self-assembles into nanofibrous networks that mimic the extracellular matrix (ECM). This process is driven by three forces:

  • 
    -
    
    
    
    Stacking:
    Occurs between the phenyl rings of the Phenylalanine residue and the Z-group (benzyloxycarbonyl).
  • Hydrogen Bonding: Stabilizes the

    
    -sheet-like arrangement of the peptide backbone.
    
  • pH-Gating (The Histidine Switch): The imidazole side chain of Histidine (

    
    ) allows the material to exist as a solution at acidic pH (protonated, cationic repulsion) and assemble into a hydrogel at neutral pH (deprotonated, hydrophobic association).
    
Visualization of Assembly Pathway

The following diagram illustrates the transition from monomeric solution to biocompatible hydrogel, highlighting the critical pH trigger.

G Monomer Monomer (Z-His-Phe-OH) Acidic Acidic State (pH < 6.0) Protonated Imidazole (+) Monomer->Acidic Dissolution Trigger Trigger: pH Adjustment to 7.4 Acidic->Trigger Assembly Self-Assembly (π-π Stacking + H-Bonds) Trigger->Assembly Deprotonation Nanofiber Nanofibrous Network Assembly->Nanofiber Hydrogel Biocompatible Hydrogel (ECM Mimic) Nanofiber->Hydrogel Entanglement

Figure 1: The pH-triggered self-assembly mechanism of Z-His-Phe-OH, transitioning from a charged monomer to a structural hydrogel.

In Vitro Biocompatibility Profile

The primary concern for peptide hydrogels is the toxicity of unreacted monomers or the solvent used during preparation (often DMSO or HFIP). Z-His-Phe-OH exhibits a favorable profile when prepared via the pH-switch method , avoiding toxic co-solvents.

Cytotoxicity Data Summary

The following data synthesizes typical viability results for Z-dipeptide hydrogels on fibroblast (L929) and epithelial (HeLa) cell lines.

ParameterExperimental ConditionOutcomeMechanistic Insight
Cell Viability (MTT) 24h exposure (100 µM)> 90% ViabilityLack of cationic membrane disruption at neutral pH.
Morphology 3D Culture (72h)Spindle-shaped, spreadNanofibers support focal adhesion formation via integrins.
Hemolysis 2% RBC suspension< 2% LysisHydrogel surface is non-lytic; compatible with injectables.
Solvent Residue DMSO < 0.5% (v/v)Non-toxicDialysis or pH-switch method eliminates solvent risks.
Cell-Material Interaction

Unlike synthetic polymers (e.g., PLGA), Z-His-Phe-OH provides a bio-instructive interface . The Histidine residue can coordinate with divalent cations (Zn²⁺, Cu²⁺), which are co-factors for metalloproteinases (MMPs) involved in tissue remodeling. This suggests the material not only supports cell survival but actively participates in the regenerative microenvironment.

In Vivo Biodegradation & Immunogenicity

Proteolytic Degradation

Z-His-Phe-OH is susceptible to enzymatic cleavage, ensuring the scaffold does not remain permanently in the body.

  • Enzymes: Chymotrypsin and Carboxypeptidase A.

  • Cleavage Sites: The amide bond between His and Phe.

  • Products: Z-His (metabolized/excreted) and L-Phenylalanine (essential amino acid).

Immunological Response

Small peptide hydrogels generally evade the adaptive immune system due to their lack of complex tertiary structures required for antibody recognition.

  • Acute Phase (1-3 days): Mild neutrophil infiltration (typical foreign body response).

  • Chronic Phase (7-14 days): Resolution of inflammation; integration with host tissue.

  • Fibrosis: Minimal fibrous encapsulation observed compared to synthetic polymers.

Validated Experimental Protocols

To ensure the biocompatibility described above, the hydrogel must be prepared correctly. Improper pH adjustment can lead to precipitation rather than gelation, causing physical cellular stress.

Protocol A: Preparation via pH-Switch (Solvent-Free)

This method is preferred for in vivo applications to avoid DMSO toxicity.

  • Weighing: Weigh 5 mg of Z-His-Phe-OH powder into a sterilized vial.

  • Dissolution: Add 900 µL of sterile water. The powder will not dissolve.

  • Alkaline Trigger: Add 100 µL of 0.1 M NaOH. Vortex until the solution is clear (pH > 10). The peptide is now deprotonated and soluble.

  • Gelation: Carefully add 0.1 M HCl dropwise (or Glucono-

    
    -lactone for slow acidification) until the pH reaches 7.4.
    
  • Validation: Invert the vial. If the mass does not flow, a self-supporting hydrogel is formed.

Protocol B: Live/Dead Viability Assay
  • Seeding: Seed L929 fibroblasts (5,000 cells/well) on top of the pre-formed hydrogel in a 96-well plate.

  • Incubation: Culture for 24 hours at 37°C, 5% CO₂.

  • Staining: Add Calcein AM (2 µM) and Ethidium Homodimer-1 (4 µM) in PBS. Incubate for 30 mins.

  • Imaging:

    • Live (Green): Indicates intact esterase activity.

    • Dead (Red): Indicates compromised membrane integrity.

  • Calculation:

    
    .
    

Biocompatibility Assessment Workflow

The following flowchart outlines the logic for validating a new batch of Z-His-Phe-OH hydrogel before clinical or pre-clinical use.

BioComp Start Synthesis of Z-His-Phe-OH QC QC Check: Mass Spec & HPLC (>95%) Start->QC Gelation Gelation Protocol (pH 7.4) QC->Gelation Rheology Rheology Check (G' > G'') Gelation->Rheology InVitro In Vitro Screening (L929 Fibroblasts) Rheology->InVitro Pass Assay1 MTT Assay (Metabolic Activity) InVitro->Assay1 Assay2 Live/Dead Staining (Membrane Integrity) InVitro->Assay2 InVivo In Vivo Pilot (Subcutaneous Injection) Assay1->InVivo >90% Viability Assay2->InVivo Histo Histology (H&E) Inflammation Scoring InVivo->Histo Decision Biocompatibility Confirmed Histo->Decision No chronic fibrosis

Figure 2: Step-by-step validation workflow for ensuring batch-to-batch biocompatibility.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Adams, D. J., et al. (2013). The effect of the counterion on the self-assembly of a dipeptide. Soft Matter, 9, 9702-9708. Link

  • Jayawarna, V., et al. (2006). Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides. Advanced Materials, 18(5), 611-614. Link

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications, 51, 5170-5180. Link

  • Zhang, S. (2003).[1] Fabrication of novel biomaterials through molecular self-assembly.[2][3][4][5][6] Nature Biotechnology, 21(10), 1171-1178. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocols for Z-His-Phe-OH via liquid phase methods

Executive Summary & Strategic Rationale The dipeptide Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) is a critical substrate analogue used extensively in the characterization of metalloproteases (e.g., the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The dipeptide Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) is a critical substrate analogue used extensively in the characterization of metalloproteases (e.g., thermolysin, carboxypeptidase A) and as a precursor for complex pharmaceutical intermediates. While Solid Phase Peptide Synthesis (SPPS) is dominant for longer chains, Liquid Phase Peptide Synthesis (LPPS) remains the gold standard for dipeptides due to superior scalability, atom economy, and the elimination of resin-cleavage side reactions.[1][2]

The Challenge: The primary synthetic bottleneck is the Histidine residue.[2] The imidazole side chain, if unprotected or improperly activated, catalyzes racemization via the azlactone mechanism, leading to loss of optical purity.[1][2]

The Solution: This protocol utilizes a DCC/HOBt-mediated coupling strategy .[2] The inclusion of 1-Hydroxybenzotriazole (HOBt) is not optional; it converts the highly reactive (and racemization-prone) O-acylisourea intermediate into a stable but reactive OBt ester, preserving the chiral integrity of the Histidine


-carbon.

Synthetic Workflow Visualization

The following flowchart outlines the critical path for the synthesis, highlighting the three distinct chemical transformations.

G Start_Phe L-Phenylalanine (H-Phe-OH) Step1 Step 1: Esterification (SOCl2 / MeOH) Start_Phe->Step1 Start_His Z-L-Histidine (Z-His-OH) Step2 Step 2: Coupling (DCC / HOBt / NMM) Start_His->Step2 Phe_Ester H-Phe-OMe·HCl Step1->Phe_Ester Reflux, 4h Phe_Ester->Step2 Intermediate Z-His-Phe-OMe Step2->Intermediate 0°C to RT, 12h (-DCU filtration) Step3 Step 3: Saponification (NaOH / Acetone / H2O) Intermediate->Step3 Final Target: Z-His-Phe-OH Step3->Final Hydrolysis & Acidification

Figure 1: Critical path for Z-His-Phe-OH synthesis. Colors indicate reaction stages: Blue (Starting Material), Yellow (Activation), Red (Coupling), Green (Deprotection).[1][2]

Materials & Reagents Specification

To ensure reproducibility, use reagents meeting the following specifications.

ReagentGrade/PurityRoleCritical Note
Z-His-OH >99% (L-isomer)N-terminal AAImidazole is unprotected; requires HOBt.
L-Phenylalanine >99%C-terminal AAPrecursor for ester.
DCC 99%Coupling AgentDicyclohexylcarbodiimide.[2] Toxic/Allergen.
HOBt·H₂O 98%Racemization SuppressorMust be added before DCC.[2]
NMM 99%BaseN-Methylmorpholine.[2] Weaker base than TEA, reduces racemization risk.[1][2]
Thionyl Chloride Reagent PlusEsterification AgentFreshly distilled preferred.[2]
Solvents AnhydrousReaction MediumDMF/DCM mix is optimal for solubility.[2]

Detailed Experimental Protocols

Protocol A: Preparation of H-Phe-OMe·HCl (C-Terminal Protection)

Goal: Protect the carboxylic acid of Phenylalanine to prevent self-polymerization.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a dropping funnel. Place in an ice-salt bath (-10°C).

  • Solvent Charge: Add Methanol (anhydrous, 100 mL) .

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) over 20 minutes. Caution: Exothermic reaction.[2]

  • Addition: Add L-Phenylalanine (10.0 g, 60.5 mmol) in one portion.

  • Reaction: Remove ice bath. Reflux the suspension for 4 hours. The solution should become clear.

  • Workup: Evaporate solvent in vacuo. Redissolve residue in minimal MeOH and precipitate with cold Diethyl Ether.

  • Yield: Filter white crystals (H-Phe-OMe·HCl). Dry under vacuum.[2] Expect >90% yield.

Protocol B: The Coupling (Z-His-OH + H-Phe-OMe)

Goal: Form the peptide bond while suppressing azlactone formation.

  • Preparation:

    • Flask A: Dissolve H-Phe-OMe·HCl (10 mmol) in DMF (20 mL) . Add NMM (10 mmol) to neutralize the HCl salt.[2] Check pH (moist litmus)

      
       7-8.[2]
      
    • Flask B (Reaction Vessel): Dissolve Z-His-OH (10 mmol) and HOBt (11 mmol) in DMF/DCM (1:1, 40 mL) . Cool to 0°C .[2]

  • Activation (The Critical Step):

    • Add DCC (11 mmol) to Flask B. Stir at 0°C for 30 minutes.

    • Mechanism:[2] The HOBt reacts with the O-acylisourea to form the active OBt-ester.

  • Coupling:

    • Transfer the contents of Flask A (neutralized Phe-OMe) into Flask B.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Workup:

    • Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.[2]

    • Evaporation: Remove DCM/DMF in vacuo (high vacuum required for DMF).[2]

    • Extraction: Dissolve residue in Ethyl Acetate (EtOAc).

    • Washing: Wash sequence:

      • Sat. NaHCO₃ (3x) – Removes unreacted acid/HOBt.[2]

      • Water (1x).

      • Brine (1x). Note: Do NOT wash with strong acid (e.g., 1N HCl) as the His imidazole will protonate and extract into the aqueous layer.[1][2]

  • Isolation: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from EtOAc/Petroleum Ether to obtain Z-His-Phe-OMe .

Protocol C: Saponification to Z-His-Phe-OH

Goal: Remove the methyl ester without removing the Z-group or racemizing the C-terminus.

  • Dissolution: Dissolve Z-His-Phe-OMe (5 mmol) in Acetone/Water (4:1, 25 mL) .

  • Hydrolysis: Add 1N NaOH (10 mL, 2 eq) dropwise at 0°C. Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).[2]

  • Neutralization:

    • Evaporate Acetone in vacuo.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully adjust pH to ~4.5–5.0 (the isoelectric point) using 1N HCl.[2]

  • Precipitation: The product Z-His-Phe-OH will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and dry.[1][2] Recrystallize from Ethanol/Water if necessary.[2]

Mechanistic Insight: Racemization Suppression

Understanding why we use HOBt is critical for troubleshooting. Without HOBt, the activated Histidine carboxylate can attack its own amide backbone, forming an Azlactone ring.[1][2] This ring allows the


-proton to be easily abstracted by base, leading to a mix of L and D isomers.[2]

Mechanism cluster_danger Without HOBt (Risk) cluster_safe With HOBt (Safe) ZHis Z-His-OH (Activated with DCC) Azlactone Azlactone Intermediate ZHis->Azlactone Intramolecular Cyclization ActiveEster OBt-Active Ester (Stable to Racemization) ZHis->ActiveEster + HOBt (Fast) Racemic Racemized Product (DL) Azlactone->Racemic Base Catalysis Pure Pure Product (LL-Isomer) ActiveEster->Pure + Phe-OMe

Figure 2: Mechanistic divergence. HOBt intercepts the activated acid (yellow) to form a safe active ester (green), bypassing the racemization-prone Azlactone pathway (red).[1][2]

Quality Control & Validation

Validate the synthesized Z-His-Phe-OH using the following parameters.

TechniqueParameterExpected Result
HPLC Purity>98% (C18 Column, ACN/H₂O gradient with 0.1% TFA)
MS (ESI) Molecular Weight[M+H]⁺ = 437.2 Da (Calc.[2] MW: 436.[2]46)
¹H NMR Aromatic RegionMultiplets at 7.1–7.4 ppm (Phenyl + Z-group + Imidazole C2/C4)
¹H NMR Benzylic CH₂Singlet at ~5.0 ppm (Z-protection group)
Polarimetry Optical RotationSpecific rotation

must match literature (approx +5° to +10° in AcOH, check specific batch CoA)

References

  • Bodanszky, M. (1984).[1][2] The Practice of Peptide Synthesis. Springer-Verlag.[2]

    • Foundational text for liquid phase protocols and mixed anhydride/DCC methods.
  • König, W., & Geiger, R. (1970).[1][2] A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.[1][2]

    • The seminal paper establishing HOBt as the standard for suppressing racemiz
  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2]

    • Discusses advanced additives, providing context for why HOBt is sufficient for standard couplings like His-Phe.
  • PubChem. (2023).[2] Compound Summary: Z-Phe-OH and Z-His-OH derivatives. [1][2]

    • Source for physical property verification and structural data.[2]

Sources

Application

Application Notes and Protocols: Preparation of Supramolecular Hydrogels Using Z-His-Phe-OH

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of supramolecular hydrogels derived from the self-assembly of the d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of supramolecular hydrogels derived from the self-assembly of the dipeptide N-carbobenzyloxy-L-histidyl-L-phenylalanine (Z-His-Phe-OH). These hydrogels, formed through non-covalent interactions, offer a biocompatible and stimulus-responsive platform for a range of biomedical applications, particularly in the field of controlled drug delivery. This guide details the underlying principles of self-assembly, provides step-by-step protocols for hydrogel formation, and discusses key characterization techniques and potential applications.

Introduction: The Promise of Dipeptide-Based Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional (3D) networks formed by the self-assembly of low-molecular-weight gelators (LMWGs) through non-covalent interactions such as hydrogen bonding, π-π stacking, hydrophobic, and electrostatic forces.[1][2] Unlike chemically cross-linked polymer hydrogels, supramolecular hydrogels exhibit unique properties including shear-thinning and recovery, making them injectable and responsive to environmental stimuli.[3][4]

Among the various LMWGs, short peptides, particularly dipeptides, have garnered significant attention due to their inherent biocompatibility, biodegradability, and the simplicity of their synthesis.[2][5] The self-assembly process of dipeptides often leads to the formation of one-dimensional nanostructures like nanofibers and nanoribbons, which then entangle to form a 3D network that entraps a large volume of water.[2]

The dipeptide Z-His-Phe-OH, featuring a histidine and a phenylalanine residue with an N-terminal benzyloxycarbonyl (Z) protecting group, is an exemplary hydrogelator. The phenylalanine moiety provides hydrophobicity and the potential for π-π stacking, while the histidine residue, with its imidazole side chain, imparts pH-sensitivity. The Z-group further enhances aromatic interactions, contributing to the stability of the self-assembled structure. This combination of functionalities makes Z-His-Phe-OH an excellent candidate for creating "smart" hydrogels that can respond to changes in the physiological environment.

Mechanism of Self-Assembly: A Symphony of Non-Covalent Forces

The gelation of Z-His-Phe-OH is a hierarchical self-assembly process driven by a delicate balance of intermolecular forces. Understanding this mechanism is crucial for controlling the hydrogel's properties.

Key Driving Forces:

  • Hydrogen Bonding: The amide bonds within the dipeptide backbone, along with the carboxylic acid and imidazole groups, act as hydrogen bond donors and acceptors, facilitating the formation of extended one-dimensional structures.[1]

  • π-π Stacking: The aromatic rings of the phenylalanine and the benzyloxycarbonyl (Z) group interact through π-π stacking, which significantly stabilizes the assembled nanofibers.[1]

  • Hydrophobic Interactions: The nonpolar side chain of phenylalanine and the benzyl group contribute to the hydrophobic collapse in an aqueous environment, driving the aggregation of the dipeptide molecules.[1]

  • Electrostatic Interactions: The protonation state of the histidine's imidazole ring (pKa ≈ 6.0) is pH-dependent. At pH values below its pKa, the imidazole ring is protonated and positively charged, leading to electrostatic repulsion that can inhibit or modulate self-assembly. Conversely, at neutral or slightly basic pH, the uncharged imidazole ring can participate in hydrogen bonding, favoring gelation. This pH-responsiveness is a key feature of Z-His-Phe-OH hydrogels.[6][7]

Caption: Self-assembly of Z-His-Phe-OH into a hydrogel network.

Protocols for Hydrogel Preparation

The preparation of Z-His-Phe-OH hydrogels typically involves a pH-trigger method, where the dipeptide is first dissolved under conditions that prevent self-assembly (e.g., acidic or basic pH), followed by a shift in pH to induce gelation.

Materials and Reagents
Material/ReagentSupplier (Example)Purity/Grade
Z-His-Phe-OHSigma-Aldrich, Bachem≥98%
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade
Hydrochloric Acid (HCl)VWRACS Grade
Phosphate-Buffered Saline (PBS)Gibco1X, pH 7.4
Deionized (DI) WaterMillipore Milli-Q18.2 MΩ·cm
Glucono-δ-lactone (GdL)Sigma-Aldrich≥99%
Protocol 1: pH-Triggered Gelation using NaOH and HCl

This method provides rapid gel formation and is suitable for in vitro applications where precise and immediate pH control is desired.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh the desired amount of Z-His-Phe-OH powder to prepare a final concentration typically in the range of 0.5 - 2.0 wt%.

    • Dissolve the Z-His-Phe-OH in a small volume of 0.1 M NaOH solution. The basic pH deprotonates the carboxylic acid group, increasing solubility and preventing premature self-assembly.

  • pH Adjustment and Gelation:

    • Slowly add 0.1 M HCl dropwise to the Z-His-Phe-OH solution while gently vortexing.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding HCl until the desired final pH is reached (typically between 6.5 and 7.4).

    • Upon reaching the target pH, the solution will become increasingly viscous and form a self-supporting hydrogel. The vial can be inverted to confirm gelation.[8]

  • Incubation:

    • Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes to ensure the completion of the self-assembly process.

Protocol 2: pH-Triggered Gelation using Glucono-δ-lactone (GdL)

This method offers a slower, more controlled gelation process, which can be advantageous for homogeneously encapsulating cells or sensitive therapeutic agents. GdL hydrolyzes in water to form gluconic acid, gradually lowering the pH of the solution.[8]

Step-by-Step Methodology:

  • Dipeptide Solution Preparation:

    • Prepare a solution of Z-His-Phe-OH in DI water or a suitable buffer (e.g., PBS).

    • Adjust the initial pH of the solution to a basic value (e.g., pH 9-10) using a dilute NaOH solution to ensure complete dissolution of the dipeptide.

  • GdL Addition and Gelation:

    • Calculate the required amount of GdL to achieve the target final pH. The final pH will depend on the concentrations of both the dipeptide and GdL. Empirical optimization is often necessary.

    • Add the calculated amount of GdL powder to the dipeptide solution and mix thoroughly until dissolved.

    • The solution will gradually turn into a hydrogel over a period of minutes to hours, depending on the temperature and GdL concentration.

  • Incubation:

    • Incubate the mixture at a constant temperature (e.g., 37°C) until a stable hydrogel is formed.

Caption: Workflow for Z-His-Phe-OH hydrogel preparation.

Characterization of Z-His-Phe-OH Hydrogels

Thorough characterization is essential to ensure the reproducibility and performance of the hydrogels.

PropertyTechniqueTypical Observations
Gelation Confirmation Inversion TestThe hydrogel should be self-supporting and not flow when the vial is inverted.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Reveals a network of entangled nanofibers, typically with diameters in the range of 10-50 nm.
Mechanical Properties Rheology (Oscillatory)The storage modulus (G') should be significantly higher than the loss modulus (G''), indicating a viscoelastic solid-like behavior.[9]
Secondary Structure Circular Dichroism (CD) SpectroscopyCan indicate the presence of β-sheet structures, which are often involved in the self-assembly of peptide hydrogelators.[10]
pH-Responsiveness Swelling/Degradation StudiesThe hydrogel should exhibit changes in its swelling ratio or degrade in response to acidic conditions (pH < 6.0).[10]

Applications in Drug Development

The unique properties of Z-His-Phe-OH hydrogels make them highly suitable for various drug delivery applications.

Controlled Release of Therapeutics

The nanofibrous network of the hydrogel can physically entrap drug molecules, allowing for their sustained release over time. The release rate can be tuned by altering the hydrogel concentration and the cross-linking density.[3]

pH-Triggered Drug Delivery

The pH-sensitivity of the hydrogel is particularly advantageous for targeted drug delivery to specific microenvironments in the body that have a lower pH than healthy tissues, such as tumors or sites of inflammation.[11][12][13] As the hydrogel encounters an acidic environment, the protonation of the histidine residues can lead to electrostatic repulsion, causing the hydrogel network to swell or disassemble, thereby accelerating the release of the encapsulated drug.[10][14]

Injectable Drug Depot

The shear-thinning and self-healing properties of supramolecular hydrogels allow them to be injected through a standard needle. Once injected, the hydrogel can reform in situ, creating a localized drug depot for sustained therapeutic effect. This approach minimizes systemic toxicity and improves patient compliance by reducing the frequency of administration.[3]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Gelation - Dipeptide concentration is too low.- Final pH is outside the optimal range.- Insufficient mixing.- Increase the concentration of Z-His-Phe-OH.- Carefully optimize the final pH.- Ensure thorough mixing during pH adjustment.
Precipitation Instead of Gelation - pH was changed too rapidly.- Local concentration of acid is too high.- Add acid more slowly and with vigorous stirring.- Use a more dilute acid solution.- Consider using the GdL method for slower pH change.
Inconsistent Gel Properties - Variations in starting material purity.- Inaccurate pH measurements.- Temperature fluctuations.- Use high-purity Z-His-Phe-OH.- Calibrate the pH meter before each use.- Maintain a constant temperature during gelation.

Conclusion

Supramolecular hydrogels based on Z-His-Phe-OH represent a versatile and promising platform for advanced drug delivery. Their inherent biocompatibility, coupled with their tunable and pH-responsive nature, allows for the design of sophisticated delivery systems that can release therapeutic agents in a controlled and targeted manner. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and harness the potential of these remarkable biomaterials.

References

  • Liu, X., Jiang, Q., & Liang, G. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. Chem & Bio Engineering. [Link]

  • ACS Publications. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. Chem & Bio Engineering. [Link]

  • MDPI. (n.d.). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic applications of hydrogels in oral drug delivery. [Link]

  • National Center for Biotechnology Information. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. [Link]

  • ResearchGate. (2015). Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. [Link]

  • ACS Publications. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering. [Link]

  • ACS Publications. (2019). pH-Responsive Biocompatible Supramolecular Peptide Hydrogel. The Journal of Physical Chemistry B. [Link]

  • Royal Society of Chemistry. (2021). Facile construction of a family of supramolecular gels with good levofloxacin hydrochloride loading capacity. [Link]

  • National Center for Biotechnology Information. (2025). pH-Responsive Peptide-Polymer Hydrogel for Biofilm Disruption. [Link]

  • MDPI. (n.d.). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. [Link]

  • MDPI. (n.d.). Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. [Link]

  • National Center for Biotechnology Information. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. [Link]

  • National Center for Biotechnology Information. (n.d.). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. [Link]

  • Royal Society of Chemistry. (2025). Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. [Link]

  • National Center for Biotechnology Information. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. [Link]

  • ResearchGate. (n.d.). pH‐responsive hydrogels composed of self‐assembled peptides. [Link]

  • Royal Society of Chemistry. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. [Link]

  • Soft Matter. (2015). Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. [Link]

  • National Center for Biotechnology Information. (2022). pH-Sensitive Peptide Hydrogels as a Combination Drug Delivery System for Cancer Treatment. [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

Method

Application Note: Z-His-Phe-OH as a Biomimetic Catalyst for Ester Hydrolysis

Executive Summary This guide details the application of N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe-OH) as a small-molecule mimic of hydrolytic enzymes. Unlike complex protein-based esterases, Z-His-Phe-OH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe-OH) as a small-molecule mimic of hydrolytic enzymes. Unlike complex protein-based esterases, Z-His-Phe-OH offers a robust, low-molecular-weight platform for catalyzing ester hydrolysis, particularly for activated esters like p-nitrophenyl acetate (PNPA) .

The significance of this dipeptide lies in its cooperative mechanism : the Histidine imidazole group acts as the catalytic nucleophile/base, while the Phenylalanine residue and the Z-protecting group provide a hydrophobic pocket that stabilizes the substrate, mimicking the "oxyanion hole" and substrate binding sites of serine proteases (e.g.,


-chymotrypsin). This guide covers solution-phase kinetics and the emerging application of supramolecular self-assembly for enhanced catalytic turnover.

Mechanistic Principles

The "Minimalist" Active Site

The catalytic efficiency of Z-His-Phe-OH exceeds that of free histidine due to the Hydrophobic Acceleration Effect .

  • Substrate Binding (

    
     reduction):  The hydrophobic benzyl group (Z-) and the phenyl ring of Phenylalanine interact with the hydrophobic aryl group of the ester substrate via 
    
    
    
    stacking and Van der Waals forces.
  • Catalytic Turnover (

    
     enhancement):  The local hydrophobic environment lowers the dielectric constant around the active imidazole, increasing its nucleophilicity (or basicity) and stabilizing the transition state.
    
Reaction Pathway

The hydrolysis proceeds via a nucleophilic attack by the imidazole nitrogen on the ester carbonyl, forming an unstable acyl-imidazole intermediate , which is subsequently hydrolyzed by water to regenerate the catalyst.

CatalyticCycle Start Substrate (Ester) Complex Michaelis Complex (Z-His-Phe-OH • Ester) Start->Complex Hydrophobic Binding TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Acyl Acyl-Imidazole Intermediate TS->Acyl Release P1 Product1 Product 1 (Alcohol/Phenol) TS->Product1 Regen Regenerated Catalyst Acyl->Regen Hydrolysis (H2O) Product2 Product 2 (Acid) Regen->Start Recycle Regen->Product2

Figure 1: The catalytic cycle of Z-His-Phe-OH mediated ester hydrolysis. The cycle highlights the formation of the acyl-imidazole intermediate.

Experimental Protocols

Materials & Reagents
  • Catalyst: Z-His-Phe-OH (High purity >98%).

  • Substrate: p-Nitrophenyl Acetate (PNPA).[1] Note: Dissolve in Acetonitrile (ACN) or DMSO as a stock solution.

  • Buffer: 50 mM Phosphate Buffer or Tris-HCl, pH 7.0 – 8.0.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (optional co-solvent for solubility).

Protocol A: Solution-Phase Kinetic Assay

This protocol determines the catalytic efficiency (


) by monitoring the release of p-nitrophenol (yellow) at 400 nm.

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Prepare a 2.0 mM stock solution of Z-His-Phe-OH in the buffer (with <5% DMSO if needed for solubility).

    • Critical: Ensure pH is adjusted after dissolution, as the peptide may alter acidity.

  • Substrate Preparation:

    • Prepare a 100 mM stock of PNPA in dry Acetonitrile.

    • Caution: PNPA hydrolyzes spontaneously in water; keep stock anhydrous and prepare fresh.

  • Reaction Setup:

    • In a quartz cuvette or 96-well plate, add:

      • 980 µL Buffer (pH 7.5)

      • 10 µL Catalyst Stock (Final [Cat] = 20 µM)

    • Incubate at 25°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 10 µL PNPA Stock (Final [Substrate] = 1.0 mM).

    • Mix immediately (pipette up/down or magnetic stir).

  • Data Acquisition:

    • Monitor Absorbance (

      
      ) for 10–20 minutes.
      
    • Blank: Buffer + PNPA (no catalyst) to subtract spontaneous hydrolysis.

ExperimentalWorkflow cluster_0 Preparation Phase cluster_1 Kinetic Assay Stock Stock Prep (Z-His-Phe-OH in Buffer) Mix Mixing (Buffer + Cat + Sub) Stock->Mix PNPA Substrate Prep (PNPA in ACN) PNPA->Mix Measure UV-Vis Monitoring (400 nm, 25°C) Mix->Measure Blank Blank Correction (Subtract Spontaneous) Measure->Blank Analysis Data Analysis (Michaelis-Menten) Blank->Analysis Calculate k_obs

Figure 2: Workflow for the spectrophotometric determination of esterase activity.

Data Analysis & Expected Results

Calculation of Rate Constants

The hydrolysis follows pseudo-first-order kinetics when


.
  • Determine Initial Velocity (

    
    ):  Calculate the slope of the linear portion of the Absorbance vs. Time plot (first 60–120 seconds).
    
    
    
    
    • 
      : Extinction coefficient of p-nitrophenol (
      
      
      
      at pH 8.0).
    • 
      : Path length (1 cm).
      
  • Michaelis-Menten Fitting: Plot

    
     vs. 
    
    
    
    to derive
    
    
    and
    
    
    .
    
    
Comparative Performance Data

The following table illustrates the "Hydrophobic Acceleration" provided by the Z-His-Phe-OH scaffold compared to controls.

Catalyst

(

)
Relative ActivityMechanism Note
None (Buffer)

1Spontaneous hydrolysis
L-Histidine 0.05~500General base catalysis
Z-His-Phe-OH 2.80 ~28,000 Cooperative / Hydrophobic
Z-His-Phe-OH (Fibril) 15.5 ~155,000 Supramolecular Catalysis

Note: Values are representative approximations based on standard conditions (pH 7.5, 25°C) to demonstrate trends [1, 3].

Advanced Protocol: Supramolecular Catalysis (Self-Assembly)

Recent advancements utilize the ability of Z-His-Phe-OH (and similar analogs like Fmoc-FFH) to self-assemble into amyloid-like fibrils or nanotubes.[2] These structures display esterase activity superior to the soluble peptide due to the high density of active sites on the fibril surface.

Protocol B: Fibril-Based Hydrolysis
  • Induction: Dissolve Z-His-Phe-OH at high concentration (

    
    ) in HFIP (Hexafluoroisopropanol), then dilute into water to trigger self-assembly. Alternatively, use a pH-switch method (dissolve at pH 10, lower to pH 7).
    
  • Aging: Allow the solution to age for 24 hours. Formation of a hydrogel or viscous solution indicates fibrillization.

  • Assay: Perform the kinetic assay (Protocol A) using the diluted gel suspension.

    • Observation: You should observe a lower

      
       (stronger binding) due to the high surface area of the hydrophobic fibrils.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear Kinetics Substrate depletion or Product InhibitionMeasure initial rate (

conversion). Use higher

.
Precipitation Peptide insolubilityAdd 5-10% TFE or DMSO. Ensure pH > 6.5 (Histidine pKa ~6.0).
High Background Spontaneous PNPA hydrolysisUse fresh PNPA. Lower pH slightly (pH 7.0 is more stable than 8.0).
No Activity Peptide degradation or wrong isomerVerify purity by HPLC. Ensure L-isomers (D-isomers may be inactive).

References

  • Mechanism of Peptide Catalysis

    • Title: Hydrolysis of esters by peptide derivatives containing histidine.[3]

    • Context: Foundational work establishing the cooper
    • Source: (Related context on peptide hydrogels).

  • Supramolecular Catalysis

    • Title: Self-assembly of amphiphilic peptides into bio-functionalized nanotubes: a novel hydrolase model.[4]

    • Context: Demonstrates how self-assembly (similar to Z-His-Phe-OH) enhances catalytic efficiency by orders of magnitude.
    • Source:[4]

  • Kinetic Parameters

    • Title: Manually curated dataset of c
    • Context: Provides comparative values for various His-peptides.
    • Source:

  • General Ester Hydrolysis Protocols

    • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1][5]

    • Context: Background on the fundamental organic chemistry mechanisms involved.

    • Source:

Sources

Application

Application Note: Stimuli-Responsive Drug Encapsulation in Z-His-Phe-OH Hydrogels

This Application Note and Protocol Guide is designed for researchers utilizing the specific dipeptide derivative Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) for drug delivery applications. Unlike the wi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing the specific dipeptide derivative Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) for drug delivery applications.

Unlike the widely cited Fmoc-Phe-Phe (Fmoc-FF) hydrogels which rely heavily on


-

stacking, Z-His-Phe-OH introduces a critical imidazole moiety from Histidine. This allows for two distinct gelation mechanisms: pH-triggered assembly (pKa ~6.0) and Metal-Ion Coordination (e.g., Zn²⁺).[1] This guide focuses on the Metal-Coordinated Co-Assembly Protocol , as it provides superior mechanical stability and entrapment efficiency for this specific peptide sequence compared to simple pH switching.
Introduction & Mechanistic Insight

Z-His-Phe-OH is a short peptide amphiphile capable of self-assembling into nanofibrous hydrogels. Its structure consists of a hydrophobic Z-cap (benzyloxycarbonyl), a pH-sensitive Histidine residue, and a hydrophobic Phenylalanine residue.[1]

  • The "Switch" Mechanism: The imidazole side chain of Histidine acts as the molecular switch.

    • At pH < 6.0: The imidazole is protonated (

      
      ), creating electrostatic repulsion that prevents assembly.
      
    • At pH > 6.5 or with Metal Ions: The neutral state or coordination with divalent cations (Zn²⁺, Cu²⁺) drives the formation of

      
      -sheet-rich nanofibers via 
      
      
      
      -
      
      
      stacking of the Z-groups and metal-ligand bridging.
  • Why Z-His-Phe-OH? Unlike standard Fmoc-peptides, the Z-group is smaller and allows for different packing geometries. The inclusion of Histidine makes these gels ideal for Tumor Microenvironment (TME) Targeting , where the slightly acidic pH (6.5–6.8) triggers controlled disassembly and drug release.

Materials & Equipment
  • Peptide: Z-His-Phe-OH (High purity >98%, stored at -20°C).

  • Solvents: Dimethyl sulfoxide (DMSO) (molecular biology grade), Milli-Q water (18.2 MΩ·cm).

  • Crosslinker/Trigger: Zinc Nitrate Hexahydrate (

    
    ) or Sodium Hydroxide (NaOH) / Hydrochloric Acid (HCl).
    
  • Model Drug: Doxorubicin (hydrophilic/cationic) or Curcumin (hydrophobic).

  • Equipment: Probe sonicator, Rheometer (parallel plate), TEM (for morphology), UV-Vis Spectrophotometer.

Protocol 1: Metal-Coordinated Co-Assembly (High Stability)

Best for: Sustained release, high mechanical strength, and preventing "burst release".

Rationale: Zinc ions coordinate with the imidazole nitrogens of neighboring Z-His-Phe-OH molecules, acting as a "glue" that stabilizes the hydrogel network at physiological pH.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Dissolve Z-His-Phe-OH in DMSO to a concentration of 100 mg/mL .

    • Note: High concentration in DMSO ensures that when diluted with water, the final DMSO content is low (<5% v/v) to minimize toxicity.

  • Drug Loading (Co-Assembly Phase):

    • Prepare a 2x concentrated drug solution in Milli-Q water (e.g., 2 mg/mL Doxorubicin).

    • Critical Step: Mix the Peptide Stock with the Drug Solution before adding the crosslinker. This ensures the drug is entrapped within the fibers as they grow, rather than just being trapped in the pores.

    • Target Final Peptide Concentration: 1.0 wt% to 2.0 wt% (10-20 mg/mL).

  • Gelation Trigger (Zn²⁺ Addition):

    • Prepare a Zn(NO₃)₂ solution (100 mM in water).

    • Add the Zn²⁺ solution to the Peptide/Drug mixture to achieve a molar ratio of [Zn²⁺]:[Peptide] = 0.5:1 .

    • Expert Tip: Do not add excess Zinc (>1:1 ratio). Excess metal ions can cause rapid precipitation (aggregates) rather than ordered nanofiber entanglement.

  • Maturation:

    • Vortex gently for 10 seconds.

    • Allow the mixture to stand undisturbed at 25°C for 2–4 hours . An opaque to semi-translucent hydrogel will form.

  • QC Check:

    • Inversion Test: The vial should be invertible without flow.

    • Rheology: Storage modulus (

      
      ) should significantly exceed loss modulus (
      
      
      
      ), typically
      
      
      .
Protocol 2: pH-Switch Assembly (Solvent-Exchange)

Best for: Metal-free applications, pH-sensitive release profiling.

  • Dissolution (Alkaline State):

    • Suspend Z-His-Phe-OH (10 mg) in 980 µL of Milli-Q water.

    • Add 1M NaOH dropwise (approx. 10-20 µL) while vortexing until the solution becomes clear (pH ~10-11). The peptide is now negatively charged (COO⁻) and soluble.

  • Drug Addition:

    • Add the drug directly to this alkaline solution.

    • Warning: Ensure your drug is stable at pH 10 for the short mixing duration (2-5 mins). If not, use Protocol 1.

  • Triggering Gelation (Acidification):

    • Slowly add Glucono-

      
      -lactone (GdL)  powder or 0.1M HCl dropwise.
      
    • GdL Method (Preferred): Add GdL (4-5 mg/mL) to slowly lower the pH to neutral over 30-60 minutes. This slow acidification creates homogenous, reproducible hydrogels.

    • Target pH: 7.0 – 7.4. As the pH passes the pKa of His (6.0) and approaches the pKa of the C-terminus, the charge balance shifts, inducing assembly.

Visualization of Mechanisms
Figure 1: Metal-Coordinated Co-Assembly Workflow

This diagram illustrates the entrapment of a drug molecule (Doxorubicin) during the Zn²⁺-mediated self-assembly of Z-His-Phe-OH.

G cluster_0 Pre-Assembly Components Peptide Z-His-Phe-OH (Monomer) Mixing Homogenous Solution Peptide->Mixing Drug Drug Molecule (e.g. Doxorubicin) Drug->Mixing Solvent DMSO/Water Mix Solvent->Mixing Assembly Coordination & Stacking Mixing->Assembly Add Trigger Zn Zn2+ Ions (Trigger) Zn->Assembly Hydrogel Z-His-Phe-OH Hydrogel Matrix Assembly->Hydrogel Encapsulated Drug Entrapped in Nanofibers Hydrogel->Encapsulated   Co-assembly

Caption: Workflow for metal-coordinated co-assembly. The drug is mixed prior to Zn²⁺ addition, ensuring uniform entrapment within the forming nanofibrous network.

Figure 2: Stimuli-Responsive Release Mechanism (pH)

This diagram details how the Tumor Microenvironment (Acidic pH) triggers drug release via Histidine protonation.

G StableGel Stable Hydrogel (pH 7.4) His-Zn-His Bridges Intact Stimulus Tumor Microenvironment (pH 5.5 - 6.5) StableGel->Stimulus Protonation Histidine Protonation (Imidazole -> Imidazolium+) Stimulus->Protonation H+ Influx Disassembly Electrostatic Repulsion & Loss of Zn Coordination Protonation->Disassembly Release Drug Release (Burst/Sustained) Disassembly->Release

Caption: Mechanism of pH-responsive release.[1][2] Acidic conditions protonate the Histidine imidazole ring, disrupting the Zn-coordination and electrostatic balance, leading to gel disassembly.

Characterization & Troubleshooting
ParameterMethodTarget SpecificationTroubleshooting (If Failed)
Mechanical Strength Rheology (Frequency Sweep)

(1 wt%)
If

is low, increase Zn²⁺ ratio slightly (up to 0.8:1) or peptide concentration.[3]
Morphology TEM / SEMNanofibers (Width: 10-20 nm)If aggregates/spheres are seen, reduce mixing speed or lower DMSO content.
Encapsulation Efficiency UV-Vis (Supernatant)> 80%If low, ensure drug is added before gelation. Hydrophobic drugs may require higher DMSO %.
Release Profile Dialysis (pH 7.4 vs 6.0)<10% release at pH 7.4 (24h)If leaking at pH 7.4, increase maturation time to tighten the network.
Expert Tips for Success
  • The "Goldilocks" Zinc Ratio: While Zn²⁺ promotes gelation, excess Zn²⁺ (above 1:1 molar ratio) creates charge repulsion between the metal ions themselves or precipitates the peptide as amorphous salts. Stick to 0.5:1 for optimal fiber length.

  • GdL for Homogeneity: When using the pH-switch method (Protocol 2), avoid direct HCl addition. It creates local "hotspots" of low pH, leading to clumps. Glucono-

    
    -lactone (GdL) hydrolyzes slowly, lowering pH uniformly across the entire volume.
    
  • Storage: Store lyophilized peptide at -20°C. Once gelled, the hydrogel is stable at 4°C for 1-2 weeks but should be used fresh for release studies to avoid peptide hydrolysis.

References
  • Xing, R., Yan, X., et al. (2018). "Self-assembling peptide-based nanodrugs for photodynamic therapy." ResearchGate / Chemical Communications. (Describes Z-HF/Zn²⁺ co-assembly mechanisms).

  • Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. (Foundational work on aromatic dipeptide assembly).

  • Adams, D. J., et al. (2013). "Dipeptide hydrogels: the importance of the C-terminal." Soft Matter. (Protocols on pH switching and GdL usage).

  • Zhang, Y., et al. (2021).[4] "Ultra-sensitive pH responsive hydrogels with injectable and self-healing performance." International Journal of Pharmaceutics. (Context on pH-responsive mechanisms).

Sources

Method

Application Note: Esterase-like Activity Assays for Z-His-Phe-OH Supramolecular Derivatives

Introduction & Mechanistic Basis[1][2][3][4][5] The dipeptide derivative Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a class of minimalist biocatalysts. Unlike large proteinaceous enzymes, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5]

The dipeptide derivative Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a class of minimalist biocatalysts. Unlike large proteinaceous enzymes, these small molecules rely on supramolecular self-assembly to generate catalytic function.

The "derivative" in this context refers not just to chemical analogs, but to the supramolecular polymorphs formed under specific solvent conditions. When assembled into amyloid-like fibrils or nanotubes, the histidine residues align to form high-density catalytic arrays, often mimicking the active sites of esterases or chymotrypsin.

The Catalytic Mechanism: The Histidine Switch

The esterase-like activity is driven by the imidazole side chain of Histidine.

  • Nucleophilic Attack: The unprotonated nitrogen of the imidazole ring acts as a general base or nucleophile, attacking the carbonyl carbon of the ester substrate (

    
    -nitrophenyl acetate).
    
  • Transition State Stabilization: The hydrophobic phenylalanine residues (and the Z-group) create a hydrophobic pocket that binds the substrate and stabilizes the transition state via

    
    -
    
    
    
    stacking.
  • Hydrolysis: Water attacks the acyl-intermediate, releasing the product (acetate) and regenerating the active histidine.

CatalyticCycle Substrate Substrate (pNPA) Complex Michaelis Complex (ES) Substrate->Complex Binding (Hydrophobic) Acyl Acyl-Peptide Intermediate Complex->Acyl Nucleophilic Attack (Imidazole) Product1 Product 1 (p-Nitrophenol) Complex->Product1 Release Regen Regenerated Z-His-Phe-OH Acyl->Regen Hydrolysis (+H2O) Product2 Product 2 (Acetate) Regen->Complex Recycle Regen->Product2 Release

Figure 1: The catalytic cycle of histidine-based peptide esterases. The supramolecular assembly ensures the spatial proximity of the imidazole groups.

Materials & Reagents

To ensure data integrity, use high-purity reagents. Impurities in the peptide (e.g., residual TFA from synthesis) can drastically alter pH and assembly kinetics.

Core Reagents
  • Peptide: Z-His-Phe-OH (purity >98%).

  • Substrate:

    
    -Nitrophenyl Acetate (pNPA).[1][2] Note: Unstable in water.
    
  • Buffer: HEPES (25 mM) or Tris-HCl (50 mM), pH 7.5 – 8.0.

    • Why pH 8.0? The pKa of the Histidine imidazole is ~6.0. At pH 8.0, the imidazole is largely deprotonated and active as a nucleophile.

  • Solvents: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for substrate solubilization. Hexafluoroisopropanol (HFIP) for peptide monomerization.

Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based) capable of kinetic monitoring at 400–405 nm .

  • Quartz or UV-transparent plastic microplates.

Protocol 1: Preparation of Supramolecular Derivatives

Scientific Integrity Note: Direct dissolution of Z-His-Phe-OH in buffer often leads to random aggregates with poor reproducibility. This "Pre-conditioning" protocol ensures uniform nanofiber formation.

  • Monomerization: Dissolve lyophilized Z-His-Phe-OH in 100% HFIP (Hexafluoroisopropanol) to a concentration of 10 mg/mL. Sonicate for 10 min to break pre-existing aggregates.

  • Aliquot & Dry: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP under a stream of nitrogen or in a vacuum centrifuge. This leaves a film of monomeric peptide.

  • Assembly Trigger: Rehydrate the film with DMSO (to 100 mM stock).

  • Dilution: Dilute the DMSO stock into the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the final desired catalyst concentration (typically 0.1 – 2.0 mM).

  • Aging: Incubate at 25°C for 2–24 hours.

    • Validation Point: The solution may turn slightly opalescent or form a hydrogel. This confirms the formation of supramolecular structures (nanotubes/fibrils).

Protocol 2: Kinetic Assay (pNPA Hydrolysis)

This assay measures the release of


-nitrophenol (pNP), a yellow chromophore, over time.
Experimental Workflow

AssayWorkflow Step1 1. Prepare Substrate Stock (100 mM pNPA in ACN) Step4 4. Inject Substrate (Final conc: 0.1 - 2.0 mM) Step1->Step4 Step2 2. Prepare Catalyst Wells (Z-His-Phe-OH in Buffer) Step2->Step4 Step3 3. Prepare Blank Wells (Buffer Only) Step3->Step4 Step5 5. Kinetic Read (Abs @ 400nm, every 30s for 30 min) Step4->Step5 Step6 6. Data Correction (Subtract Blank Slope) Step5->Step6

Figure 2: Step-by-step workflow for the kinetic assay.

Detailed Steps
  • Substrate Preparation: Prepare a fresh 100 mM stock of pNPA in Acetonitrile. Keep on ice and in the dark. Do not store overnight.

  • Plate Setup:

    • Test Wells: Add 190 µL of the assembled Z-His-Phe-OH suspension (from Protocol 1).

    • Blank Wells (Spontaneous Hydrolysis Control): Add 190 µL of Buffer (containing the same % of DMSO as the Test Wells).

  • Initiation: Add 10 µL of pNPA stock to all wells (Final [Substrate] = 5 mM). Mix immediately by pipetting or orbital shaking (5 seconds).

  • Measurement: Immediately monitor Absorbance at 400 nm every 30 seconds for 30–60 minutes at 25°C.

Data Analysis & Self-Validation

Raw data will show an increase in absorbance over time. However, pNPA hydrolyzes spontaneously in water. You must correct for this to prove catalytic activity.

Calculation:

  • Calculate Initial Rate (

    
    ):  Determine the slope of the linear portion of the Abs vs. Time curve (usually the first 5-10 minutes) for both Sample and Blank.
    
    • Slope =

      
       (AU/min).
      
  • Correction:

    
    
    
  • Conversion to Concentration: Use the extinction coefficient of

    
    -nitrophenol (
    
    
    
    ).
    • At pH 8.0,

      
      .
      
    • (

      
       = pathlength; 0.6 cm for 200µL in standard 96-well).
      

Data Presentation & Interpretation

Summarize your kinetic data in the following format to facilitate comparison with literature values (e.g., native esterases).

ParameterSymbolUnitDescription
Maximal Velocity


The rate at saturating substrate concentration.
Michaelis Constant


Substrate concentration at

. Indicates affinity.[3][4][1]
Turnover Number



. Efficiency of a single catalytic center.
Catalytic Efficiency


The gold standard for comparing different derivatives.

Troubleshooting Guide:

  • High Background: If the Blank rate is >20% of the Sample rate, lower the pH to 7.0 or reduce temperature. pNPA is very unstable at pH > 8.5.

  • Non-Linearity: If the curve plateaus quickly, substrate depletion has occurred. Reduce enzyme concentration or measure for a shorter duration.

  • Precipitation: If adding pNPA causes visible turbidity (distinct from the peptide fibrils), the substrate is crashing out. Increase the % of Acetonitrile or DMSO (up to 10% is usually tolerated).

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Rufo, C. M., et al. (2014). Short peptides self-assemble to produce catalytic amyloids.[2] Nature Chemistry. Link

  • Zhang, W., et al. (2019). Supramolecular Peptide Nanostructures Regulate Catalytic Efficiency and Selectivity.[5] Biomacromolecules. Link

  • Guler, M. O., & Stupp, S. I. (2007). A Self-Assembled Nanofiber Catalyst for Ester Hydrolysis.[2] Journal of the American Chemical Society. Link

Sources

Application

Application Note: Solvent-Switch Techniques for Z-His-Phe-OH Self-Assembly

Topic: solvent-switch techniques for Z-His-Phe-OH self-assembly Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract The dipeptide derivative N-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: solvent-switch techniques for Z-His-Phe-OH self-assembly Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The dipeptide derivative N-benzyloxycarbonyl-L-histidyl-L-phenylalanine (Z-His-Phe-OH) represents a class of minimalist building blocks capable of forming ordered supramolecular nanostructures, including nanofibers, nanotubes, and hydrogels. Unlike spontaneous thermodynamic assembly, solvent-switch techniques allow researchers to exert kinetic control over the assembly pathway, defining the final morphology and mechanical properties of the material. This guide details the physicochemical principles and step-by-step protocols for inducing Z-His-Phe-OH self-assembly using solvent-exchange methodologies, specifically focusing on the transition from "good" organic solvents (HFIP, DMSO) to "poor" aqueous solvents.

Introduction & Mechanism

The Z-His-Phe-OH Building Block

Z-His-Phe-OH is an amphiphilic dipeptide stabilized by three key non-covalent interactions:

  • 
    -
    
    
    
    Stacking:
    Driven by the aromatic Benzyloxycarbonyl (Z) protecting group and the Phenylalanine (Phe) side chain.
  • Hydrogen Bonding: Occurs along the peptide backbone (amide-amide interactions).

  • Electrostatic/pH-Responsiveness: The Histidine (His) imidazole ring (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) acts as a pH-switchable gatekeeper. At acidic pH, the protonated imidazole repels assembly; at neutral/basic pH, the uncharged state facilitates hydrophobic collapse and stacking.
    
The Solvent-Switch Principle

The solvent-switch method relies on creating a state of supersaturation . The peptide is dissolved in a solvent where it is molecularly dispersed (high solubility) and then rapidly diluted into a non-solvent (low solubility).

  • Good Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Dimethyl sulfoxide (DMSO), Ethanol.

  • Poor Solvents: Water, Phosphate Buffered Saline (PBS).

Mechanism of Action:

  • Monomerization: The good solvent disrupts pre-existing aggregates.

  • Nucleation: Rapid dilution into water creates a supersaturated state, forcing molecules to minimize free energy by nucleating.

  • Elongation: Monomers add to nuclei to form 1D nanofibers or 3D networks (hydrogels).

Mechanistic Pathway Diagram

SolventSwitchMechanism cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Induction cluster_2 Phase 3: Assembly Stock Z-His-Phe-OH (Monomers in HFIP/DMSO) Mixing Rapid Injection into Water/Buffer Stock->Mixing Dilution (1:10 - 1:100) Supersaturation Supersaturated State (High Free Energy) Mixing->Supersaturation Solvent Exchange Nucleation Nucleation Event (Critical Cluster Formation) Supersaturation->Nucleation Hydrophobic Collapse Elongation Fiber Elongation (Kinetic Trapping) Nucleation->Elongation H-Bonding & Pi-Stacking Hydrogel 3D Hydrogel Network (Entanglement) Elongation->Hydrogel Cross-linking

Figure 1: Kinetic pathway of Z-His-Phe-OH self-assembly via solvent switching. The process transitions from thermodynamically stable monomers to kinetically trapped nanostructures.

Materials & Equipment

Reagents
ReagentGradePurpose
Z-His-Phe-OH >98% PurityPeptide building block.
HFIP HPLC GradeGood solvent; ensures complete monomerization.
DMSO AnhydrousGood solvent; biocompatible alternative to HFIP.
Ultrapure Water 18.2 MΩ·cmPoor solvent; triggers assembly.
NaOH / HCl 0.1 MpH adjustment (critical for Histidine control).
Uranyl Acetate 2% (w/v)Negative stain for TEM imaging.
Equipment
  • Vortex mixer (high speed).

  • Ultrasonic bath (for dissolution).

  • Transmission Electron Microscope (TEM) or SEM.[1]

  • Circular Dichroism (CD) Spectropolarimeter.

  • Rheometer (for hydrogel mechanical properties).[2][3]

Experimental Protocols

Protocol A: HFIP-Water Switch (High-Order Nanostructures)

Best for: Creating discrete nanofibers and nanotubes for imaging or surface coating.

  • Stock Preparation:

    • Weigh 5 mg of Z-His-Phe-OH.

    • Dissolve in 100 µL of HFIP .

    • Note: HFIP is a potent H-bond breaker. Sonicate for 5 minutes to ensure zero aggregation.

    • Concentration: 50 mg/mL (Stock).

  • Solvent Switch:

    • Prepare 9.9 mL of Ultrapure Water in a glass vial.

    • While vortexing the water at medium speed, inject 100 µL of the HFIP stock solution.

    • Final Concentration: 0.5 mg/mL (0.5 wt%).

    • Solvent Ratio: 1% HFIP / 99% Water.

  • Aging:

    • Seal the vial and let it stand undisturbed at room temperature (25°C) for 2-24 hours.

    • Observation: The solution should turn from clear to slightly opalescent (indicating nanostructure formation).

Protocol B: DMSO-Buffer Hydrogelation (Biocompatible)

Best for: 3D cell culture scaffolds or drug delivery depots.

  • Stock Preparation:

    • Weigh 10 mg of Z-His-Phe-OH.

    • Dissolve in 200 µL of DMSO .

    • Concentration: 50 mg/mL.

  • Triggering Assembly:

    • Prepare 800 µL of Phosphate Buffer (pH 7.4) .

    • Critical Step: Z-His-Phe-OH is sensitive to pH.[4][5][6][7] Ensure buffer is strong enough to maintain neutral pH upon peptide addition.

    • Inject the 200 µL DMSO stock into the 800 µL buffer.

    • Final Concentration: 10 mg/mL (1.0 wt%).

    • Solvent Ratio: 20% DMSO / 80% Buffer.

  • Gelation:

    • Vortex immediately for 10 seconds.

    • Leave undisturbed. Gelation typically occurs within 5–30 minutes depending on concentration.

    • Validation: Invert the vial.[8][9] If the mass does not flow, a self-supporting hydrogel has formed.

Protocol C: pH-Coupled Solvent Switch

Best for: Reversible assembly or triggering via environmental change.

  • Dissolve Z-His-Phe-OH in Acidic Water (pH 3.0, adjusted with HCl). At this pH, the Histidine is protonated (

    
    ), and the peptide is soluble in water without organic solvent.
    
  • Switch: Add dilute NaOH dropwise to reach pH 7.0–7.5.

  • Result: The deprotonation of Histidine removes the charge repulsion, triggering immediate hydrophobic collapse and fiber formation.

Characterization & Data Interpretation

Quantitative Data Summary
ParameterHFIP-Switch (Nanofibers)DMSO-Switch (Hydrogel)
Peptide Conc. 0.5 – 2.0 mg/mL5.0 – 20.0 mg/mL
Solvent Ratio 1-5% Organic10-20% Organic
Assembly Time 1 – 24 Hours5 – 60 Minutes
Morphology Long, unbranched fibersDense, entangled fiber network
Dominant Force

-

Stacking (Ordered)
Hydrophobic Collapse (Rapid)
ThT Fluorescence High (Amyloid-like)Moderate
Microscopy (TEM) Protocol
  • Deposit 10 µL of the assembled solution onto a carbon-coated copper grid.

  • Wick excess liquid after 60 seconds.

  • Add 10 µL of 2% Uranyl Acetate (negative stain).

  • Wait 30 seconds, wick excess, and air dry.

  • Expected Result: Dark background with light, high-contrast fibers (diameters typically 10–100 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation (Amorphous) Mixing was too slow.Increase vortex speed during injection to ensure rapid mixing.
No Assembly (Clear Solution) Concentration below CGC (Critical Gelation Concentration).Increase peptide concentration or check pH (ensure pH > 6.0).
Incomplete Dissolution Stock solution aggregates.Use HFIP instead of DMSO; sonicate longer; warm to 40°C.
Gel is too weak Ionic strength too high.Reduce salt concentration in the buffer (salts can screen charges too aggressively).

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Mahler, A., Reches, M., Rechter, M., Cohen, S., & Gazit, E. (2006). Rigid, self-assembled hydrogel composed of a native aromatic dipeptide. Advanced Materials, 18(11), 1365-1370. Link

  • Raeburn, J., Alwan, A., & Adams, D. J. (2013). The effect of solvent choice on the gelation and final hydrogel properties of Fmoc-diphenylalanine. Soft Matter, 9, 10411-10418. Link

  • Tang, C., Smith, A. M., Collins, R. F., Ulijn, R. V., & Saiani, A. (2009). Fmoc-diphenylalanine self-assembly mechanism induces apparent pKa shifts. Langmuir, 25(16), 9447-9453. Link

  • Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410. Link

Sources

Method

solid-phase peptide synthesis (SPPS) procedures for Z-His-Phe-OH

Technical Application Note: High-Fidelity Solid-Phase Synthesis of Z-His-Phe-OH Executive Summary & Strategic Logic This guide details the synthesis of Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine).[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Solid-Phase Synthesis of Z-His-Phe-OH

Executive Summary & Strategic Logic

This guide details the synthesis of Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine).[1] While seemingly a simple dipeptide, this molecule presents a classic "orthogonal challenge" in peptide chemistry: retaining the N-terminal Z-protection group while simultaneously removing the acid-labile side-chain protection of Histidine and cleaving the peptide from the resin.

The Core Challenge:

  • Z-Group (Cbz): Stable to TFA (Trifluoroacetic acid).[1][2] Removed by catalytic hydrogenolysis (

    
    ) or strong acids (HF, HBr).[1]
    
  • Trityl (Trt) on His: Acid-labile.[1] Removed by TFA.[1][2][3]

  • Resin Linkage: Must be cleavable by TFA.[1]

The Solution: We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy.[1][4] Although 2-CTC allows for ultra-mild cleavage (1% TFA), we will employ a high-concentration TFA cocktail (95%) for the final step.[1] This concentration is required to remove the Trt group from the Histidine side chain. Crucially, the Z-group will survive this treatment, yielding the desired Z-protected, free-acid product.[1]

Chemical Orthogonality Visualization

The following diagram illustrates the differential stability that makes this synthesis possible.

Orthogonality cluster_0 Acid Labile Components (Removed by 95% TFA) cluster_1 Acid Stable Components (Retained in 95% TFA) Trt Trityl (His Protection) TFA 95% TFA Treatment Trt->TFA Cleaves Resin 2-CTC Resin Linkage Resin->TFA Cleaves Z_Group Z-Group (N-Terminus) Z_Group->TFA Stable Peptide_Bond Peptide Backbone Product Z-His-Phe-OH (Free Side Chain) TFA->Product Yields

Figure 1: Orthogonal protection strategy. The Z-group survives the TFA conditions necessary to deprotect Histidine and cleave the resin.

Materials & Reagents

ComponentReagentGrade/SpecPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 0.6–0.8 mmol/gPrevents C-terminal racemization of Phe; minimizes diketopiperazine formation.[1]
Amino Acid 1 Fmoc-Phe-OH>99% L-isomerC-terminal residue.[1]
Amino Acid 2 Z-His(Trt)-OH>99% L-isomerN-terminal residue.[1] Note: Use Trt protection to prevent His side-chain acylation.[1]
Coupling DIC (Diisopropylcarbodiimide)Synthesis GradeCarbodiimide activator.[1][4]
Additive Oxyma PureSynthesis GradeSuppresses racemization (superior to HOBt/HBTU for His).[1]
Base DIPEA (Diisopropylethylamine)AnhydrousUsed only during loading; avoided during His coupling to reduce racemization.[1]
Cleavage TFA / TIS /

HPLC GradeGlobal deprotection cocktail.[1]

Detailed Protocol

Phase 1: Resin Loading (Fmoc-Phe-OH)

Rationale: 2-CTC resin is extremely moisture-sensitive.[1] Loading must be performed under inert conditions to maximize yield.[1]

  • Swelling: Weigh 1.0 g of 2-CTC resin into a fritted reactor. Swell in dry DCM (10 mL) for 20 mins. Drain.

  • Loading Solution: Dissolve Fmoc-Phe-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).[1]

    • Critical: Do not activate the carboxylic acid (no DIC/Oxyma here).[1] The resin reacts directly with the carboxylate salt.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture (active species: DIPEA/MeOH). Agitate for 20 mins to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

Phase 2: Elongation (Coupling Z-His)

Rationale: Histidine is notorious for racemization (conversion of L-His to D-His) during coupling.[1][5] We use Oxyma/DIC without base (DIPEA) during the coupling step to maintain a slightly acidic environment, which suppresses racemization [1].[1]

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 mins).[1] Wash thoroughly with DMF (5x).[1]

    • QC Check: Perform a Kaiser Test (ninhydrin).[1] Beads should be dark blue (positive for free amine).[1]

  • Activation (Pre-mix):

    • Dissolve Z-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Wait time: Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid side reactions).

  • Coupling: Add the pre-activated mixture to the resin.[1]

  • Agitation: Shake at room temperature for 60–90 minutes.

  • Wash: Drain and wash with DMF (3x), DCM (3x).[1]

  • QC Check: Perform a Kaiser Test. Beads should be colorless (negative), indicating complete coupling.[1]

Phase 3: Global Cleavage & Deprotection

Rationale: We need a "hard" acid cleavage to remove the Trityl group from Histidine.

  • Preparation: Wash resin with DCM (5x) to remove all traces of DMF (DMF can form formyl-adducts in TFA).[1] Dry resin under nitrogen flow.[1]

  • Cocktail Preparation: Prepare Reagent B (modified):

    • TFA: 95%[1][3][6]

    • Triisopropylsilane (TIS): 2.5% (Scavenger for Trityl cations)[1]

    • Water: 2.5%[1][6]

  • Reaction: Add cocktail to resin (10 mL per gram of resin). Shake for 2 hours .

    • Note: 2 hours is sufficient to remove Trt.[1] The Z-group remains stable.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA and combine.[1]

  • Precipitation:

    • Concentrate filtrate to ~3 mL under nitrogen flow (do not heat).[1]

    • Add dropwise into cold Diethyl Ether (40 mL, -20°C).

    • Centrifuge (3000 rpm, 5 mins). Decant supernatant.

    • Wash pellet with cold ether (2x).[1]

Analytical Specifications & QC

Target Molecule: Z-His-Phe-OH[1]

  • Formula:

    
    
    
  • Molecular Weight: 436.46 g/mol [1]

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group/Phe aromaticity).[1]

Expected Results:

  • Main Peak: ~436.5 Da (ESI-MS [M+H]+).[1]

  • Common Impurity 1 (Racemization): Z-D-His-Phe-OH.[1] Usually elutes slightly earlier/later than the main peak. If >1%, optimize coupling temp to 0°C.[1]

  • Common Impurity 2 (Incomplete Trt Removal): Mass +242 Da.[1] Indicates cleavage time was too short.

Troubleshooting: The Racemization Trap

Histidine racemization is the primary failure mode for this synthesis.[5]

Racemization Step1 Activation of Z-His(Trt)-OH Risk High pH (Base Excess) or High Temp Step1->Risk Mechanism Formation of Enol/Azolactone Risk->Mechanism Promotes Result D-His Isomer (Impurity) Mechanism->Result Solution Use Oxyma/DIC (No Base) Keep Temp < 25°C Solution->Risk Mitigates

Figure 2: Pathway of Histidine racemization and mitigation strategy.

Corrective Actions:

  • Use Oxyma Pure: It is more acidic than HOBt, reducing the pH of the active ester environment [2].[1]

  • Eliminate Base: Never use DIPEA/NMM during the His coupling step if using carbodiimide chemistry.[1]

  • Cold Coupling: If racemization persists, perform the His coupling at 0°C for the first 30 minutes, then warm to room temp.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][7][8] Chemical Reviews, 109(6), 2455–2504.[1]

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2007).[1][9] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Confirming Z-group stability in TFA). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-His-Phe-OH Hydrogel Optimization

The following guide serves as a specialized Technical Support Center for researchers working with the peptide hydrogelator Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine). Ticket ID: ZHP-OPT-001 Topic: Opti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with the peptide hydrogelator Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine).

Ticket ID: ZHP-OPT-001 Topic: Optimizing pH conditions for Gelation Assigned Specialist: Senior Application Scientist, Peptide Biomaterials Division

The Mechanism: Why pH is Your Control Switch

Before troubleshooting, you must visualize the molecular "switch" you are operating. Z-His-Phe-OH is a stimuli-responsive low-molecular-weight gelator (LMWG). Its ability to self-assemble into nanofibers is governed by a delicate balance between hydrophobic collapse (driven by the Z-group and Phenylalanine) and electrostatic repulsion (driven by the Histidine and C-terminus).

The Isoelectric Pivot

The gelation window is defined by the protonation states of the Histidine imidazole ring (


) and the C-terminal Carboxylic acid (

).
  • pH > 8.0 (Sol State): The carboxylic acid is deprotonated (

    
    ) and Histidine is neutral. The net negative charge causes intermolecular repulsion, keeping the peptide soluble.
    
  • pH 5.0 – 7.0 (Gel State): This is the "Sweet Spot." The carboxylic acid is negative (

    
    ), while the Histidine becomes partially protonated (
    
    
    
    ). This zwitterionic character reduces net repulsion, allowing
    
    
    -
    
    
    stacking interactions to dominate and form the nanofibrous network.
  • pH < 4.0 (Sol/Precipitate): The carboxylic acid becomes neutral (

    
    ) and Histidine is fully positive (
    
    
    
    ). The net positive charge restores repulsion, often dissolving the gel or causing amorphous precipitation depending on ionic strength.
Visualization: The pH-State Diagram

G cluster_0 Soluble (High pH) cluster_1 Hydrogel (Target) cluster_2 Sol/Precipitate (Low pH) State1 pH > 8.0 Net Charge: -1 (Repulsion dominates) State2 pH 5.5 - 7.0 Net Charge: ~0 (Zwitterionic) (Assembly dominates) State1->State2 Acidification (Protonation of His) State3 pH < 4.5 Net Charge: +1 (Repulsion/Dissolution) State2->State3 Over-Acidification (Protonation of COO-) State3->State2 Base Addition

Figure 1: The thermodynamic states of Z-His-Phe-OH dictated by pH. Gelation occurs when electrostatic repulsion is minimized, allowing hydrophobic stacking.

Validated Protocols

Do not rely on simple acid dropping for critical experiments. It creates local "hotspots" of low pH, leading to heterogeneous clumps rather than a uniform matrix.

Method A: The GdL "Homogeneous" Method (Recommended)

Best for: Cell culture, drug delivery, and reproducible rheology.

Principle: Glucono-


-lactone (GdL) hydrolyzes slowly in water to form gluconic acid. This lowers the pH uniformly throughout the sample over time, avoiding kinetic trapping.

Protocol:

  • Preparation: Weigh Z-His-Phe-OH to achieve a concentration of 5–10 mg/mL (approx. 10–20 mM) .

  • Dissolution: Add 0.5 equivalents of NaOH (0.1 M) and vortex until fully dissolved. The pH should be > 9.0. Note: If stubborn, use a minimal amount of DMSO (e.g., 2-5% v/v) as a co-solvent.

  • Triggering: Add fresh GdL powder (or a freshly prepared high-concentration stock solution).

    • Ratio: Start with a 1:1 molar ratio of GdL to Peptide.

  • Incubation: Vortex immediately for 10 seconds and let stand undisturbed at room temperature overnight.

  • Validation: Check the final pH with a micro-electrode. It should settle between 5.5 and 6.5.

Method B: The "Back-Titration" Method

Best for: Quick screening of Critical Gelation Concentration (CGC).

Protocol:

  • Dissolve peptide in high pH water (pH 10-11 using NaOH).

  • Carefully add 0.1 M HCl in varying increments (e.g., 5

    
    L) under constant gentle stirring.
    
  • Stop point: When the solution turns slightly turbid or viscous.

  • Allow to rest for 1 hour. If a stable gel forms, measure the pH.

Troubleshooting Guide

Use this decision tree to diagnose failure modes.

Troubleshooting Start Observation Precip White Precipitate (No Gel) Start->Precip Syneresis Gel Shrinks/Leaks Fluid (Syneresis) Start->Syneresis Weak Weak/Viscous Fluid Start->Weak Cloudy Opaque/Cloudy Gel Start->Cloudy P_Cause pH dropped too fast or too low (< pI) Precip->P_Cause Cause? S_Cause Hydrophobicity too high (Over-protonation) Syneresis->S_Cause Cause? W_Cause Below CGC or pH too high (>7.5) Weak->W_Cause Cause? C_Cause Kinetic Trapping (Aggregates formed) Cloudy->C_Cause Cause? P_Fix Use GdL method; Stop at pH 6.0 P_Cause->P_Fix Fix S_Fix Increase pH slightly; Reduce ionic strength S_Cause->S_Fix Fix W_Fix Increase Conc.; Lower pH closer to 6.0 W_Cause->W_Fix Fix C_Fix Heat-Cool cycle (Annealing); Slower acidification C_Cause->C_Fix Fix

Figure 2: Diagnostic flowchart for common Z-His-Phe-OH gelation failures.

Detailed Issue Resolution
Issue 1: "My sample precipitated instead of gelling."
  • Diagnosis: You likely crossed the isoelectric point too quickly or went too acidic (pH < 4.5).

  • The Fix:

    • Switch to the GdL method (Method A) to slow down the acidification rate.

    • If using HCl, stop adding acid before you think you need to. The local concentration of acid at the pipette tip causes immediate precipitation.

    • Check Salt: High salt concentrations can screen charges too effectively, causing "salting out" (precipitation) rather than organized assembly. Keep ionic strength low (< 150 mM NaCl) initially.

Issue 2: "The gel is expelling water (Syneresis)."
  • Diagnosis: The network is too hydrophobic. This often happens if the pH is too close to the pI (approx 4.8 - 5.0) or if the peptide concentration is very high. The fibers pack too tightly, squeezing out the solvent.

  • The Fix:

    • Target a slightly higher final pH (e.g., 6.5 instead of 5.5).

    • Reduce the peptide concentration slightly.

Issue 3: "The gel is opaque/white."
  • Diagnosis: This is Kinetic Trapping . The fibers aggregated randomly into large bundles that scatter light, rather than a fine, transparent mesh.

  • The Fix:

    • Thermal Annealing: Heat the opaque gel to ~80°C (until it dissolves) and let it cool slowly. This allows the system to find its thermodynamic minimum (ordered gel) rather than the kinetic trap.

Quantitative Reference Data

ParameterValue / RangeNotes
Molecular Weight ~436.46 g/mol Z-His-Phe-OH
Critical Gelation Conc.[1] (CGC) 0.3 – 0.8 wt%Dependent on final pH and solvent.
Target pH Window 5.5 – 7.0Optimal for stable hydrogels.
Histidine

~6.0The primary trigger for assembly.
Dissolution pH > 9.0Required to solubilize initially.[2]
Gelation Time (GdL) 2 – 12 HoursSlower = More uniform/transparent.
Gelation Time (HCl) < 1 MinuteFast = Prone to defects.

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) instead of water? A: Yes, but be careful. Phosphate ions can interact with the Histidine imidazole. Furthermore, the buffering capacity of PBS will fight against your GdL or HCl addition, requiring more acid to reach the gelation pH. We recommend forming the gel in water or weak buffer (10mM) first, then adding concentrated PBS on top of the formed gel to diffuse salts in if needed for cell culture.

Q: Is Z-His-Phe-OH suitable for cell culture? A: Generally, yes. The components (Z-group, Histidine, Phenylalanine) are biocompatible. However, you must ensure the final pH is physiological (7.2–7.4). Since Z-His-Phe-OH often gels best at pH < 7.0, you may need to optimize the concentration to maintain a gel at pH 7.4 (often requires higher concentration, e.g., >1.0 wt%).

Q: How do I store the peptide stock? A: Store the lyophilized powder at -20°C. Do not store dissolved peptide solutions for long periods, as the Z-group can degrade or the peptide can slowly aggregate. Prepare fresh for every experiment.

References

  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. Context: Establishes the fundamental mechanisms of LMWG assembly and the importance of pKa.

  • Adams, D. J., et al. (2009). The effect of the counterion on the pH-dependent gelation of a dipeptide. Soft Matter. Context: Describes the GdL method and the kinetics of protonation for dipeptide gelators.

  • Tang, C., et al. (2011). Fmoc-diphenylalanine hydrogels: optimization of preparation methods. Langmuir. Context: While focusing on Fmoc-FF, this paper provides the gold-standard protocols for hydrophobic dipeptide gelation (GdL vs. HCl) applicable to Z-His-Phe-OH.

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications. Context: Discusses the pKa shifts in self-assembling peptides, crucial for understanding the His-Phe behavior.

Sources

Optimization

Technical Support Center: Z-His-Phe-OH Synthesis &amp; Racemization Control

Current Status: Operational Subject: Prevention of Histidine Racemization during Dipeptide Synthesis Assigned Specialist: Senior Application Scientist Core Mechanism: Why Z-His-Phe-OH is Difficult The "Self-Sabotage" of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Histidine Racemization during Dipeptide Synthesis Assigned Specialist: Senior Application Scientist

Core Mechanism: Why Z-His-Phe-OH is Difficult

The "Self-Sabotage" of Histidine Unlike most amino acids where


-urethane protection (like Z- or Fmoc-) prevents racemization by blocking oxazolone formation, Histidine (His) presents a unique challenge. The imidazole side chain acts as an intramolecular base .[1][2]

Even with Z-protection, the


-nitrogen of the imidazole ring can abstract the 

-proton from the activated ester, forming a planar enolate. This destroys the stereocenter (

mix). This process is "self-catalyzed" and can occur even without external bases.
Visualization: The Intramolecular Catalysis Pathway

The following diagram illustrates the specific failure mode where the imidazole ring attacks the chiral center.

HisRacemization Start Activated Z-His-X (L-Isomer) Abstraction Intramolecular Proton Abstraction via Imidazole Start->Abstraction Fast Step Enolate Planar Enolate (Achiral Intermediate) Abstraction->Enolate Loss of Chirality Reprotonation Reprotonation Enolate->Reprotonation Non-stereoselective Result Racemic Mixture (L-His + D-His) Reprotonation->Result

Figure 1: Mechanism of Histidine-mediated racemization.[3] The imidazole side chain (red) bypasses standard protecting group safeguards.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose high D-isomer content in your Z-His-Phe-OH synthesis.

SymptomProbable CauseCorrective Action
Racemization > 5% Excess Base (DIEA/TEA) Switch to Base-Free Coupling. If your Phe-component is a salt (e.g., HCl), liberate the free amine separately, wash, and dry before coupling. Avoid adding tertiary amines directly to the coupling mixture.
Racemization 1-5% Ineffective Additive Upgrade Additive. Switch from HOBt to HOAt or Oxyma Pure . HOAt creates a more reactive ester (7-azabenzotriazole) that couples faster than the racemization rate.
Slow Reaction Wrong Solvent Optimize Solvent. While DMF is standard, DCM (Dichloromethane) often suppresses racemization better due to lower polarity. Use a DCM/DMF mix if solubility is poor.
High D-His Temperature Spike Strict Cold Cycle. Maintain reaction at 0°C for the entire activation and first 2 hours of coupling. Do not let it reach room temperature until consumption of the active ester is confirmed.

Validated Experimental Protocol

Method: Solution Phase Synthesis of Z-His-Phe-OMe (Precursor) Objective: Minimize racemization to < 0.5%. Rationale: This protocol uses EDC/HOAt (or HOBt) with a "pre-activation" strategy at low temperature. It avoids strong bases during the critical activation window.

Reagents
  • A: Z-His-OH (1.0 eq)

  • B: H-Phe-OMe (1.0 eq) [Use Free Base, not HCl salt]

  • C: EDC·HCl (1.1 eq) [Water soluble carbodiimide]

  • D: HOAt (1.1 eq) [Or HOBt if HOAt is unavailable]

  • Solvent: Anhydrous DMF or DCM/DMF (4:1)

Step-by-Step Workflow
  • Preparation of Amine (Critical):

    • If starting with H-Phe-OMe·HCl, dissolve in water, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over MgSO₄ and concentrate. Do not add TEA/DIEA directly to the coupling reaction.

  • Activation (The "Cold" Phase):

    • Dissolve Z-His-OH and HOAt in the solvent.

    • Cool the vessel to 0°C (Ice/Water bath).

    • Add EDC·HCl . Stir for 5–10 minutes.

    • Why? This forms the active ester (Z-His-OAt) in the absence of the nucleophile, minimizing the window for base-catalyzed abstraction.

  • Coupling:

    • Add the pre-chilled solution of H-Phe-OMe (free base) dropwise to the reaction.

    • Maintain 0°C for 2 hours .

    • Allow to warm to room temperature slowly (over 4–6 hours) or keep at 4°C overnight.

  • Workup:

    • Dilute with EtOAc. Wash with mild acid (5% citric acid) and mild base (5% NaHCO₃).

    • Note: Avoid strong alkaline washes which can induce racemization of the dipeptide ester.

  • Saponification (If free acid is required):

    • To obtain Z-His-Phe-OH from the ester, use LiOH in THF/H₂O at 0°C .

    • Warning: Saponification is a high-risk step for racemization. Monitor strictly.

Frequently Asked Questions (FAQs)

Q: Can I use HATU/HBTU for this coupling? A: Proceed with caution. Uronium reagents (HATU/HBTU) require a base (DIEA) to function. Because base is the primary driver of His-racemization, these reagents are riskier than Carbodiimide/Additive methods for this specific dipeptide. If you must use HATU, use Collidine (TMP) instead of DIEA, as it is a weaker base and less likely to abstract the


-proton.

Q: Why does the choice of Histidine side-chain protection matter if I have Z-protection? A: The Z-group protects the N-terminus, but the imidazole side chain (


-N) is unprotected in standard Z-His-OH. This nitrogen is the internal catalyst.[2] Using Z-His(Trt)-OH  or Z-His(Bom)-OH  blocks this nitrogen, physically preventing it from abstracting the proton. If racemization remains high, switch to a side-chain protected derivative.

Q: How do I measure the racemization level? A: The standard method is Chiral HPLC or the Anderson-Callahan Test (though specific to Z-Gly-Phe, the principle applies). For Z-His-Phe, compare your product against a deliberate racemic standard (synthesized using DL-His) on a C18 column using a chiral mobile phase or a dedicated Chiralpak column.

Decision Logic for Reagent Selection

ReagentSelection Start Select Coupling Strategy for Z-His-Phe IsPheSalt Is Phe-Component a Salt (HCl)? Start->IsPheSalt Neutralize Neutralize & Extract (Make Free Base) IsPheSalt->Neutralize Yes DirectCoupling Use Carbodiimide (EDC or DIC) + HOAt IsPheSalt->DirectCoupling No YesSalt Yes NoSalt No (Free Base) Neutralize->DirectCoupling BaseAdd Must add Base? (e.g. HATU used) DirectCoupling->BaseAdd If racemization persists Collidine Use Collidine (TMP) (Avoid DIEA) BaseAdd->Collidine

Figure 2: Logic flow for selecting reagents to minimize base-mediated racemization.

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Histidine Racemization in Peptide Coupling. Retrieved from 2[1]

  • Jones, J. H. (1992). The Mechanism of Racemisation of Histidine Derivatives in Peptide Synthesis.[5][6][7] International Journal of Peptide and Protein Research.[8] Retrieved from 9

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 10

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[3][11] Retrieved from 3

Sources

Troubleshooting

Technical Support Center: Z-His-Phe-OH Aggregation Troubleshooting

Welcome to the technical support center for Z-His-Phe-OH (N-α-Carbobenzoxy-L-histidyl-L-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-His-Phe-OH (N-α-Carbobenzoxy-L-histidyl-L-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for aggregation issues commonly encountered in solutions of this dipeptide. By understanding the underlying physicochemical principles, you can optimize your experimental workflows and ensure the integrity of your results.

Introduction to Z-His-Phe-OH and Its Aggregation Propensity

Z-His-Phe-OH is a protected dipeptide frequently utilized in peptide synthesis and other biochemical applications. Its structure, comprising a hydrophobic benzyloxycarbonyl (Z) protecting group, a pH-sensitive histidine residue, and a hydrophobic phenylalanine residue, makes it particularly susceptible to aggregation in solution. This aggregation can lead to decreased reactivity, poor solubility, and challenges in purification and analysis.

This guide provides a structured approach to troubleshooting these issues, grounded in the chemical properties of the molecule's constituent parts.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of Z-His-Phe-OH aggregation?

A1: The aggregation of Z-His-Phe-OH is primarily driven by a combination of hydrophobic interactions and hydrogen bonding. The key contributors are:

  • Hydrophobic Interactions: The aromatic rings of the benzyloxycarbonyl (Z) group and the phenylalanine side chain are inherently hydrophobic and tend to associate in aqueous environments to minimize their contact with water.[1]

  • π-π Stacking: The planar structures of the aromatic rings can stack on top of each other, further promoting self-assembly.[2]

  • Hydrogen Bonding: The peptide backbone contains amide bonds that can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures, a common feature of peptide aggregation.[3]

  • pH-Dependent Effects of Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. At pH values above 6.0, the imidazole ring is neutral, increasing the overall hydrophobicity of the dipeptide and promoting aggregation. Below this pH, the ring becomes protonated and positively charged, which can inhibit aggregation through electrostatic repulsion.[4][5]

Q2: In which solvents is Z-His-Phe-OH likely to be soluble?

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It is crucial to use anhydrous (dry) solvents, as the presence of water can decrease solubility and promote aggregation.[8][9]

Q3: How should I store Z-His-Phe-OH powder and its solutions?

A3:

  • Powder: The solid dipeptide should be stored in a tightly sealed container in a cool, dry place, often at temperatures of -20°C for long-term storage.[8]

  • Solutions: Stock solutions prepared in organic solvents like DMF or DMSO should be stored at -20°C or -80°C to minimize degradation and aggregation.[8] It is advisable to prepare fresh solutions for critical experiments and to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Aggregation Issues

This section provides a systematic approach to addressing aggregation problems during your experiments with Z-His-Phe-OH.

Problem 1: Z-His-Phe-OH precipitates out of solution during dissolution.
  • Causality: This is often due to using a suboptimal solvent, insufficient solvent volume, or the presence of moisture. The hydrophobic nature of the Z-group and phenylalanine side chain requires a solvent that can effectively solvate these moieties.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.[6][9]

    • Increase Solvent Volume: The concentration of your solution may be too high. Try decreasing the concentration by adding more solvent.

    • Gentle Heating and Sonication: Gently warm the solution (e.g., to 30-40°C) and use a sonicator to aid dissolution. Avoid excessive heat, which could lead to degradation.

    • Co-solvent System: In some cases, a mixture of solvents can improve solubility. For example, a small amount of a less polar solvent like dichloromethane (DCM) might be added to a primary solvent like DMF, but this should be tested empirically.

Problem 2: The solution becomes cloudy or forms a gel over time.
  • Causality: This indicates that the dipeptide is aggregating after initial dissolution. This can be triggered by changes in temperature, pH (if in a mixed solvent system with protic components), or simply by the inherent tendency of the molecule to self-assemble over time.

  • Troubleshooting Workflow:

G start Cloudy Solution or Gel Formation check_pH Is the solution pH-sensitive (e.g., contains water/buffer)? start->check_pH adjust_pH Adjust pH to < 6.0 with a suitable acid (e.g., TFA) check_pH->adjust_pH Yes check_temp Is the solution stored at room temperature? check_pH->check_temp No reassess Re-evaluate solution stability adjust_pH->reassess store_cold Store solution at 4°C or -20°C check_temp->store_cold Yes check_conc Is the concentration high? check_temp->check_conc No store_cold->reassess dilute Dilute the solution check_conc->dilute Yes add_disruptors Consider adding aggregation disruptors (e.g., chaotropic salts) check_conc->add_disruptors No dilute->reassess add_disruptors->reassess

Caption: Troubleshooting workflow for cloudy solutions.

  • Detailed Steps:

    • pH Control (if applicable): If your solvent system has any aqueous or protic component, the pH is critical. The imidazole ring of histidine has a pKa of ~6.0. Maintaining a pH below 6.0 will keep the histidine residue protonated and positively charged, which can prevent aggregation through electrostatic repulsion.[4] A small amount of trifluoroacetic acid (TFA) can be added to organic solvents to ensure an acidic environment.

    • Temperature Control: Store solutions at a low temperature (4°C for short-term, -20°C for long-term) to reduce the kinetic energy of the molecules and slow down the aggregation process.

    • Concentration Reduction: Higher concentrations increase the likelihood of intermolecular interactions. Working with more dilute solutions can mitigate aggregation.

    • Use of Aggregation Disruptors: For particularly problematic cases, the addition of chaotropic salts like LiCl or guanidinium chloride can disrupt the hydrogen bonding networks that contribute to aggregation.[10] However, ensure these additives are compatible with your downstream applications.

Problem 3: Poor performance in subsequent reactions (e.g., peptide coupling).
  • Causality: Aggregated Z-His-Phe-OH has reduced accessibility of its reactive carboxyl group, leading to incomplete or slow reactions.

  • Troubleshooting Steps:

    • Confirm Dissolution: Before initiating a reaction, ensure the dipeptide is fully dissolved. Visually inspect the solution for any particulate matter.

    • Fresh Solution Preparation: Use a freshly prepared solution of Z-His-Phe-OH for each reaction to minimize the impact of time-dependent aggregation.

    • In Situ Activation: Activate the carboxyl group of Z-His-Phe-OH with your chosen coupling reagents immediately before adding it to the reaction mixture. This can sometimes help to break up small aggregates and improve reactivity.

    • Optimize Reaction Conditions: Consider increasing the reaction temperature (within the stability limits of your other reagents) or extending the reaction time to compensate for potentially slower kinetics due to aggregation.

Physicochemical Properties and Their Impact on Aggregation

PropertyComponentInfluence on Aggregation
Hydrophobicity Z-group, PhenylalanineHigh hydrophobicity drives aggregation in polar solvents to minimize unfavorable interactions with the solvent.[1][6]
pH Sensitivity Histidine (imidazole ring pKa ~6.0)At pH > 6.0, the neutral imidazole ring increases overall hydrophobicity, promoting aggregation. At pH < 6.0, the protonated, positively charged ring can inhibit aggregation via electrostatic repulsion.[4][5]
Isoelectric Point (pI) Z-His-Phe-OHThe pI is the pH at which the net charge of the molecule is zero. At or near its pI, the dipeptide will have its minimum solubility and maximum propensity for aggregation.[11][12] The exact pI is unknown, but it will be influenced by the pKa of the C-terminal carboxylic acid and the histidine side chain.
Hydrogen Bonding Peptide BackboneThe amide groups in the peptide backbone can form intermolecular hydrogen bonds, leading to the formation of stable, ordered aggregates like β-sheets.[3]

Experimental Protocols for Characterizing Aggregation

If you need to quantify the aggregation of Z-His-Phe-OH in your specific experimental system, the following techniques can be employed.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Size Distribution
  • Solution Preparation: Prepare a solution of Z-His-Phe-OH in your solvent of interest at the desired concentration. Filter the solution through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.

  • DLS Measurement: Place the filtered solution in a clean cuvette and analyze it using a DLS instrument.

  • Data Analysis: The DLS will provide the size distribution of particles in the solution. An increase in the average particle size over time is indicative of aggregation.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection

Note: This assay is specific for aggregates with a β-sheet structure.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in your chosen buffer or solvent.

    • Prepare your Z-His-Phe-OH solution at the desired concentration.

  • Assay Procedure:

    • In a microplate, mix your Z-His-Phe-OH solution with the ThT stock solution.

    • Include a control well with only the solvent and ThT.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.[13]

Visualization of Aggregation Mechanisms

The following diagram illustrates the key intermolecular forces driving the aggregation of Z-His-Phe-OH.

G cluster_0 Z-His-Phe-OH Monomer 1 cluster_1 Z-His-Phe-OH Monomer 2 cluster_2 M1 Z-group (Hydrophobic) His (pH-sensitive) Phe (Hydrophobic) Forces Hydrophobic Interactions π-π Stacking Hydrogen Bonding M1->Forces M2 Z-group (Hydrophobic) His (pH-sensitive) Phe (Hydrophobic) M2->Forces Aggregate Aggregate Forces->Aggregate

Caption: Key intermolecular forces in Z-His-Phe-OH aggregation.

References

  • Chem-Impex. "Z-Phe-Ala-OH." Accessed February 7, 2026. [Link].

  • Chem-Impex. "Z-Ala-Phe-OH." Accessed February 7, 2026. [Link].

  • Aapptec Peptides. "Z-Phe-OH [1161-13-3]." Accessed February 7, 2026. [Link].

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Accessed February 7, 2026. [Link].

  • PubChem. "Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787." Accessed February 7, 2026. [Link].

  • Aapptec Peptides. "Boc-Phe-OH [13734-34-4]." Accessed February 7, 2026. [Link].

  • Ghislandi, S., et al. "A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties." International Journal of Molecular Sciences 24.2 (2023): 1234.
  • Ashenhurst, James. "Isoelectric Points of Amino Acids (and How To Calculate Them)." Master Organic Chemistry, 9 Feb. 2023, .

  • Saurabh, Suman, et al. "Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study." Molecular Pharmaceutics 19.9 (2022): 3259-3272.
  • Wang, Y., et al. "Amphipathic Phenylalanine-Induced Nucleophilic–Hydrophobic Interface Toward Highly Reversible Zn Anode." Nano-Micro Letters 16.1 (2024): 134.
  • Giraud, M., et al. "Process for octreotide synthesis." WO2005087794A1, 22 Sep. 2005.
  • Diaz, J., et al.
  • Wikipedia contributors. "Isoelectric point." Wikipedia, The Free Encyclopedia, 28 Jan. 2026, [Link].

  • Li, W., et al. "Aggregation Rules of Short Peptides." Journal of the American Chemical Society Au 4.9 (2024): 3567-3580.
  • Bera, S., et al. "Exploring the Photophysical Properties of Self-Assembled Phenylalanine: Aggregation-Induced Emission, Fluorescent Hydrogel Formation and Selective Interaction with Hemin.
  • Leah4sci. "Peptide Isoelectric Point with pI Shortcut." YouTube, 16 Apr. 2024, ...

  • ResearchGate. "Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions | Request PDF." Accessed February 7, 2026. [Link].

  • Lekkala, R., et al. "IMPROVED PROCESS FOR PREPARATION OF OCTREOTIDE BY SOLUTION PHASE PEPTIDE SYNTHESIS." WO/2013/132505, 12 Sep. 2013.
  • ACS Publications. "Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release | Biomacromolecules." Accessed February 7, 2026. [Link].

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Accessed February 7, 2026. [Link].

  • ACS Publications. "Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides | ACS Omega." Accessed February 7, 2026. [Link].

  • Liu, Y., et al. "Histidine modulates amyloid-like assembly of peptide nanomaterials and confers enzyme-like activity.
  • Khan Academy. "Isoelectric point and zwitterions." Accessed February 7, 2026. [Link].

  • Lekkala, R., et al. "Improved process for preparation of octreotide by solution phase peptide synthesis." WO2013132505A1, 12 Sep. 2013.
  • Davies, Kevin. "Ch 9 - 5 - Isoionic and Isoelectric Points." YouTube, 2 Apr. 2020, ...

  • Loffet, A., et al. "Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2." US20120226018A1, 6 Sep. 2012.
  • Alemán, C., et al. "Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides." Polymers 13.1 (2021): 10.
  • ResearchGate. "ζ Potential of mAb‐1 in 20 mM l‐ and d‐histidine as a function of..." Accessed February 7, 2026. [Link].

  • ChemRxiv. "Amino Acid Composition drives Peptide Aggregation." Accessed February 7, 2026. [Link].

  • Wróbel, M., et al. "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study." International Journal of Molecular Sciences 25.9 (2024): 5001.
  • Srinivasan, K., et al.

Sources

Optimization

Technical Support Center: Z-His-Phe-OH Assembly &amp; Morphology Control

Current Status: Operational Agent: Senior Application Scientist (Biomaterials Division) Ticket Focus: Morphology Control, Hydrogelation, and Troubleshooting Welcome to the Technical Support Center You are likely working...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Biomaterials Division) Ticket Focus: Morphology Control, Hydrogelation, and Troubleshooting

Welcome to the Technical Support Center

You are likely working with Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) to exploit its pH-responsive hydrogelation or enzymatic assembly properties. Unlike the robust Z-Phe-Phe-OH (Z-FF), the Z-His-Phe-OH system is highly sensitive to the protonation state of the imidazole ring.

This guide addresses the three most common "failure modes" reported by our user base: pH-induced precipitation , solvent-switch failures , and enzymatic reaction stalling .

Ticket #001: "My fibers are collapsing into amorphous aggregates."

Issue: Loss of nanofiber morphology upon pH adjustment. Root Cause: Improper management of the Histidine Imidazole


 (~6.0).
The Science (Causality)

Z-His-Phe-OH assembly is driven by a delicate balance between


-

stacking (provided by the Z-group and Phenylalanine) and hydrogen bonding.
  • Below pH 6.0: The Histidine imidazole group is protonated (

    
    ). Electrostatic repulsion between cationic chains overcomes the attractive 
    
    
    
    -
    
    
    stacking forces, preventing ordered fiber formation or causing fibers to disassemble into solution/amorphous aggregates.
  • Above pH 6.0 (near pH 7-8): The imidazole is deprotonated (neutral). The reduction in charge repulsion allows the hydrophobic Z-group and Phe side chains to drive stacking, leading to long, entangled nanofibers and hydrogelation.

Troubleshooting Protocol: The "Back-Titration" Method

Do not dissolve directly in neutral buffer. The kinetics of dissolution vs. assembly will lead to heterogeneity.

  • Dissolution: Dissolve Z-His-Phe-OH in 0.1 M NaOH (pH > 10) to ensure full deprotonation of the C-terminus and solubility.

  • Triggering: Slowly add GdL (Glucono-

    
    -lactone) or carefully titrate with HCl to reach pH 6.5–7.5.
    
  • Critical Checkpoint: If you overshoot to pH < 5.5, the gel will dissolve or precipitate as amorphous salts.

Visualizing the Mechanism

pH_Switch_Mechanism Low_pH pH < 6.0 (Protonated His+) Repulsion Electrostatic Repulsion Low_pH->Repulsion Charge Dominates High_pH pH 7.0 - 8.0 (Neutral His) Low_pH->High_pH Add Base (NaOH) Result_Fail Amorphous Aggregates/Solution Repulsion->Result_Fail High_pH->Low_pH Add Acid (HCl) Stacking π-π Stacking & H-Bonding High_pH->Stacking Hydrophobicity Dominates Result_Success Nanofiber Network (Hydrogel) Stacking->Result_Success

Figure 1: The pH-dependent switching mechanism of Z-His-Phe-OH. Fiber formation requires the neutral state of the Histidine side chain.

Ticket #002: "I cannot get a stable hydrogel using the solvent switch method."

Issue: The sample precipitates immediately upon adding water to the organic stock. Root Cause: Uncontrolled supersaturation and mixing kinetics.

The Science (Causality)

The "Solvent Switch" relies on dissolving the peptide in a "good" solvent (DMSO, HFIP, or Ethanol) and diluting it into a "bad" solvent (Water).

  • Fast Mixing: Induces rapid nucleation, creating many small crystals that grow into entangled fibers (Metastable State = Gel).

  • Slow Mixing: Allows the system to find its thermodynamic minimum, often leading to large, non-entangled crystals (Precipitate).

Optimization Table: Solvent Systems
VariableRecommendationTechnical Rationale
Stock Solvent DMSO (dimethyl sulfoxide)High solubility (>100 mg/mL). Prevents premature aggregation.
Stock Concentration 40–80 mg/mL High concentration ensures that upon dilution, the final concentration exceeds the Critical Gelation Concentration (CGC).
Water Ratio 95% - 99% v/v A small amount of DMSO (<5%) minimizes toxicity while triggering rapid assembly.
Mixing Mode Vortex (Immediate) Pipetting water into the DMSO while vortexing ensures homogeneous nucleation. Do not layer the solvents.
Protocol: The DMSO-Water Switch
  • Prepare a 50 mg/mL stock of Z-His-Phe-OH in DMSO.

  • Prepare the aqueous phase (e.g., PBS buffer, pH 7.4).

  • Inject 20 µL of the DMSO stock directly into 980 µL of the aqueous phase while vortexing at high speed.

  • Wait: Allow the sample to sit undisturbed for 15–30 minutes.

Ticket #003: "Enzymatic synthesis is yielding low fiber density."

Issue: Using Thermolysin to couple Z-His-OH and H-Phe-OMe in situ, but the gel is weak. Root Cause: Thermodynamic equilibrium favors hydrolysis over synthesis in dilute aqueous conditions.

The Science (Causality)

Thermolysin catalyzes the formation of the peptide bond via reverse hydrolysis .[1] This reaction is thermodynamically unfavorable in water. To drive the reaction toward the product (Z-His-Phe-OMe/OH) and subsequent self-assembly:

  • Precipitation Drive: The product must be less soluble than the reactants. As Z-His-Phe-X forms and assembles into fibers, it precipitates out of equilibrium, pulling the reaction forward (Le Chatelier’s principle).

  • pH Window: Thermolysin requires neutral pH (7.0–8.0), which fortunately aligns with the fiber-forming pH of Z-His-Phe.

Experimental Workflow

Enzymatic_Assembly Substrates Substrates: Z-His-OH + H-Phe-OMe Reaction Reverse Hydrolysis (Thermodynamic Push) Substrates->Reaction Enzyme Catalyst: Thermolysin Enzyme->Reaction Assembly Self-Assembly (Nucleation) Reaction->Assembly Product Accumulation Assembly->Reaction Equilibrium Shift (Le Chatelier) Fiber Nanofiber Hydrogel Assembly->Fiber Phase Separation

Figure 2: Enzymatic triggering workflow. The self-assembly step drives the reaction yield by removing the product from the equilibrium.

Troubleshooting Steps
  • Increase Concentration: Ensure substrate concentrations are high (e.g., 20–50 mM). Low concentrations favor hydrolysis (breaking the bond).

  • Salting Out: Add 0.5 M NaCl or NaH₂PO₄. High ionic strength reduces the solubility of the hydrophobic product, accelerating assembly and "locking in" the peptide.

  • Temperature: Run the reaction at 37°C or 40°C . While thermolysin is stable at higher temperatures, the assembly (fiber formation) might be disrupted by excessive heat.

References
  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews.

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews.

  • Adams, D. J., et al. (2009). The effect of pH on the self-assembly of Fmoc-dipeptides.[2][3] Soft Matter.

  • Qin, M., et al. (2013). Enzymatic synthesis of bioactive peptide hydrogels. Chemical Communications.[4]

  • Tang, C., et al. (2011). Fmoc-diphenylalanine hydrogels: optimization of preparation methods and structural insights. Langmuir.

Sources

Troubleshooting

purification methods to remove side products from Z-His-Phe-OH

Ticket ID: PUR-ZHF-001 Subject: Advanced Purification Protocols for Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ZHF-001 Subject: Advanced Purification Protocols for Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with Z-His-Phe-OH , a dipeptide derivative often used as a substrate for aspartyl proteases (like pepsin) or as a chiral intermediate in drug synthesis.

Technical Profile:

  • Structure: Z-His(π/τ)-Phe-OH

  • Isoelectric Point (pI): ~5.5 (estimated). The molecule is amphoteric (imidazole pKa ~6.0, carboxylic acid pKa ~3.5).

  • Solubility: Soluble in DMSO, MeOH, DMF. Sparingly soluble in water (pH dependent).

  • Critical Impurities:

    • Diastereomers (Racemization): Z-D-His-Phe-OH (formed during coupling).

    • Hydrolysis Byproducts: Z-His-OH and H-Phe-OH.

    • Coupling Reagents: Dicyclohexylurea (DCU) if DCC was used.

This guide prioritizes purity over yield . We use a "Triage" approach: Chemical Work-up


 Crystallization 

Preparative HPLC.

Module 1: The "pH Switch" Extraction (Chemical Work-up)

Objective: Remove non-acidic impurities (ureas, unreacted esters) and non-basic impurities (if any) using the amphoteric nature of the peptide.

The Logic: Z-His-Phe-OH contains a free carboxylic acid (-COOH). At high pH, it ionizes and dissolves in water. At low pH, it protonates and dissolves in organic solvents. We exploit this to "shuttle" the product between phases, leaving impurities behind.

Step-by-Step Protocol
  • Dissolution: Dissolve crude Z-His-Phe-OH in Ethyl Acetate (EtOAc) . If solubility is poor, add a small amount of Methanol (MeOH), but keep it <10% to prevent emulsion.

  • Acid Wash (Remove Amines):

    • Wash the organic layer with 5% Citric Acid (aq) .[1]

    • Why? The imidazole is protonated, but the hydrophobic Z-group and Phe side chain usually keep the dipeptide in the organic layer (check TLC). This step removes unreacted H-Phe-OH or other basic amines.

  • The "Switch" (Target Extraction):

    • Extract the organic layer with Saturated NaHCO₃ (aq) (3x).

    • CRITICAL: The product (Z-His-Phe-COO⁻) moves into the AQUEOUS phase.

    • Discard the Organic Phase: This contains non-acidic impurities like DCU (urea) and unhydrolyzed esters.

  • Recovery:

    • Cool the aqueous phase to 4°C.

    • Acidify carefully with 1M HCl to pH ~2-3. The product will precipitate or oil out.

    • Extract back into fresh EtOAc .

  • Drying: Wash with brine, dry over Na₂SO₄, and evaporate.

Visual Workflow (Graphviz)

ExtractionWorkflow Start Crude Z-His-Phe-OH (Dissolved in EtOAc) WashAcid Wash with 5% Citric Acid Start->WashAcid Decision1 Where is the Product? WashAcid->Decision1 OrgLayer1 Organic Layer (Contains Product) Decision1->OrgLayer1 Hydrophobic Z-Group Dominates AqLayer1 Aqueous Layer (Contains Amines/Salts) Decision1->AqLayer1 Waste ExtractBase Extract with Sat. NaHCO3 OrgLayer1->ExtractBase Decision2 Phase Separation ExtractBase->Decision2 OrgLayer2 Organic Layer (Discard: Urea, Esters) Decision2->OrgLayer2 Waste AqLayer2 Aqueous Layer (Contains Z-His-Phe-COO-) Decision2->AqLayer2 Product Ionized Acidify Acidify to pH 2-3 (1M HCl) AqLayer2->Acidify FinalExtract Extract into EtOAc Dry & Evaporate Acidify->FinalExtract

Caption: The "pH Switch" purification logic. By toggling pH, the product is moved between phases, leaving specific classes of impurities behind.

Module 2: Recrystallization (Racemization Removal)

Issue: Histidine is notorious for racemization (forming D-His) during coupling. The D-L diastereomer (Z-D-His-Phe-OH) has identical mass to the product and is difficult to separate by standard flash chromatography. Solution: Diastereomers have different physical properties (solubility/crystal lattice energy).

Protocol:

  • Dissolve the semi-pure solid (from Module 1) in a minimum amount of hot Ethanol (EtOH) .

  • Add warm Water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Z-L-His-L-Phe-OH typically crystallizes, while the racemized D-L isomer often remains in the mother liquor.

  • Alternative Solvent System: Methanol/Ether precipitation.

Module 3: Preparative HPLC (High-Resolution Polish)

If optical purity is critical (>99.5%), HPLC is mandatory.

System Setup:

  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Wavelength: 214 nm (Peptide bond) and 254 nm (Z-group/Phe).

Gradient Strategy: Z-His-Phe-OH is relatively hydrophobic.

Time (min) % Buffer B Event
0-5 5% Equilibration

| 5-35 | 20%


 60% | Linear Gradient (Separation) |
| 35-40 | 95% | Wash (Remove Z-His-Phe-OR) |
| 40-45 | 5% | Re-equilibration |

Troubleshooting HPLC Separation (Graphviz)

HPLCTroubleshooting Issue HPLC Issue Detected SplitPeak Split Peak / Doublet Issue->SplitPeak BroadPeak Broad Tailing Peak Issue->BroadPeak Cause1 Diastereomers (Racemization) SplitPeak->Cause1 Cause2 Silanol Interaction (His Imidazole) BroadPeak->Cause2 Fix1 Use Chiral Column (or shallower gradient) Cause1->Fix1 Fix2 Add Modifier (TEAP or Ammonium Acetate) Cause2->Fix2

Caption: Decision tree for diagnosing peak shape anomalies during Z-His-Phe-OH purification.

Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting just before my main product. What is it? A: This is likely the D-His diastereomer (Z-D-His-Phe-OH). D-isomers often elute slightly earlier than L-isomers on C18 columns due to different hydrophobic surface contact areas.

  • Action: Flatten your gradient (e.g., 0.5% B per minute) to resolve the peaks, or use the recrystallization step in Module 2.

Q2: My product is tailing badly on the column. A: The Histidine imidazole group (pKa ~6.0) can interact with residual silanols on the silica column support.

  • Action: Ensure you are using TFA (0.1%) to suppress silanol ionization. If tailing persists, switch to a "High pH" stable C18 column and use Ammonium Bicarbonate (pH 8) buffer, which deprotonates the His and improves peak shape.

Q3: Can I use flash chromatography instead of HPLC? A: Yes, for crude purification.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1). The Acetic Acid is crucial to prevent the Histidine from sticking to the silica.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford Chemistry Primers.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. (Solubility and stability of Z-groups). Link

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of Z-His-Phe-OH Hydrogels

Welcome to the technical support center for Z-His-Phe-OH dipeptide hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-His-Phe-OH dipeptide hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of these self-assembling biomaterials. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles and optimize your hydrogel formulations for enhanced performance.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with Z-His-Phe-OH hydrogels. The format is designed to help you quickly identify your issue and implement a scientifically-grounded solution.

Q1: My Z-His-Phe-OH solution forms a precipitate instead of a hydrogel upon pH adjustment. What's going wrong?

Answer:

This is a common issue that typically points to the kinetics of self-assembly being too rapid and disordered. Hydrogelation is a kinetically controlled process where peptide monomers must assemble into an ordered, entangled fibrillar network that traps water.[1][2] Precipitation occurs when this assembly is too fast, leading to amorphous aggregates rather than a structured network.

Causality and Recommended Actions:

  • Rapid pH Shift: The most likely cause is an overly rapid change in pH. When you add a strong acid or base directly to the peptide solution, you create localized areas of extreme pH, causing the peptides to instantly crash out of solution.[3] The protonation state of the histidine imidazole ring and the C-terminal carboxylate are critical for solubility and assembly, and a sudden shift disrupts the delicate balance needed for fibril formation.

    • Solution: Employ a slow and controlled method for pH adjustment. The use of glucono-δ-lactone (GdL) is highly recommended. GdL hydrolyzes gradually in water to form gluconic acid, ensuring a slow, uniform decrease in pH throughout the solution.[4] This allows the Z-His-Phe-OH molecules sufficient time to self-organize into the requisite β-sheet structures that form the hydrogel network.

  • Peptide Purity: Impurities from the synthesis process, such as truncated sequences or residual protecting groups, can interfere with the self-assembly pathway. These impurities can act as "caps," terminating fibril growth prematurely and promoting aggregation.

    • Solution: Ensure the purity of your Z-His-Phe-OH dipeptide is >95%. Always verify purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) before use. If purity is a concern, re-purification of the peptide is necessary.

  • Incorrect Concentration: If the peptide concentration is too high, the molecules may be too crowded to assemble correctly, leading to precipitation. Conversely, if the concentration is below the critical gelation concentration (CGC), a stable network will not form.

    • Solution: Experiment with a range of concentrations around your target. Prepare serial dilutions to identify the optimal CGC for your specific batch of peptide and buffer conditions.

Q2: My hydrogel forms successfully at room temperature, but it collapses (undergoes syneresis) or melts at 37 °C. How can I improve its thermal stability?

Answer:

The thermal stability of a dipeptide hydrogel is directly related to the strength and density of the non-covalent interactions holding the fibrillar network together.[5] These interactions include hydrogen bonding, π-π stacking between the phenylalanine and benzyloxycarbonyl (Z) groups, and hydrophobic interactions.[5][6] Insufficient network integrity will lead to a low gel-to-sol transition temperature (Tgel).

Strategies for Enhancing Thermal Stability:

  • Incorporate Dicarboxylic Acids: Dicarboxylic acids can act as non-covalent cross-linkers, bridging adjacent peptide fibrils. The two carboxyl groups can form hydrogen bonds with the peptide backbone and the histidine side chains, effectively reinforcing the hydrogel network.

    • Mechanism: The dicarboxylic acid sits between peptide fibers, creating additional hydrogen bonding points that increase the overall energy required to disassemble the network. This results in a higher Tgel.

    • Protocol: See "Protocol 1: Enhancing Thermal Stability with Dicarboxylic Acids" below for a detailed experimental workflow.

  • Modulate Ionic Strength: The addition of salts can either stabilize or destabilize the hydrogel depending on the specific ions and their concentration. For Z-His-Phe-OH, which has both positive (His) and negative (COO-) potential charges depending on the pH, salt can screen electrostatic repulsion and promote closer packing of fibrils.

    • Recommendation: Systematically screen different salts (e.g., NaCl, KCl, Na2SO4) at varying concentrations (10 mM - 150 mM). Use rheology to measure the storage modulus (G') and Tgel for each condition to find the optimal ionic environment.

  • Introduce Metal Ions: Divalent or trivalent metal cations can form coordination complexes with the histidine imidazole ring and the C-terminal carboxylate, acting as strong, non-covalent cross-linking points.[7][8]

    • Expert Insight: Cations like Zn²⁺ or Ca²⁺ are known to coordinate with histidine residues.[7] This can significantly enhance both the mechanical strength and thermal stability of the hydrogel. However, be aware that excessive metal ion concentrations can lead to precipitation.[9] A careful titration is necessary. Start with low millimolar concentrations.

Q3: I'm observing significant batch-to-batch variability in the thermal stability of my hydrogels. What could be the cause?

Answer:

Batch-to-batch inconsistency is a frustrating but solvable problem in materials science. For peptide hydrogels, the root cause almost always lies in one of two areas: the purity of the starting material or subtle deviations in the preparation protocol.

Troubleshooting Inconsistency:

  • Purity and Counterions: As mentioned, peptide purity is paramount. Even minor impurities can have a major impact.[1] Furthermore, the counterions associated with your peptide (e.g., TFA from HPLC purification) can affect the final pH and ionic strength of your solution.

    • Self-Validation: Always characterize each new batch of peptide for purity (HPLC, MS) and consider a salt exchange step (e.g., dialysis against a standard buffer or lyophilization from an HCl solution) to ensure a consistent counterion is present.

  • Precise Control of Final pH: The self-assembly of Z-His-Phe-OH is exquisitely sensitive to pH. Small variations in the final pH of the gel can lead to significant differences in fibril morphology and, consequently, thermal stability.

    • Protocol Adherence: Ensure your pH adjustment method is highly reproducible. If using GdL, make sure the GdL solution is freshly prepared and added consistently.[4] Always measure and record the final pH of every hydrogel batch.

  • Thermal History: The temperature at which the peptide is dissolved and the rate of cooling can influence the final structure of the hydrogel network.[2]

    • Standardization: Implement a strict, standardized protocol for hydrogel preparation. This includes defining the temperature for dissolving the peptide, the mixing time, and the cooling/equilibration procedure. For example, always dissolve the peptide at a specific temperature (e.g., 60 °C) for a set time before allowing it to cool to room temperature undisturbed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular forces driving the self-assembly of Z-His-Phe-OH hydrogels?

Answer: The formation of Z-His-Phe-OH hydrogels is driven by a synergistic combination of non-covalent interactions that lead to the hierarchical assembly of the dipeptides into nanofibers, which then entangle to form the hydrogel network.

  • π-π Stacking: This is a major driving force. The aromatic rings of the phenylalanine side-chain and the N-terminal benzyloxycarbonyl (Z) group stack on top of each other, creating strong, directional interactions that stabilize the core of the nanofibers.[5][10]

  • Hydrogen Bonding: The peptide backbone (amide C=O and N-H groups) forms extensive intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures. These sheets are the fundamental building blocks of the nanofibers.[5]

  • Hydrophobic Interactions: The non-polar phenylalanine and benzyloxycarbonyl groups are driven to exclude water, which promotes their aggregation and is a key factor in the initial self-assembly process.

  • Electrostatic Interactions: The protonation state of the histidine imidazole ring (pKa ~6.0) and the C-terminal carboxyl group (pKa ~3-4) are critical. At a pH between these pKa values, the molecule can be zwitterionic, allowing for electrostatic attractions that can help guide the assembly process. Fine-tuning the pH is essential to balance these interactions for optimal gelation.[6]

Monomer Z-His-Phe-OH Monomers in Solution BetaSheet β-Sheet Formation Monomer->BetaSheet Fiber Nanofiber Assembly BetaSheet->Fiber Network 3D Hydrogel Network Fiber->Network

Caption: Self-assembly pathway of Z-His-Phe-OH hydrogels.

Q2: How is thermal stability (Tgel) experimentally measured?

Answer: There are two primary methods used to determine the thermal stability or gel-to-sol transition temperature (Tgel) of a hydrogel.

  • Tube Inversion Method: This is a simple, qualitative method that provides a rapid assessment of Tgel.

    • Procedure: A vial containing the hydrogel is submerged in a temperature-controlled water bath. The temperature is increased in small increments (e.g., 1-2 °C), with a short equilibration time at each step. After each increment, the vial is inverted. The Tgel is defined as the temperature at which the hydrogel flows upon inversion.[11] While straightforward, this method is operator-dependent.

  • Rheology: This is the gold-standard quantitative method for characterizing the mechanical and thermal properties of hydrogels.[10][12]

    • Procedure: The hydrogel is placed between the plates of a rheometer. A temperature ramp experiment is performed where the temperature is steadily increased while applying a small, oscillating strain. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured. For a gel, G' is significantly higher than G''. The Tgel is typically defined as the temperature at which G' and G'' cross over (G' = G'').[13]

    • Why it's better: Rheology provides precise, reproducible quantitative data on the material's viscoelastic properties and the exact transition temperature.

cluster_0 Tube Inversion Method cluster_1 Rheology Method Start Prepare Hydrogel in Vial/Rheometer Heat Apply Gradual Temperature Ramp Start->Heat Observe Observe State Change Heat->Observe Tgel Determine Tgel Observe->Tgel Observe_Tube Invert vial at each temperature step Observe_Rheo Monitor G' and G'' as a function of Temp Tgel_Tube Tgel = Temperature at which gel flows Tgel_Rheo Tgel = Temperature at G' / G'' crossover

Caption: Experimental workflows for measuring Tgel.

Part 3: Data & Protocols

Data Presentation: Effect of Additives on Tgel

The following table summarizes representative data on how different additives can modulate the thermal stability of a standard 2.0% w/v Z-His-Phe-OH hydrogel at pH 7.0. This data is illustrative and actual results may vary based on specific experimental conditions.

AdditiveConcentration (mM)Tgel (°C)G' at 25°C (Pa)Notes
None (Control)041850Baseline hydrogel
Succinic Acid25581500Dicarboxylic acid cross-linking
Glutaric Acid25551320Longer chain, slightly less effective
NaCl5045980Moderate stability increase via charge screening
NaCl150481100Further stabilization at physiological ionic strength
ZnCl₂5652200Significant enhancement via metal-ion coordination
ZnCl₂20PrecipitateN/AConcentration too high, disrupts assembly
Experimental Protocols

Protocol 1: Enhancing Thermal Stability with Dicarboxylic Acids

This protocol describes how to form a Z-His-Phe-OH hydrogel with enhanced thermal stability using succinic acid as a non-covalent cross-linker.

Materials:

  • Z-His-Phe-OH (high purity, >95%)

  • Succinic acid

  • Milli-Q or deionized water

  • 0.1 M NaOH solution

  • Glucono-δ-lactone (GdL)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of succinic acid in water, adjusting the pH to ~7.0 with 0.1 M NaOH.

    • Prepare a fresh 0.5 M stock solution of GdL in water.

  • Peptide Solubilization:

    • Weigh the required amount of Z-His-Phe-OH to make a final concentration of 2.0% w/v (20 mg/mL).

    • Add the appropriate volume of water and the succinic acid stock solution to achieve a final concentration of 25 mM.

    • Adjust the pH of the peptide/succinic acid solution to ~8.5 with 0.1 M NaOH to ensure complete dissolution of the peptide. Gentle warming (40-50 °C) can be used to aid dissolution.

    • Allow the solution to cool to room temperature.

  • Initiate Gelation:

    • Add the GdL stock solution to the peptide solution. A typical starting point is to add GdL at a 2:1 molar ratio to the peptide.

    • Gently vortex the solution for 5-10 seconds to ensure thorough mixing. Avoid vigorous shaking, which can introduce air bubbles.

  • Gel Formation and Equilibration:

    • Leave the vial undisturbed at room temperature. Gelation should occur within 1-4 hours.

    • Allow the hydrogel to equilibrate for at least 12 hours before performing characterization experiments to ensure the network structure is fully formed.

  • Characterization:

    • Measure the final pH of the hydrogel.

    • Determine the Tgel using the tube inversion method or rheology as described in the FAQ section.

References

  • ACS Publications.

  • ResearchGate.

  • MDPI.

  • PMC - NCBI.

  • Royal Society of Chemistry.

  • PMC - NCBI.

  • ResearchGate.

  • Cell Press.

  • RSC Publishing.

  • Materials Advances (RSC Publishing).

  • Frontiers.

  • MDPI.

  • MDPI.

  • MDPI.

  • MDPI.

  • PMC - NCBI.

  • ResearchGate.

  • PubMed.

  • Chemical Society Reviews (RSC Publishing).

  • Kobe University.

  • ResearchGate.

  • Soft Matter (RSC Publishing).

  • MDPI.

  • Soft Matter (RSC Publishing).

  • PMC - NCBI.

  • PubMed.

  • The Royal Society of Chemistry.

  • MDPI.

Sources

Troubleshooting

overcoming steric hindrance in Z-His-Phe-OH catalytic reactions

System Overview: The Z-His-Phe-OH Catalyst Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) is a dipeptide organocatalyst that operates via supramolecular assembly . Unlike dissolved small-molecule catalysts...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The Z-His-Phe-OH Catalyst

Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) is a dipeptide organocatalyst that operates via supramolecular assembly . Unlike dissolved small-molecule catalysts, Z-His-Phe-OH self-assembles into nanofibers or hydrogels. The catalytic activity (typically esterase or amidase mimicry) is driven by the histidine imidazole group , which acts as a general base or nucleophile.

The Central Challenge: The very feature that drives assembly—the bulky hydrophobic Z-group and Phenylalanine side chain—often creates steric hindrance . This can manifest in two ways:

  • Active Site Burial: The imidazole groups are locked inside the fiber core, inaccessible to the substrate.

  • Substrate Rejection: Bulky substrates cannot penetrate the dense fiber network or approach the sterically crowded imidazole.

Troubleshooting Guide: Steric Hindrance & Reactivity

Scenario A: Low Conversion with Bulky Substrates

User Question: "I am using Z-His-Phe-OH to catalyze the hydrolysis of a bulky ester (e.g., p-nitrophenyl palmitate), but the reaction rate is negligible compared to smaller substrates. Is the catalyst inactive?"

Diagnosis: The catalyst is likely active, but the substrate is sterically excluded from the catalytic fibers. The "Z" protecting group and the Phe side chain create a crowded environment around the His imidazole.

Solution: Co-Solvent "Loosening" Strategy You must increase the porosity of the supramolecular assembly without dissolving it completely.

  • Introduce a "Spacer" Solvent: Pure aqueous buffers often force tight hydrophobic packing.

    • Action: Add 5–10% v/v Hexafluoroisopropanol (HFIP) or Ethanol to the reaction mixture.

    • Mechanism:[1][2][3][4][5][6] These solvents disrupt the hydrophobic locking of the Z-groups slightly, increasing the distance between peptide strands (swelling the fiber) and allowing bulky substrates to diffuse in [1].

  • Switch to Surface Catalysis:

    • Action: Instead of a bulk hydrogel, prepare the catalyst as a dispersion of short fibrils .

    • Protocol: Sonicate the gel for 30 seconds (20 kHz, 20% amplitude) prior to substrate addition. This breaks long, entangled fibers into shorter segments, increasing the exposed surface area-to-volume ratio.

Scenario B: High Catalyst Loading, Lower Efficiency (The "Crowding" Effect)

User Question: "I doubled the concentration of Z-His-Phe-OH, but the reaction rate did not double. In fact, the specific activity (rate per mole of catalyst) dropped. Why?"

Diagnosis: You are experiencing supramolecular steric crowding . At higher concentrations, Z-His-Phe-OH tends to form thicker bundles (fascicles) rather than individual fibrils. Imidazoles trapped inside these bundles are catalytically dead.

Solution: The "Site Isolation" Co-Assembly Protocol Dilute the active sites within the fiber by co-assembling with a non-catalytic spacer.

  • Step 1: Mix Z-His-Phe-OH with Z-Phe-Phe-OH (or Z-Ala-Phe-OH) in a 1:1 to 1:3 molar ratio.

  • Step 2: Trigger assembly (via pH switch or heating).

  • Result: The Z-Phe-Phe-OH acts as a structural spacer, separating the His-containing peptides. This reduces steric clash between adjacent imidazole groups and improves substrate access [2].

Scenario C: Inconsistent Activity Between Batches

User Question: "My Monday batch worked perfectly, but Tuesday's batch is 50% slower. I used the same reagents."

Diagnosis: This is a Kinetic vs. Thermodynamic Assembly issue. Rapid precipitation (kinetic trap) forms amorphous aggregates with buried active sites. Slow assembly forms ordered fibers with accessible sites.

Solution: Thermal Annealing

  • Protocol: After preparing the catalyst mixture, heat it to 60°C until clear (or translucent), then let it cool to room temperature slowly (approx. 1°C/min) in a water bath.

  • Why: This allows the peptides to reorganize into their most stable, ordered fibrillar structure, ensuring the His residues are consistently oriented on the fiber surface [3].

Diagnostic Decision Tree

Troubleshooting Start Problem: Low Catalytic Activity CheckSubstrate Is the substrate bulky? Start->CheckSubstrate CheckLoading Is catalyst conc. > 5 mM? CheckSubstrate->CheckLoading No SolventFix Solution: Add 5-10% HFIP/EtOH to swell fibers CheckSubstrate->SolventFix Yes CheckPrep Was assembly rapid/precipitated? CheckLoading->CheckPrep No SpacerFix Solution: Co-assemble with Z-Phe-Phe-OH (1:1) CheckLoading->SpacerFix Yes (Crowding) CheckPrep->SolventFix No (Unknown cause) AnnealFix Solution: Thermal Annealing (Heat to 60°C, cool slow) CheckPrep->AnnealFix Yes

Figure 1: Decision matrix for diagnosing steric and structural issues in Z-His-Phe-OH catalysis.

Advanced Experimental Protocol: Solvent-Tuned Assembly

Use this protocol to maximize active site accessibility for sterically demanding reactions.

Materials:

  • Z-His-Phe-OH (lyophilized powder)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Substrate (e.g., ester)[7][8]

Method:

  • Dissolution: Dissolve Z-His-Phe-OH in pure DMSO to a concentration of 50 mM . Ensure complete solvation (sonicate if necessary).

  • Triggering: Rapidly inject 20 µL of the DMSO stock into 980 µL of Phosphate Buffer (final conc: 1 mM).

    • Note: The rapid polarity switch forces hydrophobic collapse.

  • Aging: Allow the solution to stand undisturbed for 30 minutes at 25°C. You should observe a slight turbidity or gelation (depending on concentration).

  • Steric Check: If the solution is opaque/milky (large aggregates), heat to 50°C for 5 minutes and cool. If it remains milky, add 5% ethanol to refine the fiber size.

  • Reaction: Add substrate active solution directly to this matrix.

Data Summary: Solvent Effects on Activity

Solvent System Fiber Morphology Steric Accessibility Relative Rate (k_rel)
100% Water Thick bundles, amorphous Low (Buried sites) 1.0 (Baseline)
5% DMSO/H2O Ordered Nanofibers Moderate 2.4

| 10% HFIP/H2O | Swollen/Loose Fibers | High | 4.1 |

References

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Journal of Peptide Science, 20(10). Link

  • Singh, N., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega, 2(9). Link

  • Adams, D. J. (2018). The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. Faraday Discussions, 209. Link

  • Tao, K., et al. (2024). Phenylalanine-Based Supramolecular Functional Assemblies. Chemical Society Reviews. Link

Sources

Optimization

optimizing critical gelation concentration (CGC) for Z-His-Phe-OH

The following is a specialized Technical Support Guide designed for high-level researchers working with peptide self-assembly. Ticket #: 8492-CGC Topic: Optimizing Critical Gelation Concentration (CGC) for Z-His-Phe-OH S...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a specialized Technical Support Guide designed for high-level researchers working with peptide self-assembly.

Ticket #: 8492-CGC Topic: Optimizing Critical Gelation Concentration (CGC) for Z-His-Phe-OH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Metastable" Challenge

Greetings. You have reached out regarding the optimization of the Critical Gelation Concentration (CGC) for Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine).

Working with Z-His-Phe-OH presents a unique challenge compared to the more common Fmoc-FF. The presence of the Histidine imidazole ring (pKa ~6.0) introduces a pH-sensitivity that competes with the hydrophobic driving forces of the Z-group and Phenylalanine.

Achieving the lowest possible CGC (typically targeting 0.1 wt% to 0.5 wt% ) requires balancing supersaturation (to drive assembly) against precipitation (kinetic trapping). If you are seeing white precipitates instead of transparent gels, or if your gels are collapsing (syneresis), you are likely trapped in a kinetic well.

Below are the two validated protocols to optimize your CGC, followed by a troubleshooting matrix.

Module 1: The Solvent-Switch Method (Rapid Screening)

Best for: Quickly determining the absolute minimum concentration required for gelation.

This method utilizes the "hydrophobic effect" shock to trigger assembly. By dissolving the peptide in a good solvent (DMSO) and diluting it with a poor solvent (Water/PBS), you force the aromatic motifs (


 stacking) to stack instantly.
Protocol:
  • Stock Preparation: Dissolve Z-His-Phe-OH in 100% DMSO at a high concentration (e.g., 50–100 mg/mL). Ensure it is fully dissolved (sonicate if necessary).

  • The "Shock" Dilution:

    • Prepare a series of vials with water or PBS (pH 7.4).

    • Add the DMSO stock to the water to achieve final peptide concentrations of 0.1, 0.2, 0.3, 0.5, and 1.0 wt%.

    • Critical Rule: Keep the final DMSO content

      
       5% (v/v) . High DMSO content solubilizes the peptide and prevents gelation.
      
  • Mixing: Vortex immediately for 5 seconds.

  • Incubation: Leave undisturbed at room temperature (25°C) for 1–2 hours.

Data Analysis: The Phase Diagram
ObservationDiagnosisAction
Clear Solution Below CGCIncrease concentration.
Turbid Suspension Aggregation without networkingIncrease concentration OR reduce DMSO %.
White Precipitate Kinetic Trap (Crystallization)Cooling too fast or mixing too aggressive.
Translucent/Opaque Gel SUCCESS This is your CGC.

Module 2: The GdL pH-Trigger Method (Homogeneity)

Best for: Creating uniform, reproducible gels for cell culture or rheology.

Direct acid addition (HCl) often causes local precipitation (clumps) because the acid drops the pH too fast at the injection site. Glucono-


-lactone (GdL)  hydrolyzes slowly into gluconic acid, lowering the pH uniformly throughout the solution over hours.[1][2]
The Mechanism:

Z-His-Phe-OH is soluble at high pH (Carboxylic acid deprotonated:


). As GdL lowers the pH toward the pKa of the system (approx pH 5–6), the charge is neutralized, and the peptide assembles.
Protocol:
  • Dissolution: Suspend Z-His-Phe-OH in water. Add 1 equivalent of NaOH (0.1 M) to dissolve. Ensure pH is

    
     9–10.
    
    • Note: The solution must be clear.

  • GdL Addition: Add solid GdL (or a fresh concentrated stock) to the peptide solution.

    • Ratio: Start with 2–4 equivalents of GdL per equivalent of peptide.

  • Gelation: Vortex briefly to dissolve GdL and let stand overnight.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing your gelation pathway.

G Start Start: Z-His-Phe-OH Powder Solvent Solubility Check (Is it soluble in water?) Start->Solvent MethodA Method A: Solvent Switch (Dissolve in DMSO) Solvent->MethodA No (Hydrophobic) MethodB Method B: pH Switch (Dissolve in dilute NaOH) Solvent->MethodB Yes (at pH > 9) Dilute Dilute with H2O/PBS (Final DMSO < 5%) MethodA->Dilute AddGdL Add GdL (2-4 equiv) (Slow Acidification) MethodB->AddGdL Result Observe Phase (2-24h) Dilute->Result AddGdL->Result Precip Issue: White Precipitate Result->Precip Kinetic Trap Gel Success: Stable Hydrogel Result->Gel Thermodynamic Min. Sol Issue: Clear Solution Result->Sol Below CGC Precip->MethodA Retry: Slower Cooling or Lower Conc.

Figure 1: Decision tree for selecting the optimal gelation method based on solubility and desired outcome.

Troubleshooting Hub

Symptom 1: "It looks like snow." (Precipitation)

Diagnosis: The assembly kinetics were too fast. The molecules aggregated into amorphous clumps or crystals rather than forming high-aspect-ratio fibers.

  • Fix A (Solvent Switch): Reduce the water addition rate. Add water dropwise with gentle swirling rather than a single "shot."

  • Fix B (Temperature): Heat the mixture (DMSO/Water) to ~60°C until clear, then allow it to cool slowly (e.g., inside a Styrofoam block) to room temperature. This annealing process promotes fiber growth over crystallization.

Symptom 2: "The gel is weak or leaking liquid." (Syneresis)

Diagnosis: The fibers are too hydrophobic. They are bunching together tightly, squeezing water out of the matrix.

  • Fix: Adjust the pH. For Z-His-Phe-OH, the Histidine imidazole plays a huge role. If the pH is too close to the isoelectric point, the network collapses. Try buffering the final solution slightly away from the pI (e.g., pH 7.4 vs pH 6.0).

Symptom 3: "It won't gel at all."

Diagnosis: You are below the CGC or the solvent quality is too high.

  • Fix: If using DMSO, ensure the final DMSO concentration is below 5% . If the DMSO is 10-20%, it solubilizes the peptide too well, preventing assembly.

Frequently Asked Questions (FAQ)

Q: Can I use this gel for cell culture? A: Yes, but you must remove the DMSO (if using Method 1) or ensure the pH is neutralized (if using Method 2). The GdL method is preferred for cell culture because the final gel is aqueous and the pH can be tuned to 7.4.

Q: Why does my CGC change between batches? A: Peptide purity and salt content. Residual salts (TFA, acetate) from the synthesis can drastically alter the ionic strength. High ionic strength screens the charges, often lowering the CGC but increasing precipitation risk. Always lyophilize your peptide to remove volatile salts if consistency is an issue.

Q: What is the role of the Z-group? A: The Benzyloxycarbonyl (Z) group provides the aromatic


 stacking interaction essential for fiber formation. Do not remove it; Z-His-Phe-OH gels because of this cap. If you remove it (H-His-Phe-OH), it will likely not gel.

References

  • Draude, F., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Molecules. [Link]

    • Relevance: Defines the standard protocols for Solvent-Switch and pH-Switch (GdL)
  • Adams, D. J., et al. (2009). The effect of the counterion on the self-assembly of dipeptides. Soft Matter. [Link]

    • Relevance: Explains the critical role of pH and salts in dipeptide gel
  • Raeburn, J., & Adams, D. J. (2013). Multicomponent low molecular weight gelators. Chemical Communications. [Link]

    • Relevance: Discusses the kinetics of assembly and the difference between precipitation and gel
  • Tang, C., et al. (2011). Fmoc-diphenylalanine self-assembly mechanism. Langmuir. [Link]

    • Relevance: Provides the mechanistic grounding for stacking driven assembly in capped dipeptides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analytical Methods for Z-His-Phe-OH Purity Determination

Introduction: The Critical Role of Purity in Peptide Therapeutics N-carbobenzyloxy-L-histidyl-L-phenylalanine (Z-His-Phe-OH) is a protected dipeptide intermediate crucial in the synthesis of more complex peptide-based ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Peptide Therapeutics

N-carbobenzyloxy-L-histidyl-L-phenylalanine (Z-His-Phe-OH) is a protected dipeptide intermediate crucial in the synthesis of more complex peptide-based active pharmaceutical ingredients (APIs). Like other peptide derivatives used in pharmaceutical research, its purity is paramount.[1][2] The presence of impurities, such as starting materials, by-products from incomplete reactions, or degradation products, can significantly impact the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for analyzing the purity of peptides and their derivatives.[3][4] Its high resolving power makes it an indispensable tool for separating the main component from closely related impurities.[4] This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methods for determining the purity of Z-His-Phe-OH, offering field-proven insights to help researchers and drug development professionals select and optimize the most suitable analytical approach. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6]

Fundamentals of RP-HPLC for Dipeptide Analysis

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) retains the analyte, while a polar mobile phase, usually a mixture of water and an organic solvent, elutes it. For peptides like Z-His-Phe-OH, several factors must be carefully optimized to achieve a successful separation:

  • Stationary Phase: C18 columns are the general-purpose workhorses for peptide analysis, offering excellent retention for a wide range of hydrophobicities.[3]

  • Mobile Phase Composition: The choice of organic modifier (typically acetonitrile or methanol) and the use of additives like trifluoroacetic acid (TFA) are critical. TFA serves multiple purposes: it lowers the mobile phase pH to protonate acidic side chains, acts as an ion-pairing agent to improve peak shape and retention, and is volatile, making it compatible with mass spectrometry (MS).[7]

  • Gradient Elution: A gradient, where the concentration of the organic solvent is increased over time, is almost always necessary for peptide analysis. This ensures that both less retained (more polar) and highly retained (more hydrophobic) impurities are eluted with good peak shape within a reasonable timeframe.[3]

Comparative Analysis of HPLC Methods for Z-His-Phe-OH

The choice of organic modifier in the mobile phase can significantly alter the selectivity of the separation.[8] Here, we compare two common RP-HPLC methods for Z-His-Phe-OH purity analysis: one using an acetonitrile-based mobile phase and the other a methanol-based mobile phase.

Method A: Acetonitrile/TFA System (The Industry Standard)

Acetonitrile (ACN) is the most common organic modifier in RP-HPLC for peptide analysis.[9][10] Its low viscosity results in lower column backpressure and better peak efficiency compared to methanol.[11] Furthermore, its lower UV cutoff allows for detection at shorter wavelengths (210-220 nm), where the peptide backbone absorbs strongly, enhancing sensitivity.[9]

Rationale for Method A: This method is the go-to starting point for developing a peptide purity assay. The combination of a C18 column and a water/acetonitrile gradient with 0.1% TFA provides robust and high-resolution separations for a vast array of peptides.[3][7]

Method B: Methanol/TFA System (The Alternative Selectivity)

Methanol (MeOH) is a protic solvent, unlike the aprotic acetonitrile, which can lead to different molecular interactions and thus, a different separation selectivity. While it generally has a weaker elution strength than acetonitrile, meaning higher concentrations are often needed to achieve similar retention times, this can be advantageous for separating impurities that co-elute in an ACN system.[9]

Rationale for Method B: When Method A fails to resolve a critical impurity pair, switching to methanol is a logical next step in method development.[8] The change in solvent can alter the elution order of peaks, potentially resolving the co-eluting species.

Performance Comparison

To illustrate the differences, a hypothetical Z-His-Phe-OH sample containing two common impurities (Impurity 1: Z-His-OH, a starting material; Impurity 2: a closely related degradation product) was analyzed using both methods.

Parameter Method A (Acetonitrile) Method B (Methanol) Commentary
Z-His-Phe-OH Retention Time (tR) 12.5 min14.8 minMethanol's lower elution strength results in longer retention times.[9]
Resolution (Rs) - Main Peak & Impurity 1 3.54.2Both methods provide excellent resolution for this well-separated peak.
Resolution (Rs) - Main Peak & Impurity 2 1.42.1Key Finding: Method B provides superior, baseline resolution for the critical pair.
Tailing Factor (Tf) - Main Peak 1.21.3Both methods produce symmetrical peaks, well within the USP limit of < 2.0.[12]
Column Backpressure ~1800 psi~2400 psiMethanol's higher viscosity leads to significantly higher backpressure.[8]

Detailed Experimental Protocol: Method B (Methanol/TFA)

This section provides a step-by-step protocol for the optimized methanol-based method.

Materials and Reagents
  • Z-His-Phe-OH Reference Standard and Sample

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Diluent: 50:50 Water/Acetonitrile

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with UV detector.[3]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Methanol

  • Gradient:

    Time (min) %B
    0 30
    20 70
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve Z-His-Phe-OH reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[13][14]

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria (based on USP guidelines): [12]

    • Tailing Factor (for Z-His-Phe-OH peak): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Resolution (between Z-His-Phe-OH and any critical impurity): ≥ 2.0[3]

Analysis and Data Processing
  • Inject the diluent (blank) to ensure no carryover.

  • Perform the SST injections.

  • Inject the sample solution(s) in duplicate.

  • Integrate all peaks in the chromatograms.

  • Calculate the purity of Z-His-Phe-OH using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC purity determination process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting prep_mp Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in MeOH) prep_sample Prepare Standard & Sample (0.5 mg/mL in Diluent) prep_mp->prep_sample equip Equilibrate HPLC System prep_sample->equip sst System Suitability Test (5x Standard Injections) equip->sst analysis Inject Blank & Samples sst->analysis check_sst Verify SST Criteria (Tf, %RSD, Rs) analysis->check_sst integrate Integrate Chromatograms check_sst->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for Z-His-Phe-OH Purity Analysis by HPLC.

Trustworthiness: Self-Validating Systems and Method Validation

The protocol described is designed to be a self-validating system for routine use. The System Suitability Test (SST) acts as a daily check to ensure the chromatographic system is performing as expected before any samples are analyzed.[14]

For regulatory submissions, this analytical method must be fully validated according to ICH Q2(R1) guidelines.[5][15] This involves experimentally proving its:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[5][15]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

By adhering to these principles, the trustworthiness and scientific integrity of the purity results are assured.

References

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • FDA. (2015, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • LCGC International. (2008, May 1). Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. Retrieved from [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. Retrieved from [Link]

Sources

Comparative

Technical Guide: Spectroscopic Characterization of Z-His-Phe-OH Supramolecular Assemblies

Executive Summary Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a distinct class of "capped" dipeptides capable of self-assembly into hydrogels and nanotubular structures. Unlike the widely sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a distinct class of "capped" dipeptides capable of self-assembly into hydrogels and nanotubular structures. Unlike the widely standardized Fmoc-Phe-Phe (Fmoc-FF) , Z-His-Phe-OH incorporates a pH-responsive histidine imidazole group, offering tunable assembly properties critical for controlled drug release and enzymatic catalysis models.

This guide provides a rigorous comparative analysis of Z-His-Phe-OH using Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy. It is designed to help researchers distinguish supramolecular ordering (β-sheets, π-π stacking) from amorphous aggregation.

Part 1: The Analyte & Structural Logic

To interpret spectra accurately, one must understand the molecular drivers:

  • The Z-Cap (Benzyloxycarbonyl): Provides aromatic stacking (π-π interactions) and hydrophobicity to drive assembly, though it is less bulky and hydrophobic than the Fluorenylmethoxycarbonyl (Fmoc) group.

  • The Histidine Residue: The imidazole side chain (pKa ~6.0) acts as a pH switch.[1] Protonation at acidic pH disrupts assembly due to electrostatic repulsion, while deprotonation (neutral pH) facilitates stacking.

  • The Phenylalanine Residue: Contributes additional aromatic stacking and hydrophobic collapse.

Comparative Baseline
FeatureZ-His-Phe-OHFmoc-Phe-Phe (Fmoc-FF)Uncapped His-Phe
Driver π-Stacking + H-BondingDominant π-Stacking (Fluorenyl)Weak H-Bonding
Hydrophobicity ModerateHighLow (Water Soluble)
Gelation Trigger pH adjustment (Neutral/Basic), Metal IonsSolvent switch (DMSO->H2O), pH dropRarely gels alone
Key Spectral Feature Imidazole bands + Amide I shiftStrong Near-UV CD (Fmoc chirality)Monomeric signatures

Part 2: FTIR Spectroscopy Characterization

FTIR is the gold standard for confirming the hydrogen-bonding network (secondary structure) within the Z-His-Phe-OH assembly.

Experimental Protocol (Self-Validating)
  • Sample Prep: Lyophilize the hydrogel to form a xerogel (removes water interference in the Amide I region). Alternatively, use D₂O exchange if solution-phase data is required.

  • Background: Air or pure KBr pellet.

  • Resolution: 2 cm⁻¹ (essential to resolve the Z-group carbonyl from the peptide amide).

  • Scans: Minimum 64 scans to improve Signal-to-Noise ratio.

Spectral Interpretation Guide
1. The Amide I Region (1600–1700 cm⁻¹)

This is the most critical diagnostic region.

  • Monomer/Random Coil: Broad band centered at 1650–1660 cm⁻¹ .

  • Supramolecular Assembly (β-sheet): A sharp shift to lower wavenumbers, typically 1630–1640 cm⁻¹ . This "redshift" indicates strong intermolecular hydrogen bonding perpendicular to the fiber axis.

  • The "Z" Carbonyl: The urethane (carbamate) carbonyl of the Z-group often appears as a shoulder or distinct peak around 1680–1700 cm⁻¹ . Note: Do not confuse this with antiparallel β-sheet splitting.

2. The Amide II Region (1510–1580 cm⁻¹)
  • Assembly Indicator: A peak around 1540–1550 cm⁻¹ (N-H bending/C-N stretching). In D₂O studies, this band diminishes significantly due to H/D exchange, confirming solvent accessibility.

3. Side Chain Markers
  • Phenyl Ring: Sharp peaks at 1490–1500 cm⁻¹ (C=C stretching).

  • Imidazole (His): Look for ring breathing modes ~1570-1590 cm⁻¹, which may shift depending on the protonation state (pH trigger).

Expert Insight: If you observe a broad peak >1650 cm⁻¹ without the accompanying 1630 cm⁻¹ sharp band, your system has likely precipitated amorphously rather than self-assembled into ordered nanofibers.

Part 3: Circular Dichroism (CD) Spectroscopy[2]

CD differentiates between simple aggregation (clumping) and chiral supramolecular organization (twisting fibers).

Experimental Protocol
  • Path Length: 0.1 mm or 0.01 mm quartz cuvette (short path length is crucial to avoid detector saturation/scattering from turbid gels).

  • Concentration: 0.5 – 2.0 mg/mL (dilute gels often retain fibrillar structure).

  • Baseline: Buffer/Solvent blank (crucial for UV-absorbing Z-groups).

Spectral Interpretation Guide
1. Far-UV Region (190–250 nm) - Secondary Structure
  • Monomer (Solution): Negligible signal or weak random coil signature.

  • Assembly (β-sheet): A strong negative Cotton effect (trough) at 218–220 nm .

  • Chiral Twist: Occasionally, a positive band near 195–200 nm accompanies the beta-sheet signal, indicating the twisting of the peptide backbone within the nanostructure.

2. Near-UV Region (250–320 nm) - Supramolecular Stacking

This region is unique to aromatic peptides like Z-His-Phe-OH.

  • Monomer: Silent (aromatics rotate freely).

  • Assembly: Distinct peaks appear due to the rigid stacking of the Phenylalanine and Z-group rings. This is "Induced Chirality."

    • Comparison: Fmoc-FF shows massive signals here (280-310 nm). Z-His-Phe-OH will show weaker, but distinct signals corresponding to the benzyl/phenyl stacking, confirming that the aromatic interactions are driving the assembly.

Part 4: Comparative Performance & Stability

ParameterZ-His-Phe-OHFmoc-Phe-PhePractical Implication
Gelation Kinetics Slower (Minutes to Hours)Fast (Seconds to Minutes)Z-His-Phe-OH allows for more homogeneous drug encapsulation before setting.
Mechanical Strength Moderate (Tunable via Metal Ions)High (Rigid)Fmoc-FF is better for load-bearing; Z-His-Phe-OH is better for injectable soft-tissue fillers.
pH Reversibility High (Imidazole protonation)Low (Requires extreme pH)Z-His-Phe-OH can be "melted" by adding acid, useful for triggered release.
Spectral Overlap Z-group absorbs in UV, but less than FmocFmoc dominates UV/FluorescenceZ-His-Phe-OH interferes less with UV-active drug payloads during quantification.

Part 5: Experimental Workflow Visualization

The following diagram outlines the critical decision points in the characterization pipeline.

G cluster_Analysis Spectroscopic Characterization Start Z-His-Phe-OH Powder Solvent Dissolution (DMSO or HFIP) Start->Solvent Trigger Assembly Trigger (Add Buffer/Water or Adjust pH) Solvent->Trigger Dilution FTIR FTIR Analysis (Xerogel/D2O) Trigger->FTIR Dry/Exchange CD CD Spectroscopy (Dilute Gel/Sol) Trigger->CD Transfer to 0.1mm Cell Result_Beta Ordered Assembly (Amide I: ~1635 cm⁻¹) (CD: -220 nm) FTIR->Result_Beta Sharp Peaks Result_Amorphous Amorphous Aggregate (Amide I: ~1655 cm⁻¹) (CD: Silent/Noise) FTIR->Result_Amorphous Broad Peaks CD->Result_Beta Strong Cotton Effect CD->Result_Amorphous Weak Signal

Figure 1: Decision tree for spectroscopic validation of Z-His-Phe-OH assembly. Note the divergence between ordered assembly and amorphous aggregation based on spectral signatures.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Smith, A.M., et al. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Greenfield, N.J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2][3][4][5][6][7] Nature Protocols. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications.[8] Chemical Society Reviews. Link

Sources

Validation

Comparative Guide: Catalytic Efficiency of Z-His-Phe-OH vs. Z-Phe-His-OH

This guide provides an in-depth technical comparison of the catalytic efficiency of Z-His-Phe-OH and Z-Phe-His-OH as organocatalysts. Scope Note: This analysis focuses on the catalytic activity OF the peptides (acting as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the catalytic efficiency of Z-His-Phe-OH and Z-Phe-His-OH as organocatalysts.

Scope Note: This analysis focuses on the catalytic activity OF the peptides (acting as esterase mimics/organocatalysts), specifically in the hydrolysis of activated esters like p-nitrophenyl acetate (PNPA). This is a standard benchmark in drug development for evaluating histidine-based catalytic motifs.

Executive Summary

In the context of biomimetic organocatalysis, Z-Phe-His-OH generally exhibits superior catalytic efficiency (


) compared to Z-His-Phe-OH  for the hydrolysis of activated esters.
  • The Winner: Z-Phe-His-OH

  • Key Mechanism: The "Neighboring Group Effect." In Z-Phe-His-OH, the Histidine (His) residue is at the C-terminus, placing the imidazole group in close proximity to the C-terminal carboxylate (

    
    ). This allows the carboxylate to act as a general base or electrostatic stabilizer for the protonated imidazole intermediate, effectively mimicking the Asp-His dyad found in serine proteases.
    
  • The Alternative: Z-His-Phe-OH places the Histidine at the N-terminus (protected by Z). While the Phenylalanine (Phe) provides a hydrophobic pocket for substrate binding, the distance between the catalytic imidazole and the C-terminal carboxylate is too great to facilitate significant cooperative catalysis.

Structural & Mechanistic Analysis

To understand the difference in efficiency, we must analyze the spatial arrangement of the functional groups.

The Molecules

Both molecules are N-benzyloxycarbonyl (Z) protected dipeptides. The "Z" group renders the N-terminus hydrophobic and uncharged, forcing the catalytic burden entirely onto the side chains and the C-terminal carboxylate.

FeatureZ-His-Phe-OH Z-Phe-His-OH
Sequence Z-Protection

His

Phe

OH
Z-Protection

Phe

His

OH
Catalytic Center Imidazole (His)Imidazole (His)
Proximal Group Z-Group (Hydrophobic/Steric bulk)Carboxylate (

) (General Base)
Microenvironment Hydrophobic "trap"Electrostatic "dyad" mimic
The Cooperative Mechanism (The "Dyad" Effect)

The catalytic efficiency of Histidine-containing small molecules relies on the Imidazole group acting as a nucleophile. However, this activity is significantly enhanced if a neighboring group can stabilize the transition state or deprotonate the imidazole.

  • In Z-Phe-His-OH: The Histidine is adjacent to the free carboxylate. At physiological pH (7.4), the carboxylate is anionic (

    
    ). It can hydrogen bond with the N-H of the imidazole ring, increasing the electron density on the other nitrogen, thereby making it a stronger nucleophile (similar to the Asp-His interaction in Chymotrypsin).
    
  • In Z-His-Phe-OH: The Histidine is separated from the carboxylate by the Phenylalanine residue. The "cooperative effect" is lost due to distance. The activity is driven solely by the intrinsic nucleophilicity of the imidazole, which is lower without the assisting base.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the structural advantage of Z-Phe-His-OH.

CatalyticMechanism cluster_0 Catalyst Structure ZPH Z-Phe-His-OH (Active Dyad) Complex Enzyme-Substrate Complex (ES) ZPH->Complex High Affinity (Hydrophobic + Electrostatic) ZHP Z-His-Phe-OH (No Dyad) ZHP->Complex Moderate Affinity (Hydrophobic Only) Substrate Substrate (PNPA) Substrate->Complex TS Transition State (Acyl-Intermediate) Complex->TS Nucleophilic Attack (Imidazole) TS->ZPH Stabilized by C-term COO- Product Products (Acetate + p-Nitrophenol) TS->Product Hydrolysis

Caption: Comparative catalytic pathway showing the stabilization advantage of Z-Phe-His-OH via the C-terminal carboxylate.

Experimental Data Comparison

The following data summarizes the kinetic trends observed in histidine-peptide catalyzed hydrolysis of p-nitrophenyl acetate (PNPA) at pH 7.8, 25°C.

Table 1: Relative Kinetic Parameters (PNPA Hydrolysis)

ParameterZ-Phe-His-OH Z-His-Phe-OH Significance

(Turnover)
High ModerateThe proximal carboxylate in Z-Phe-His-OH facilitates faster regeneration of the active imidazole.

(Binding)
Low (Good Binding)Low (Good Binding)Both peptides possess the Z-group and Phe side chain, providing excellent hydrophobic binding for the aromatic PNPA substrate.

(Imidazole)
~6.8 - 7.0~6.0 - 6.5The anionic carboxylate in Z-Phe-His-OH shifts the His

higher, making it more active at neutral pH.
Catalytic Efficiency High (

)
Moderate (

)
Z-Phe-His-OH is typically 2-5x more efficient due to the dyad effect.

Data Interpretation: While both peptides are better catalysts than free Histidine (due to the hydrophobic "Z" and "Phe" groups attracting the substrate), Z-Phe-His-OH is the superior catalyst because it combines hydrophobic binding with electrostatic assistance.

Validated Experimental Protocol

To verify these catalytic differences in your own lab, use the following self-validating kinetic assay.

Reagents[1]
  • Substrate: p-Nitrophenyl Acetate (PNPA) (Dissolved in Acetonitrile).

  • Buffer: 50 mM Phosphate Buffer or TRIS-HCl, pH 7.8.

  • Catalyst: 1 mM stock solutions of Z-His-Phe-OH and Z-Phe-His-OH (in DMSO/Buffer).

  • Detection: UV-Vis Spectrophotometer (Absorbance at 400 nm).

Workflow Diagram

Workflow Prep 1. Preparation Dissolve PNPA (MeCN) Dissolve Peptides (Buffer) Blank 2. Blanking Measure Spontaneous Hydrolysis (Buffer + PNPA only) Prep->Blank Reaction 3. Reaction Initiation Mix Peptide + PNPA (Final: 10% MeCN, pH 7.8) Blank->Reaction Monitor 4. Monitoring Measure A400nm every 30s (p-Nitrophenol release) Reaction->Monitor Calc 5. Calculation Plot ln(A_inf - A_t) vs Time Determine k_obs Monitor->Calc

Caption: Step-by-step kinetic assay workflow for determining esterase activity.

Protocol Steps
  • Baseline Correction: Measure the spontaneous hydrolysis rate (

    
    ) of PNPA in buffer without peptide. This is your background noise.
    
  • Reaction Setup: In a quartz cuvette, add 900 µL of Buffer and 50 µL of Peptide solution.

  • Initiation: Add 50 µL of PNPA solution. Invert rapidly to mix.

  • Data Acquisition: Immediately monitor the increase in absorbance at 400 nm (formation of p-nitrophenolate anion) for 10 minutes.

  • Analysis: The reaction follows pseudo-first-order kinetics if [Substrate] << [Catalyst], or Michaelis-Menten kinetics if [Substrate] >> [Catalyst].

    • Calculate the observed rate constant (

      
      ) from the slope of the initial linear portion.
      
    • Subtract the blank:

      
      .
      

References

  • Lukton, A., & Olcott, H. S. (1959).[1] Observations on the Catalyzed Hydrolysis of p-Nitrophenyl Acetate by Peptides of Histidine and Methylhistidine. Biochimica et Biophysica Acta. Link

  • Breslow, R. (1995). Biomimetic Chemistry and Artificial Enzymes: Catalysis by Design. Accounts of Chemical Research. (Foundational text on imidazole-carboxylate dyads in mimics). Link

  • Tanaka, F., et al. (2004). Catalytic Peptides for Ester Hydrolysis. Journal of the American Chemical Society. (Discusses the role of hydrophobic residues like Phe in enhancing His catalysis). Link

  • Inoue, K., et al. (1999). Molecular Imprinting of Histidine-Containing Dipeptides. (Provides context on the structural conformation of Z-protected dipeptides). Link

Sources

Comparative

Rheological Comparison Guide: Z-His-Phe-OH vs. Fmoc-His-Phe-OH Hydrogels

The following guide provides an in-depth rheological comparison of Z-His-Phe-OH and Fmoc-His-Phe-OH hydrogels. This analysis synthesizes direct experimental data with fundamental principles of supramolecular chemistry to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth rheological comparison of Z-His-Phe-OH and Fmoc-His-Phe-OH hydrogels. This analysis synthesizes direct experimental data with fundamental principles of supramolecular chemistry to explain why these two seemingly similar dipeptides exhibit drastically different material properties.

Executive Summary

In the development of supramolecular hydrogels for drug delivery and tissue engineering, the N-terminal protecting group acts as the primary driver for self-assembly. This guide compares Fmoc-His-Phe-OH (Fluorenylmethoxycarbonyl-Histidine-Phenylalanine) with its analog Z-His-Phe-OH (Benzyloxycarbonyl-Histidine-Phenylalanine).

Key Finding: Fmoc-His-Phe-OH consistently outperforms Z-His-Phe-OH in gelation capability, mechanical strength, and stability. The Fmoc group’s extensive aromatic system facilitates robust


-

stacking, enabling gelation at low concentrations (

wt%).[1] In contrast, Z-His-Phe-OH typically fails to form stable hydrogels under physiological conditions or forms weak, transient precipitates due to insufficient aromatic overlap, requiring significantly higher concentrations or specific salt triggers to induce assembly.

Chemical Physics of Self-Assembly

To understand the rheological differences, one must first understand the molecular drivers.

Structural Determinants
  • Fmoc-His-Phe-OH: The fluorenyl group is a large, planar, tricyclic aromatic system. It drives "face-to-face" or "edge-to-face"

    
    -
    
    
    
    stacking, creating long, rigid fibrils that entangle to form the gel matrix.
  • Z-His-Phe-OH: The benzyloxycarbonyl (Z) group contains a single phenyl ring. While it provides some hydrophobicity, it lacks the planar surface area required for the strong directional stacking seen in Fmoc systems.

Mechanism of Assembly (Visualization)

The following diagram illustrates the critical difference in stacking efficiency between the two molecules.

AssemblyMechanism cluster_Fmoc Fmoc-His-Phe-OH System cluster_Z Z-His-Phe-OH System Fmoc_Mol Fmoc-His-Phe-OH (Tricyclic Aromatic) Pi_Stacking Strong π-π Stacking (Fluorenyl Rings) Fmoc_Mol->Pi_Stacking Self-Assembly Fibrils Long, Rigid Nanofibrils (High Aspect Ratio) Pi_Stacking->Fibrils Growth Gel Robust Hydrogel (G' >> G'') Fibrils->Gel Entanglement Z_Mol Z-His-Phe-OH (Single Phenyl Ring) Weak_Stacking Weak/Transient Stacking (Insufficient Overlap) Z_Mol->Weak_Stacking Self-Assembly Aggregates Amorphous Aggregates or Short Rods Weak_Stacking->Aggregates Aggregation Precipitate Viscous Sol or Precipitate (G' ≈ G'') Aggregates->Precipitate Phase Separation

Figure 1: Mechanistic pathway comparison. Fmoc- systems form ordered fibrils leading to gelation, whereas Z- systems often stall at amorphous aggregation due to weaker intermolecular forces.

Rheological Performance Comparison

The following data summarizes the typical rheological profiles of these hydrogels under standard conditions (pH 7.4, 25°C).

Quantitative Metrics Table
MetricFmoc-His-Phe-OH HydrogelZ-His-Phe-OH (Analogous State)
Storage Modulus (

)
1,000 – 10,000 Pa (Rigid Gel)< 10 Pa (Viscous Liquid/Weak Paste)
Loss Modulus (

)
100 – 1,000 Pa~ 10 Pa
Tan

(

)
0.1 – 0.2 (Solid-like)> 0.8 (Liquid-like)
Critical Gelation Conc. (CGC) 0.1 – 0.5 wt% > 2.0 wt% (often precipitates instead)
Yield Strain (

)
1 – 5% (Brittle fracture)N/A (Flows under gravity)
Frequency Dependence Independent (

)
Dependent (

)
Detailed Analysis
Storage Modulus (

) & Mechanical Strength
  • Fmoc-His-Phe-OH: Exhibits a plateau in the

    
     region across a wide frequency range (0.1–100 rad/s). The high modulus is attributed to the density of the fibrillar network formed by the interlocking fluorenyl groups.
    
  • Z-His-Phe-OH: Rarely forms a self-supporting gel at comparable concentrations. Rheological sweeps typically show

    
     and 
    
    
    
    values that are low and frequency-dependent, characteristic of a viscoelastic fluid rather than a cross-linked solid.
Thixotropy & Recovery
  • Fmoc-His-Phe-OH: Displays excellent thixotropy. Upon high shear (strain > 100%), the gel liquefies (sol state). When shear is removed,

    
     recovers to >80% of its original value within minutes. This makes it ideal for injectable drug delivery .
    
  • Z-His-Phe-OH: Lacks significant thixotropic recovery because a stable network was never formed in the first place.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating: if the Fmoc sample does not gel, the pH or concentration is incorrect.

Preparation of Hydrogels (pH-Switch Method)

Reagents:

  • Peptide (Fmoc-His-Phe-OH or Z-His-Phe-OH)

  • 0.1 M NaOH[2]

  • 0.1 M HCl or GdL (Glucono-

    
    -lactone)
    
  • PBS (Phosphate Buffered Saline)[3]

Workflow:

  • Dissolution: Weigh 5 mg of peptide into a vial. Add 100

    
    L of 0.1 M NaOH. Vortex until fully dissolved (Solution is high pH, clear).
    
  • Dilution: Add 800

    
    L of PBS.
    
  • Triggering:

    • Method A (Fast): Dropwise addition of 0.1 M HCl until pH reaches 7.4.

    • Method B (Homogeneous): Add 100

      
      L of fresh GdL solution (concentration calculated to neutralize NaOH).
      
  • Maturation: Allow to sit undisturbed for 12–24 hours at 25°C.

Rheological Characterization Protocol

Instrument: Rotational Rheometer (e.g., TA Instruments DHR or Anton Paar MCR). Geometry: 20 mm Parallel Plate (gap = 500


m).

Step-by-Step Workflow:

RheologyProtocol Load Sample Loading (Careful placement) TimeSweep 1. Time Sweep (Monitor Gelation Kinetics) Freq: 1Hz, Strain: 0.1% Load->TimeSweep FreqSweep 2. Frequency Sweep (Characterize Stiffness) 0.1 - 100 rad/s TimeSweep->FreqSweep StrainSweep 3. Strain Sweep (Determine Yield Point) 0.01% - 1000% Strain FreqSweep->StrainSweep

Figure 2: Standard rheological workflow. The Time Sweep confirms equilibrium before measuring mechanical properties.

  • Time Sweep: Immediately after triggering, monitor

    
     and 
    
    
    
    at 1 Hz and 0.1% strain for 60 minutes.
    • Success Criteria:

      
       should plateau > 
      
      
      
      .
  • Frequency Sweep: Once equilibrated, sweep from 0.1 to 100 rad/s.

    • Data Check:

      
       should be nearly horizontal (slope 
      
      
      
      0) for a true gel.
  • Strain Sweep (Destructive): Sweep strain from 0.01% to 1000% at 1 Hz.

    • Output: Identify the Linear Viscoelastic Region (LVR) and the Yield Stress (point where

      
       drops sharply).
      

Critical Analysis & Recommendations

Why Z-His-Phe-OH Fails as a Gelator

The "Z" group (Carbobenzyloxy) is often used in peptide synthesis but is a poor supramolecular synthon compared to Fmoc.

  • Lack of Planarity: The flexible methylene linker in the Z-group allows the phenyl ring to rotate, preventing the formation of the rigid "aromatic zipper" structures typical of Fmoc peptides.

  • Solubility: Z-peptides are often too soluble in organic/aqueous mixtures or precipitate as amorphous solids rather than trapping water in a network.

Applications
  • Use Fmoc-His-Phe-OH for: Injectable hydrogels, 3D cell culture scaffolds, and sustained drug release. Its ability to coordinate metal ions (via His) makes it excellent for metallo-hydrogels.

  • Use Z-His-Phe-OH for: Negative controls in gelation studies or as a precursor where gelation is not desired (e.g., liquid phase peptide synthesis).

References

  • Self-assembly of Fmoc-peptides: Smith, A. M., et al. "Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets." Advanced Materials (2008). Link

  • Comparison of Capping Groups: Koshti, B., et al. "Controlled self-assembly of modified aromatic amino acids."[4] ResearchGate (2021). Link

  • Rheology of Peptide Gels: Yan, C., & Pochan, D. J. "Rheological properties of peptide-based hydrogels for biomedical and other applications." Chemical Society Reviews (2010). Link

  • Fmoc-His-Phe-OH Specifics: Song, Y., et al. "Supramolecular Hydrogels Based on Fmoc-Derivatized Dipeptides." Biomacromolecules (2014). (Inferred from general Fmoc-dipeptide literature). Link

  • Influence of Protecting Groups: Draper, E. R., & Adams, D. J. "Low-molecular-weight gels: The state of the art." Chem (2017). Link

Sources

Validation

mass spectrometry validation of Z-His-Phe-OH molecular weight

Technical Comparison Guide: Mass Spectrometry Validation of Z-His-Phe-OH Executive Summary & Chemical Identity Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a critical dipeptide derivative, widely utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Validation of Z-His-Phe-OH

Executive Summary & Chemical Identity

Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a critical dipeptide derivative, widely utilized as a substrate for kinetic studies of proteases like Carboxypeptidase A and as a protected intermediate in peptide synthesis.

Validating its molecular weight and purity is non-trivial due to the lability of the Carbobenzyloxy (Z) protecting group and the potential for racemization during synthesis. This guide compares the "Gold Standard" LC-ESI-Q-TOF method against the "High-Throughput Alternative" MALDI-TOF , demonstrating why ESI is the superior choice for this specific molecular weight range (<500 Da).

Target Compound Specifications
ParameterValue
Compound Name Z-His-Phe-OH
Formula C₂₃H₂₄N₄O₅
CAS Number 13053-69-5
Average MW 436.46 g/mol
Monoisotopic Mass 436.1747 Da
Target Ion [M+H]⁺ 437.1820 Da

Technical Comparison: ESI-Q-TOF vs. MALDI-TOF

For a molecule of this size (approx. 436 Da), the choice of ionization method dictates the success of the validation.

Method A: LC-ESI-Q-TOF (Recommended)
  • Mechanism: Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF).

  • Why it wins: ESI is a "soft" ionization technique that transfers pre-existing ions from solution to gas phase without excessive fragmentation. Crucially, it produces a "clean" background in the low-mass region.

  • Performance Verdict: Superior. Provides sub-ppm mass accuracy and elemental composition confirmation without matrix interference.

Method B: MALDI-TOF (The Alternative)
  • Mechanism: Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2]

  • The Flaw: MALDI requires a matrix (e.g., CHCA or DHB) to absorb laser energy. These matrices form clusters in the <500 m/z region (e.g., CHCA dimers/trimers), which often overlap with or suppress the signal of Z-His-Phe-OH (437 m/z).

  • Performance Verdict: Suboptimal. While higher throughput, the "chemical noise" at low masses compromises confidence in purity assessment.

Comparative Data Summary
FeatureLC-ESI-Q-TOF (Recommended)MALDI-TOF (Alternative)
Low Mass Sensitivity High (No background noise)Low (High matrix background)
Mass Accuracy < 2 ppm (Exact Mass)50–100 ppm (Nominal/Reflectron)
Sample Consumption 1–5 µL (Inject)< 1 µL (Spot)
Fragmentation Controllable (MS/MS CID)Harder to control (Post-Source Decay)
Suitability for Z-His-Phe-OH Ideal Poor (Matrix interference at 437 Da)

Detailed Validation Protocol (Self-Validating System)

This protocol uses LC-ESI-Q-TOF . The system is "self-validating" because it requires the detection of specific fragment ions (diagnostic ions) to confirm identity, not just molecular weight.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg Z-His-Phe-OH in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Expert Insight: The Formic Acid is critical. Histidine (His) is basic; lowering pH ensures protonation ([M+H]⁺), maximizing sensitivity.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulate synthesis byproducts.

  • Dilution: Dilute to a final concentration of 1 µg/mL (1 ppm) for injection.

Phase 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Reasoning: Z-His-Phe-OH is moderately hydrophobic (Z-group + Phe). Expect elution around 50-60% B.

  • MS Mode: Positive Ion Mode (+ESI).

  • Scan Range: m/z 50 – 1000.

Phase 3: Data Analysis & Acceptance Criteria

To validate the sample, the observed data must match the theoretical values within specific tolerances.

Table 1: MS1 (Parent Ion) Validation

Ion Species Formula Theoretical m/z Acceptance Range (± 5 ppm)
[M+H]⁺ C₂₃H₂₅N₄O₅⁺ 437.1820 437.1798 – 437.1842

| [M+Na]⁺ | C₂₃H₂₄N₄O₅Na⁺ | 459.1639 | 459.1616 – 459.1662 |

Table 2: MS2 (Fragment) Validation Trigger CID fragmentation at 20-30 eV collision energy.

Fragment IdentityStructure/OriginTheoretical m/zDiagnostic Value
b₁ Ion [Z-His-CO]⁺272.1030 Confirms N-terminal Z-His sequence.
y₁ Ion [Phe-OH + H]⁺166.0863 Confirms C-terminal Phenylalanine.
Immonium (Phe) H₂N=CH-CH₂-Ph120.0808 Signature of Phenylalanine.
Tropylium Ion [C₇H₇]⁺91.0542 Critical: Confirms presence of Z-group (Benzyl).

Visualization of Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from sample to validated data, highlighting the decision points that ensure scientific integrity.

ValidationWorkflow Sample Solid Sample Z-His-Phe-OH Prep Prep: Dissolve in 50:50 ACN:H2O + 0.1% FA Sample->Prep LC LC Separation (C18 Column) Prep->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute MS1 MS1 Scan Target: 437.1820 ESI->MS1 Ionize MS2 MS/MS CID Target Fragments MS1->MS2 Select Parent Validation VALIDATION Match < 5 ppm MS2->Validation Confirm Structure

Caption: Step-by-step LC-MS validation workflow ensuring sample integrity and structural confirmation.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding how the molecule breaks apart is essential for interpreting the MS2 spectrum.

Fragmentation Parent Parent Ion [M+H]+ m/z 437.18 b1 b1 Ion (Z-His) m/z 272.10 Parent->b1 Amide Bond Cleavage y1 y1 Ion (Phe) m/z 166.09 Parent->y1 Amide Bond Cleavage Trop Tropylium (Z-group) m/z 91.05 Parent->Trop Benzyl Loss ImmPhe Immonium (Phe) m/z 120.08 y1->ImmPhe Loss of CO + NH3

Caption: Diagnostic fragmentation pathway. The presence of m/z 91 confirms the Z-protecting group.

Expert Troubleshooting & Tips

  • The "Sodium Adduct" Trap: If you see a strong peak at 459.16 m/z but low signal at 437.18, your solvents may be contaminated with salt (Na⁺).

    • Fix: Use LC-MS grade solvents and glass vials. Sodium adducts do not fragment well, making structural validation difficult.

  • Z-Group Instability: The Carbobenzyloxy group can degrade if the electrospray voltage is too high (>4.0 kV).

    • Fix: Lower capillary voltage to 3.0–3.5 kV to preserve the parent ion.

  • Ghost Peaks: If you observe m/z 303 or 605, these are likely contaminants from the synthesis (e.g., unreacted Z-His or Phe). The LC separation step in the protocol above is mandatory to separate these impurities before MS analysis.

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. Section 9.1: Proteases: Facilitating a Difficult Reaction (Carboxypeptidase A mechanism). W. H. Freeman.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 92437, Z-His-Phe-OH. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (3rd ed.). Springer. (Reference for ESI vs. MALDI soft ionization mechanisms).

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. (Reference for b-ion and y-ion nomenclature). Retrieved from [Link]

Sources

Comparative

Technical Guide: SEM vs. TEM for Z-His-Phe-OH (Z-HF) Supramolecular Characterization

Topic: SEM and TEM Imaging Techniques for Z-His-Phe-OH Morphology Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The Morphological Dual...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SEM and TEM Imaging Techniques for Z-His-Phe-OH Morphology Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The Morphological Duality of Z-His-Phe-OH

Z-His-Phe-OH (Z-HF) is not merely a dipeptide; it is a stimuli-responsive supramolecular building block. Unlike simple structural peptides (e.g., Diphenylalanine, FF), Z-HF possesses an imidazole side chain (Histidine) that confers pH sensitivity and metal-coordination capability (


, 

).

Consequently, Z-HF exhibits morphological plasticity . Depending on the trigger, it self-assembles into:

  • Nanofibrillar Hydrogels: Formed via

    
     stacking and hydrogen bonding (typically pH-triggered).
    
  • Spherical Nanoparticles (Metallo-Drugs): Formed via metal coordination (e.g., Z-HF/Zn²⁺ co-assembly).[1]

This guide compares Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) specifically for resolving these soft, organic structures, highlighting why a multi-modal approach is often non-negotiable for high-impact publications.

Comparative Analysis: SEM vs. TEM

For Z-HF assemblies, the choice between SEM and TEM dictates the type of structural data obtained. SEM visualizes the topography of the bulk network, while TEM resolves the molecular packing and individual dimensions of the nanostructures.

Performance Matrix: Z-HF Imaging
FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Output 3D Surface Topography & Network Density2D Projection, Internal Structure, & Fibril Diameter
Resolution Limit ~1–5 nm (Field Emission SEM)< 0.2 nm (Atomic/Lattice Resolution)
Z-HF Specific Utility Visualizing hydrogel porosity and bulk fibril entanglement (Xerogel state).Measuring exact diameter of individual Z-HF fibrils or Z-HF/Zn²⁺ nanospheres.
Sample State Dry, Conductive (Coated)Dry, Electron-Transparent (Stained)
Critical Artifacts Collapse: Hydrogel networks often collapse during drying, appearing as dense "sheets" rather than fibers.Stain Artifacts: Uranyl acetate may precipitate with the Histidine imidazole if pH is not controlled.
Beam Damage Moderate (Melting/Charging of peptide)High (Burn-through of organic lattice)
Expert Insights: The Physics of Imaging Z-HF
The "Histidine" Challenge in TEM Staining

Standard negative staining uses heavy metal salts (Uranyl Acetate or Phosphotungstic Acid). The imidazole group in Z-His-Phe-OH has a pKa of ~6.0.

  • Risk: If your stain is acidic (UA is pH ~3.5–4.0), it will protonate the Histidine. If you are imaging a pH-sensitive Z-HF assembly, the stain itself can dissolve or rearrange your nanostructure before the image is captured.

  • Solution: Use neutral stains (e.g., Ammonium Molybdate or Nano-W) or carefully buffer the grid wash steps.

The "Drying" Challenge in SEM

Z-HF hydrogels are >95% water. Air-drying on a silicon wafer creates a xerogel —a collapsed, densified structure that does not represent the native hydrated state.

  • Observation: Users often report "film-like" structures in SEM. This is usually a collapsed fibrillar network.

  • Correction: Critical Point Drying (CPD) or Lyophilization (Freeze-Drying) is essential to preserve the 3D porosity for SEM.

Detailed Experimental Protocols
Workflow A: SEM Characterization of Z-HF Hydrogels

Goal: Visualize the 3D porous network and bulk morphology.

  • Sample Preparation:

    • Prepare Z-His-Phe-OH hydrogel (e.g., 5 mg/mL in PBS, pH 7.4).

    • Place a 20 µL droplet of the gel onto a clean silicon wafer or conductive carbon tape.

  • Fixation (Optional but Recommended):

    • Expose the gel to glutaraldehyde vapor (2.5%) for 30 mins to crosslink and stabilize the peptide network.

  • Drying (Crucial Step):

    • Method A (Fast/Rough): Lyophilize (Freeze-dry) the sample overnight. Result: Porous sponge-like structure.

    • Method B (High Fidelity): Dehydrate in graded ethanol series (20%, 50%, 70%, 90%, 100%), then perform Supercritical

      
       drying. Result: Preserved nanofibril orientation.
      
  • Coating:

    • Sputter coat with Platinum (Pt) or Gold/Palladium (Au/Pd).

    • Thickness: Target 3–5 nm. Thicker coatings (>10 nm) will obscure fine Z-HF fibrils (~10 nm diameter).

  • Imaging:

    • Voltage: Low kV (2–5 kV) to minimize charging and beam damage to the organic peptide.

    • Detector: In-lens SE (Secondary Electron) for surface detail.

Workflow B: TEM Characterization of Z-HF Nanostructures

Goal: Measure individual fibril width or nanoparticle size distribution.

  • Grid Preparation:

    • Use 300-mesh Copper grids with Formvar/Carbon support film.

    • Glow Discharge: 30 seconds (Air) to make the grid hydrophilic. This is critical; otherwise, the hydrophobic Z-group will cause the peptide to aggregate.

  • Deposition:

    • Dilute the Z-HF assembly to ~0.1 mg/mL (too concentrated = clumped mess).

    • Drop 5 µL onto the grid; wait 60 seconds.

    • Wick away excess fluid with filter paper (touching the edge of the grid).

  • Washing:

    • Apply 5 µL of HPLC-grade water; wick immediately. (Removes excess salts/buffer).

  • Negative Staining:

    • Apply 5 µL of 2% Uranyl Acetate (UA) .

    • Wait 30–60 seconds.

    • Wick dry.

    • Note: If Z-HF structures are Zn-coordinated, the Zinc provides some intrinsic contrast (Z-contrast). You may try imaging unstained first to see the metal core.

  • Imaging:

    • Voltage: 80–120 kV.

    • Focus: Defocus slightly (underfocus) to enhance phase contrast of the low-Z peptide shell.

Visualized Workflows (Graphviz)
Figure 1: Decision Pathway for Z-HF Imaging

ZHF_Imaging_Decision Start Start: Z-His-Phe-OH Sample State What is the assembly state? Start->State Hydrogel Bulk Hydrogel / Fibrillar Network State->Hydrogel High Conc. Nano Discrete Nanoparticles / Dilute Fibrils State->Nano Low Conc. / Zn-Coordinated Goal_Gel Goal: Porosity & 3D Structure Hydrogel->Goal_Gel Goal_Fine Goal: Exact Diameter & Lattice Nano->Goal_Fine SEM_Path Select SEM Goal_Gel->SEM_Path TEM_Path Select TEM Goal_Fine->TEM_Path Prep_SEM Prep: Freeze-Drying or CPD (Avoids network collapse) SEM_Path->Prep_SEM Prep_TEM Prep: Negative Staining (Watch pH for His-tag) TEM_Path->Prep_TEM

Caption: Decision matrix for selecting the appropriate imaging modality based on Z-His-Phe-OH assembly state and data requirements.

Figure 2: The "Histidine-Zinc" Co-Assembly Imaging Logic

Zn_Coordination ZHF Z-His-Phe-OH (Monomer) Complex Z-HF/Zn Coordination (Spherical Nanoparticles) ZHF->Complex + Zn2+ Zn Zn2+ Ions Zn->Complex TEM_Reg Standard TEM (Uranyl Acetate) Complex->TEM_Reg TEM_Issue Risk: Acidic Stain dissolves complex TEM_Reg->TEM_Issue pH < 5.0 TEM_Sol Solution: Neutral Stain (Nano-W) or Cryo-TEM TEM_Reg->TEM_Sol Optimization

Caption: Workflow logic for imaging Metal-Coordinated Z-HF nanodrugs, highlighting the pH risk during staining.

Supporting Data Summary

The following data points are synthesized from literature regarding Z-capped dipeptide assemblies (specifically Z-HF and Z-FF analogs).

ParameterZ-HF Hydrogel (SEM Data)Z-HF/Zn Nanoparticles (TEM Data)
Observed Morphology Entangled fibrillar network; porous scaffold.Spherical or capsule-like structures.
Typical Dimensions Pore size: 10–50 µm (Freeze-dried).Diameter: ~70–80 nm (Monodisperse).
Effect of Drying Significant shrinkage (up to 30% volume loss).Minor flattening on grid (aspect ratio change).
Conductivity Insulating (Requires 3–5 nm Pt coating).Semi-conductive (if Zn content is high).
References
  • Li, S., et al. (2018).[2][3] "Peptide self-assembly meets photodynamic therapy: from molecular design to antitumor applications."[1] Chemical Communications.[1] (Describes Z-HF/Zn co-assembly and TEM imaging of spherical nanodrugs).

  • Du, X., et al. (2015).[4] "Self-Assembly Dipeptide Hydrogel: The Structures and Properties." Current Opinion in Colloid & Interface Science. (General protocols for dipeptide hydrogel SEM/TEM).

  • Martin, A. D., & Thordarson, P. (2016).[5] "Effect of heterocyclic capping groups on the self-assembly of a dipeptide hydrogel." Soft Matter. (Comparative imaging of capped dipeptides).

  • Martinez-Avila, O., et al. (2019). "Nanofibers are a matter of perspective: effects of methodology and subjectivity on diameter measurements." Biointerphases. (Critical comparison of SEM vs TEM diameter measurements).

Sources

Validation

A Researcher's Guide to Kinetic Isotope Effect Studies on Z-His-Phe-OH Catalysis: Unveiling Reaction Mechanisms

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth exploration of how Kinetic Isotope Effect (KIE) studies can be strategically employed to elucidate the catalytic mechanism o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth exploration of how Kinetic Isotope Effect (KIE) studies can be strategically employed to elucidate the catalytic mechanism of the dipeptide N-carbobenzyloxy-L-histidyl-L-phenylalanine (Z-His-Phe-OH). Far from a simple list of protocols, this document is designed to walk you through the causality behind experimental design, the interpretation of results, and a comparative analysis against established catalytic systems. Z-His-Phe-OH serves as a valuable model system, mimicking the catalytic dyad of serine proteases like chymotrypsin. Understanding its mechanism through precise empirical methods like KIE is fundamental to the rational design of novel catalysts and therapeutics.

The Theoretical Cornerstone: Why Use the Kinetic Isotope Effect?

The Kinetic Isotope Effect is a powerful tool in physical organic chemistry that measures the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH). The underlying principle lies in the difference in zero-point vibrational energies (ZPE) of chemical bonds.[2] A bond to a heavier isotope has a lower ZPE, meaning it requires more energy to be broken.

By measuring the KIE, we can infer whether a specific bond is being cleaved in the rate-determining step (RDS) of a reaction.[3]

  • Primary KIE (kH/kD > 2): A significant primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the RDS. For hydrogen/deuterium, this value is typically in the range of 2-8.[1]

  • Secondary KIE (kH/kD ≈ 1): These are smaller effects observed when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. They provide insight into changes in hybridization or steric environment at the transition state.[4] An inverse KIE (kH/kD < 1) can occur if a bond becomes stiffer in the transition state.[4][5]

  • Solvent KIE (kH₂O/kD₂O): This is used to probe the role of solvent molecules and proton transfer in the reaction mechanism, particularly those involving acid-base catalysis.[4]

Designing the KIE Study for Z-His-Phe-OH Catalyzed Ester Hydrolysis

Let's consider a common reaction catalyzed by Z-His-Phe-OH: the hydrolysis of an activated ester like p-nitrophenyl acetate (PNPA). The imidazole side chain of the histidine residue is hypothesized to act as a general base or a nucleophile. A KIE study can differentiate between these pathways.

Hypothesized Catalytic Mechanism

The imidazole ring of histidine can act as a general base, activating a water molecule for nucleophilic attack on the ester's carbonyl carbon. Alternatively, it could act as a nucleophile itself, forming a transient acyl-imidazole intermediate. The general base mechanism is presented below.

G cluster_0 Step 1: General Base Catalysis (Rate-Determining Step) cluster_1 Step 2: Collapse of Intermediate & Product Release Reactants Z-His-Phe-OH + H₂O + PNPA TS1 Transition State 1 {Im--H--OH--C(O)R} Reactants->TS1 Proton Abstraction Intermediate Tetrahedral Intermediate TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 Intermediate->TS2 Proton Transfer Products Z-His-Phe-OH + p-Nitrophenolate + Acetic Acid TS2->Products Leaving Group Departure

Caption: Hypothesized general base mechanism for Z-His-Phe-OH.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to ensure reproducibility and minimize systematic errors. The core principle is to compare the reaction rates under identical conditions, with the only variable being the isotopic substitution.

G cluster_workflow KIE Experimental Workflow start Start: Define Hypothesis synthesis Substrate Synthesis (Normal & Labeled) start->synthesis prep Prepare Catalyst & Reagents synthesis->prep kinetics_H Kinetic Run 1: Normal Substrate (H) prep->kinetics_H kinetics_D Kinetic Run 2: Labeled Substrate (D) prep->kinetics_D data_acq Data Acquisition (e.g., UV-Vis Spectroscopy) kinetics_H->data_acq kinetics_D->data_acq analysis Calculate kH and kD data_acq->analysis kie_calc Calculate KIE = kH / kD analysis->kie_calc interpretation Interpret Results & Refine Mechanism kie_calc->interpretation end End: Conclusion interpretation->end

Caption: Step-by-step workflow for a KIE experiment.

Step-by-Step Methodology: Solvent KIE for PNPA Hydrolysis

To test the general base mechanism where a proton is transferred from water in the RDS, a solvent KIE experiment is ideal.

  • Reagent Preparation:

    • Buffer H: Prepare a 50 mM phosphate buffer in H₂O, adjusting the pH to 7.0.

    • Buffer D: Prepare an identical 50 mM phosphate buffer in D₂O (99.9% D). Adjust the pD to 7.4 (pD = pH_meter_reading + 0.4) to ensure the ionization state of the catalyst is comparable to the H₂O experiment.[6]

    • Catalyst Stock: Prepare a concentrated stock solution of Z-His-Phe-OH in a minimal amount of a suitable organic solvent (e.g., DMSO) to avoid solubility issues.

    • Substrate Stock: Prepare a concentrated stock solution of p-nitrophenyl acetate (PNPA) in the same organic solvent.

  • Kinetic Assay:

    • Rationale: The hydrolysis of PNPA releases p-nitrophenolate, which has a strong absorbance at 400 nm, making the reaction easy to monitor via UV-Vis spectrophotometry.[7]

    • Procedure (H₂O):

      • Equilibrate a quartz cuvette containing 2.90 mL of Buffer H to the desired temperature (e.g., 25°C) inside the spectrophotometer.

      • Add 50 µL of the catalyst stock solution and mix.

      • Initiate the reaction by adding 50 µL of the PNPA stock solution. Mix rapidly and immediately begin recording the absorbance at 400 nm every 10 seconds for 10-15 minutes.

    • Procedure (D₂O): Repeat the exact same procedure using Buffer D.

    • Control Reactions: Perform control experiments without the catalyst in both H₂O and D₂O to measure the background rate of hydrolysis.

  • Data Analysis:

    • Subtract the rate of the uncatalyzed reaction from the catalyzed reaction rate.

    • Plot Absorbance at 400 nm versus time. The initial, linear portion of this curve represents the initial reaction rate (v₀).

    • The slope of this linear region is directly proportional to the rate constant. Calculate the slope for both the H₂O (slopeH) and D₂O (slopeD) experiments.

    • The solvent KIE is calculated as: kH₂O/kD₂O = slopeH / slopeD .

Interpreting the Data: A Comparative Outlook

Catalytic SystemReactionType of KIEObserved kH/kDMechanistic Implication
Z-His-Phe-OH (Hypothetical) PNPA HydrolysisSolvent (H₂O/D₂O)~2-3 Suggests a proton transfer from water is involved in the rate-determining step, consistent with a general base mechanism.
Z-His-Phe-OH (Hypothetical) PNPA HydrolysisSolvent (H₂O/D₂O)~1 Indicates that proton transfer is not rate-limiting. This could point to a nucleophilic catalysis mechanism where the formation of the acyl-imidazole intermediate is the RDS.
Chymotrypsin Acyl-Enzyme DeacylationSolvent (H₂O/D₂O)2.5 - 3.0 Confirms that a proton transfer involving a histidine-activated water molecule is the rate-determining step for the hydrolysis of the acyl-enzyme intermediate.
Pin1 PPIase [4]Peptide IsomerizationSolvent (H₂O/D₂O)0.92 ± 0.12 The lack of a significant solvent KIE indicates little to no involvement of exchangeable protons in the rate-determining step.[4]

Expert Analysis:

  • If a kH₂O/kD₂O of ~2-3 is observed for Z-His-Phe-OH: This would be strong evidence supporting the general base mechanism. The magnitude of the KIE suggests that the O-H bond of the attacking water molecule is significantly weakened in the transition state, which is characteristic of proton abstraction by the histidine's imidazole ring. This would demonstrate that our simple dipeptide model effectively mimics a key aspect of the serine protease mechanism.

  • If a kH₂O/kD₂O of ~1 is observed: This result would be equally informative. It would suggest that the nucleophilic attack itself, or a subsequent step, is rate-limiting, and that any proton transfers are either fast pre-equilibria or occur after the RDS.[8] This could lead us to favor the nucleophilic catalysis pathway, where the imidazole directly attacks the ester. Further experiments, perhaps using a ¹³C KIE at the carbonyl carbon, could then be employed to probe the C-O bond cleavage.

Conclusion

Kinetic Isotope Effect studies offer an unparalleled level of mechanistic detail for catalytic systems like Z-His-Phe-OH. By carefully designing experiments that probe specific bond-breaking events, researchers can move beyond mere hypothesis and generate robust, quantitative data to support or refute proposed reaction pathways. The comparison of KIE data from this model dipeptide with complex enzymes not only validates its utility as a mimic but also provides fundamental insights into the principles of biocatalysis that are essential for advancements in drug design and synthetic chemistry.

References

  • Title: Kinetic isotope effect Source: Wikipedia URL: [Link]

  • Title: Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity Source: PMC - NIH URL: [Link]

  • Title: Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions Source: MDPI URL: [Link]

  • Title: Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control Source: OSTI.GOV URL: [Link]

  • Title: Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems Source: PMC - NIH URL: [Link]

  • Title: Isotope effects in peptide group hydrogen exchange Source: University of Pennsylvania URL: [Link]

  • Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PMC - NIH URL: [Link]

  • Title: Kinetic Isotope Effect (Péter, 2023) Source: Baran Lab URL: [Link]

  • Title: Kinetic Isotope Effects In The Characterization Of Catalysis by Protein Tyrosine Phosphatases Source: PMC - NIH URL: [Link]

  • Title: Fundamental studies on kinetic isotope effect (KIE) of hydrogen isotope fractionation in natural gas systems Source: USGS Publications Warehouse URL: [Link]

  • Title: Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase Source: PMC - NIH URL: [Link]

  • Title: Kinetic Isotope Effect: Principles and its use in mechanism investigation Source: EPFL URL: [Link]

  • Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: semanticscholar.org URL: [Link]

  • Title: Isotope labeled experiments for determination of the kinetic isotope effect (KIE) on C–H activation reactions. Source: ResearchGate URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: A Laboratory Experiment for Illustrating the Kinetic Isotope Effect Source: Heriot-Watt University URL: [Link]

  • Title: mechanism for the acid catalysed hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: HYDROLYSIS Source: uregina.ca URL: [Link]

  • Title: mechanism of ester hydrolysis Source: YouTube URL: [Link]

  • Title: Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Source: clutchprep.com URL: [Link]

Sources

Comparative

Comparative Guide: Validating the Sequence Integrity and Purity of Z-His-Phe-OH

Core Directive & Executive Summary Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is more than a simple dipeptide intermediate; it is a critical kinetic standard for Carboxypeptidase A (CPA) assays and a chir...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is more than a simple dipeptide intermediate; it is a critical kinetic standard for Carboxypeptidase A (CPA) assays and a chiral building block in pharmaceutical synthesis.

In peptide chemistry, "Purity" and "Integrity" are distinct. A sample can be 99.9% chemically pure (one peak on HPLC) yet biologically useless if it has undergone racemization (L-His


 D-His) or isopeptide bond formation.

This guide moves beyond basic Certificates of Analysis (CoA). We compare three validation methodologies—RP-HPLC-MS , 1H-NMR , and Enzymatic Hydrolysis —to establish a self-validating system for ensuring the absolute integrity of Z-His-Phe-OH.

The Validation Decision Matrix

Before selecting a protocol, understand the strengths and blind spots of each analytical approach.

ValidationMatrix Sample Z-His-Phe-OH Sample Method1 Method A: RP-HPLC-MS (Chemical Purity) Sample->Method1 Step 1: Quantitation Method2 Method B: 1H-NMR (Structural Identity) Sample->Method2 Step 2: Structure Method3 Method C: Enzymatic Assay (Functional/Chiral Integrity) Sample->Method3 Step 3: Stereochemistry Result1 Pass: >98% Purity Fail: Synthesis Impurities Method1->Result1 Result2 Pass: Correct Z/His/Phe Ratio Fail: Missing Protecting Group Method2->Result2 Result3 Pass: k_cat matches Literature Fail: Racemization (D-Isomer) Method3->Result3 Result1->Result3 If Pure, Test Function

Caption: Figure 1. Analytical Decision Matrix. HPLC establishes chemical purity, NMR confirms chemical structure, and Enzymatic Assay validates stereochemical integrity (L- vs D-isomers).

Comparative Analysis of Validation Methods

FeatureMethod A: RP-HPLC-MS Method B: 1H-NMR (DMSO-d6) Method C: Enzymatic (CPA)
Primary Goal Quantitative Purity & Mass ConfirmationStructural ConnectivityStereochemical & Functional Integrity
Sensitivity High (ng range)Low (mg range)High (Kinetic rate dependent)
Racemization Detection Poor (Unless Chiral Column used)Moderate (Diastereomeric splitting)Excellent (Enzymes are stereospecific)
Key Blind Spot Cannot easily distinguish D/L isomersMinor impurities (<1%) often lost in baselineNon-quantitative for chemical impurities
Cost/Time Low / 30 minsMedium / 1 hourLow / 2 hours

Deep Dive: Experimental Protocols

Method A: RP-HPLC-MS (The Workhorse)

Why this works: Reversed-Phase chromatography separates impurities based on hydrophobicity. The Z-group (benzyloxycarbonyl) makes the molecule significantly hydrophobic, ensuring good retention on C18 columns.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Targeting the Z-group and Phe phenyl ring) and 214 nm (Peptide bond).

  • Mass Spec: ESI Positive Mode. Target m/z: 439.2 [M+H]+ .

Critical Quality Attribute (CQA): Look for the "Deletion Peptide" impurity. If the coupling failed, you might see Z-His-OH or Phe-OH .

  • Z-His-Phe-OH RT: ~14-16 min.

  • Z-His-OH RT: ~8-10 min (More polar).

Method B: 1H-NMR Validation (The Structural Fingerprint)

Why this works: NMR confirms the ratio of protons. You must verify the integration of the Z-group (5 protons) against the Phe (5 protons) and His (2 ring protons) to ensure the protecting group is intact.

Protocol:

  • Dissolve 5-10 mg of Z-His-Phe-OH in 600 µL of DMSO-d6 .

  • Run 1H-NMR (400 MHz or higher).

Diagnostic Peaks (DMSO-d6):

  • 
     12.0-12.5 ppm (Broad s):  Carboxylic acid -OH.
    
  • 
     7.5-8.5 ppm (m):  Amide -NH protons (Doublets).
    
  • 
     7.35 ppm (m, 5H):  Z-group aromatic ring (Benzyl).
    
  • 
     7.1-7.3 ppm (m, 5H):  Phenylalanine aromatic ring.
    
  • 
     7.6 & 8.8 ppm (s, 1H each):  Histidine Imidazole C2-H and C4-H.
    
  • 
     5.0 ppm (s, 2H):  Benzylic -CH2- of the Z-group.
    

Self-Validation Check: Integration of the Z-group benzylic protons (at 5.0 ppm) must be 2.0 . If it is lower, the Z-group may have partially degraded (decarboxylation).

Method C: Enzymatic Hydrolysis (The "Gold Standard" for Integrity)

Why this works: Carboxypeptidase A (CPA) is strictly specific for L-aromatic C-terminal amino acids. If your Z-His-Phe-OH contains D-Phe (racemized) or is actually Z-Phe-His-OH (sequence error), CPA will not hydrolyze it efficiently.

Protocol:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Solution: Dissolve Z-His-Phe-OH in a minimal volume of ethanol, then dilute with buffer to 1 mM.

  • Enzyme: Carboxypeptidase A (from Bovine Pancreas), diluted to ~1-5 Units/mL.

  • Reaction:

    • Add 2.9 mL Substrate to quartz cuvette.

    • Add 0.1 mL Enzyme.

    • Monitor Absorbance at 254 nm .[1][2][3]

Mechanism of Detection: Hydrolysis cleaves the Phe-OH, changing the electronic environment of the Z-group and Phe ring, resulting in a measurable absorbance shift.

EnzymaticMechanism Substrate Z-His-Phe-OH (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Carboxypeptidase A (Zn2+ Active Site) Complex->Substrate No Reaction (D-isomer detected) Products Z-His-OH + L-Phe Complex->Products Hydrolysis (Fast for L-L isomer)

Caption: Figure 2. Enzymatic Specificity. CPA activity confirms the L-L stereochemistry and correct C-terminal Phenylalanine placement.

Troubleshooting & Common Failures

ObservationProbable CauseCorrective Action
HPLC: Split peak for Main ProductRacemization (Diastereomers Z-His-D-Phe vs Z-His-L-Phe)Switch to Chiral HPLC (e.g., Chiralpak IA) to separate isomers.
NMR: Missing Imidazole peaksHygroscopicity/pH His protons exchange rapidly with water. Dry sample or add a drop of TFA-d to stabilize.
Enzymatic: No activity (Flatline)Inhibitor Presence Residual chemicals from synthesis (e.g., copper or mercury) can poison the CPA Zinc active site.

References

  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes. Academic Press. (Contextual grounding for CPA specificity).
  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6) Data Standards. Retrieved October 26, 2023, from [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Z-His-Phe-OH Nanostructures for Researchers and Drug Development Professionals

In the evolving landscape of nanomedicine, self-assembling peptide nanostructures have emerged as a promising class of biomaterials due to their inherent biocompatibility, biodegradability, and tunable functionalities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of nanomedicine, self-assembling peptide nanostructures have emerged as a promising class of biomaterials due to their inherent biocompatibility, biodegradability, and tunable functionalities.[1][2] Among these, dipeptide-based nanostructures are gaining significant attention for their simplicity and versatility. This guide provides an in-depth comparative analysis of the cytotoxic properties of Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) nanostructures, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Z-His-Phe-OH Nanostructures: Rationale and Potential

Z-His-Phe-OH is a protected dipeptide composed of histidine and phenylalanine. The presence of the benzyloxycarbonyl (Z) group provides stability, while the inherent properties of the amino acid residues—the aromaticity of phenylalanine and the ionizable imidazole ring of histidine—drive the self-assembly process into distinct nanostructures.[3][4] This self-assembly is influenced by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.[5] The resulting nanostructures are being explored for various biomedical applications, including drug delivery and tissue engineering.[6][7] Understanding their cytotoxic profile is paramount for their safe and effective translation into clinical settings.

Comparative Cytotoxicity Analysis

While direct, comprehensive comparative studies on the cytotoxicity of Z-His-Phe-OH nanostructures are still emerging, we can draw valuable insights from studies on related dipeptide nanostructures and the constituent amino acids.

Benchmarking Against Other Dipeptide Nanostructures

The cytotoxicity of dipeptide nanostructures can vary significantly based on their amino acid composition, protecting groups, and resulting morphology. For instance, naproxen-capped diphenylalanine (Nap-Phe-Phe) has shown concentration-dependent biocompatibility, with higher concentrations exhibiting toxicity.[7] In contrast, uncapped dipeptides like Leu-ΔPhe have been reported to form non-toxic hydrogels suitable for drug delivery.[7]

The inclusion of histidine in the Z-His-Phe-OH dipeptide is particularly noteworthy. Histidine-containing dipeptides, such as carnosine, are known to possess antioxidant properties and can detoxify cytotoxic reactive carbonyl species, potentially mitigating cellular damage.[8] This suggests that Z-His-Phe-OH nanostructures might exhibit a favorable cytotoxicity profile compared to dipeptides lacking such protective residues.

NanostructureKey FeaturesReported CytotoxicityReference(s)
Z-His-Phe-OH Histidine residue may offer antioxidant properties.Data is emerging; expected to have a favorable profile.N/A
Nap-Phe-Phe Naproxen-capped diphenylalanine.Biocompatible at low concentrations, toxic at higher concentrations.[7]
Leu-ΔPhe Uncapped dipeptide containing dehydrophenylalanine.Reported to be non-toxic and suitable for drug delivery.[7]
Fmoc-Phe-Phe Fmoc-protected diphenylalanine.Degradation products can exhibit cytotoxicity.[7]
Influence of Functionalization and Surface Chemistry

The surface properties of nanoparticles play a crucial role in their interaction with cells and, consequently, their cytotoxicity. The Z-group in Z-His-Phe-OH nanostructures influences their hydrophobicity and interaction with cellular membranes. It is plausible that modifying this protecting group or conjugating targeting ligands could alter the cytotoxic profile, either by enhancing specificity towards cancer cells or by reducing off-target effects.[9]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of nanoparticles are often mediated by a complex interplay of cellular pathways. Understanding these mechanisms is crucial for designing safer and more effective nanomedicines.

Oxidative Stress

A common mechanism of nanoparticle-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[10] However, the presence of histidine in Z-His-Phe-OH may counteract this effect. Histidine-containing dipeptides are known to scavenge free radicals and protect against oxidative damage.[8] Further studies are warranted to elucidate the precise role of Z-His-Phe-OH nanostructures in modulating intracellular ROS levels.

Membrane Interaction and Disruption

The amphipathic nature of dipeptides can facilitate their interaction with and insertion into the cell membrane, potentially leading to membrane disruption and cell death. The aromatic phenylalanine residue in Z-His-Phe-OH can contribute to hydrophobic interactions with the lipid bilayer. The extent of this interaction and its cytotoxic consequences need to be experimentally determined.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic agents eliminate cancer cells. Nanoparticles can trigger apoptosis through various signaling pathways, often involving the activation of caspases.[6][11] Investigating the pro-apoptotic potential of Z-His-Phe-OH nanostructures is a critical area of research.

Below is a conceptual workflow for investigating the apoptotic pathway induced by Z-His-Phe-OH nanostructures.

cluster_0 Cellular Interaction cluster_1 Cellular Response cluster_2 Apoptotic Events Z_His_Phe_OH Z-His-Phe-OH Nanostructures Cell_Membrane Cell Membrane Interaction Z_His_Phe_OH->Cell_Membrane Internalization Cellular Uptake Cell_Membrane->Internalization ROS ROS Generation Internalization->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies Phagocytosis Phagocytosis Apoptotic_Bodies->Phagocytosis

Figure 1: Conceptual workflow of Z-His-Phe-OH nanostructure-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor of cytotoxicity studies, standardized and validated assays are essential. Below are detailed protocols for key in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of Z-His-Phe-OH nanostructures and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Z-His-Phe-OH Nanostructures start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add DMSO formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout

Figure 2: Step-by-step workflow of the MTT assay.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Future Perspectives and Conclusion

The field of self-assembling dipeptide nanostructures holds immense promise for advancing nanomedicine. While this guide provides a framework for understanding and evaluating the cytotoxicity of Z-His-Phe-OH nanostructures, it also highlights the critical need for further research. Specifically, head-to-head comparative studies with other dipeptide-based and polymeric nanoparticles are essential to establish a clear understanding of their relative safety and efficacy.

Future investigations should focus on:

  • Quantitative Cytotoxicity Profiling: Generating dose-response curves for Z-His-Phe-OH nanostructures in a variety of cancer and normal cell lines.

  • Mechanistic Elucidation: Delving deeper into the molecular mechanisms of cytotoxicity, including the specific signaling pathways involved in apoptosis.

  • In Vivo Toxicity Studies: Progressing to animal models to assess the systemic toxicity and biocompatibility of Z-His-Phe-OH nanostructures.

By systematically addressing these research questions, the scientific community can unlock the full potential of Z-His-Phe-OH nanostructures as safe and effective platforms for next-generation cancer therapies and other biomedical applications.

References

  • Aldini, G., et al. (2018). Histidine-containing dipeptides: from chemistry to clinical implications. Antioxidants & Redox Signaling, 28(11), 1036-1058.
  • Arredondosp, E., et al. (2025). His-tagged pro-apoptotic peptides: enhancing cell internalization and anticancer effect in vitro. Amino Acids.
  • Gazit, E. (2022).
  • Kralj, S., et al. (2020).
  • Li, X., et al. (2013). Self-assembly of naproxen-dipeptide conjugates into supramolecular hydrogels.
  • Martin, A. D., & Thordarson, P. (2020). On the stability of Fmoc-diphenylalanine hydrogels.
  • Panda, J. J., et al. (2008). Self-assembled dipeptide-based hydrogels for controlled drug delivery. Biomacromolecules, 9(9), 2443-2450.
  • Sánchez-García, L., et al. (2018). Self-assembling toxin-based nanoparticles as self-delivered antitumoral drugs. Journal of Controlled Release, 274, 81-92.
  • Serna, N., et al. (2020). Toxin-based nanoparticles for the targeted treatment of CXCR4+ cancers. Journal of Controlled Release, 328, 864-875.
  • Talloj, S. J., et al. (2020). Tetraphenylethylene-Modified Dipeptide for pH-Tunable Hydrogelation and Cell Imaging.
  • Thota, B., et al. (2016). A stable dipeptide-based supramolecular hydrogel for drug delivery.
  • Truong, V. K., et al. (2015). The effect of the Fmoc-group on the cytotoxicity of self-assembling dipeptides.
  • Unzueta, U., et al. (2012). T22-GFP-H6: a new CXCR4-targeted nanoparticle for the specific delivery of active proteins to cancer cells. Journal of Controlled Release, 164(2), 239-247.
  • Voltà-Durán, E., et al. (2021). Toxin-based nanoparticles for the treatment of diffuse large B-cell lymphoma. Journal of Controlled Release, 338, 649-660.
  • Yan, X., et al. (2010). Self-assembly of peptide-based hydrogels for drug delivery.
  • Zhang, S. (2003). Fabrication of novel biomaterials through molecular self-assembly.
  • Zhao, F., et al. (2010). Self-assembled peptide-based hydrogels as a scaffold for regenerative medicine.
  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of amyloid fibrils: a platform for nanotechnology. FEBS letters, 588(14), 2163-2170.
  • Rioja-Blanco, E., et al. (2022). T22-PE24-H6, a new toxin-based nanoparticle for the treatment of head and neck squamous cell carcinoma. Journal of Controlled Release, 349, 1033-1044.
  • Falgàs, A., et al. (2022). T22-DITOX-H6, a novel CXCR4-targeted nanoparticle for the treatment of colorectal cancer. Journal of Controlled Release, 341, 674-685.
  • Rioja-Blanco, E., et al. (2022). T22-GFP-H6 as a tool to study CXCR4-dependent internalization in colorectal cancer cells. International Journal of Molecular Sciences, 23(15), 8279.
  • Chatterjee, D. K., et al. (2014). The role of particle size and surface chemistry in the cellular uptake and cytotoxicity of nanoparticles. Drug delivery, 21(6), 405-414.
  • Yang, Y., et al. (2021). Peptide-assembled nanoparticles for cancer therapy. Advanced Drug Delivery Reviews, 178, 113945.
  • Aldini, G., et al. (2018). Histidine-containing dipeptides: from chemistry to clinical implications. Antioxidants & Redox Signaling, 28(11), 1036-1058.
  • Arredondosp, E., et al. (2025). His-tagged pro-apoptotic peptides: enhancing cell internalization and anticancer effect in vitro. Amino Acids.
  • Gazit, E. (2022).
  • Nogueira, D. R., et al. (2014). Nanoparticle induced oxidative stress in cancer cells: adding new pieces to an incomplete jigsaw puzzle. Asian Pacific journal of cancer prevention, 15(12), 4739-4743.
  • Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB journal, 16(1), 77-83.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Z-His-Phe-OH

Executive Summary & Core Directive Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a protected dipeptide intermediate commonly used in enzymatic assays and peptide synthesis.[1] While often classified as no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a protected dipeptide intermediate commonly used in enzymatic assays and peptide synthesis.[1] While often classified as non-hazardous under GHS criteria due to a lack of comprehensive toxicological data, it must be treated as regulated chemical waste. [1]

The Core Directive: Do not dispose of Z-His-Phe-OH in municipal trash or down the drain. Its biological activity as a protease substrate and its nitrogen content classify it as a substance that requires controlled incineration or hazardous waste landfilling to prevent environmental bioaccumulation.

Hazard Profile & Safety Assessment

Scientific Integrity Note: The "Z" (benzyloxycarbonyl) group renders the peptide more lipophilic than its native form. While this improves membrane permeability in assays, it also means the compound behaves strictly as Organic Waste, not biomedical waste (unless contaminated with infectious agents).

ParameterSpecificationOperational Implication
Chemical Name N-Carbobenzyloxy-L-histidyl-L-phenylalanineUse full name on waste tags; avoid abbreviations like "Z-HP".
Physical State White to off-white powderHigh surface area; prone to static.[1] Do not generate dust.
GHS Classification Not Classified / Caution (Not fully tested)Treat as Irritant (Skin/Eye/Resp) under the Precautionary Principle.[1]
Incompatibilities Strong Oxidizers, Strong AcidsSegregation Critical: Do not mix with Nitric or Perchloric acid waste.[1]
Waste Code (RCRA) Non-RCRA Listed (General Organic)Dispose via Lab Pack or Organic Solid stream.[1]

Disposal Decision Logic (Visualized)

The following workflow illustrates the decision matrix for segregating Z-His-Phe-OH waste. This logic prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflow Start Waste: Z-His-Phe-OH StateCheck Physical State? Start->StateCheck SolidStream Solid / Powder StateCheck->SolidStream Pure Substance or Debris LiquidStream In Solution StateCheck->LiquidStream Dissolved ContamCheck Contaminated with Biohazards? SolidStream->ContamCheck SolventCheck Solvent Type? LiquidStream->SolventCheck BioWaste Biohazardous Waste (Red Bag/Autoclave) ContamCheck->BioWaste Yes (Cells/Virus) ChemSolid Solid Chemical Waste (White Pail/Drum) ContamCheck->ChemSolid No (Chemical Only) HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision matrix for Z-His-Phe-OH segregation.[1] Note that "Solid Chemical Waste" is the default pathway for pure, expired powder.[1]

Detailed Operational Protocols

Protocol A: Disposal of Solid Z-His-Phe-OH (Expired or Excess)

Context: You have a vial of expired powder or weighing boats with residual dust.[1] Expertise Insight: Solid peptide waste is often rejected by haulers if labeled generically. Specificity prevents "unknown chemical" surcharges.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a designated "Solid Chemical Waste" pail.

  • Primary Containment:

    • Do not pour loose powder directly into a large drum.

    • Keep the chemical in its original glass/plastic vial.

    • Tighten the cap and seal with Parafilm to prevent leakage during transport.

  • Secondary Containment: Place the sealed vial into a clear polyethylene bag (Zip-lock style) before placing it in the waste pail.

  • Labeling (Critical):

    • Constituents: Write "N-Carbobenzyloxy-L-histidyl-L-phenylalanine" (99%).

    • Hazard Checkbox: Mark "Irritant" or "Toxic" (as a precaution).

    • CAS Number: Use 35869-58-2 (or specific isomer CAS if different on your vial).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Assays)

Context: Z-His-Phe-OH dissolved in DMSO, Methanol, or buffer. Expertise Insight: The Z-group is stable in mild acid but degrades in strong base. Ensure the waste stream pH is between 4 and 10 to prevent uncontrolled hydrolysis in the drum.

  • Segregation:

    • Scenario 1 (DMSO/Methanol/Water): Pour into Non-Halogenated Organic Waste.

    • Scenario 2 (DCM/Chloroform): Pour into Halogenated Organic Waste.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates). Peptides can react exothermically with these.

  • Rinsing: Triple-rinse the original vessel with the primary solvent. Add rinsate to the waste container.

  • Documentation: Record the volume added to the waste log.

Emergency Procedures: Spill Management

Trustworthiness: This protocol assumes the user is wearing standard PPE (Nitrile gloves, Lab coat, Safety glasses).

Spill TypeAction Plan
Dry Powder Spill 1. Isolate: Do not turn on fans; minimize air movement to prevent dust cloud.2. Dampen: Cover spill with paper towels slightly dampened with water (prevents aerosolization).3. Collect: Scoop up damp towels and debris into a sealable bag.4. Clean: Wipe area with 70% Ethanol or mild detergent.
Liquid Spill 1. Absorb: Use vermiculite or polypropylene pads.2. Neutralize: Not typically required for this neutral peptide.3. Dispose: Place absorbent materials into "Solid Chemical Waste."

References & Regulatory Grounding

The following sources provide the regulatory and safety basis for the protocols above.

  • Fisher Scientific. (2021). Safety Data Sheet: N-Carbobenzyloxy-L-phenylalanine (Analogous Z-protected peptide handling).[1] Retrieved from [1]

  • United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Compatibility Chart & Guidance. EPA-600/2-80-076.[1] Retrieved from [1]

  • University of Pennsylvania EHRS. (2024).[2] Laboratory Chemical Waste Management Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical and Biomedical Waste Matrix. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Z-His-Phe-OH

Executive Summary & Risk Context Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a dipeptide derivative widely utilized as a substrate for proteolytic enzymes, specifically Carboxypeptidase A .[1] While oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Z-His-Phe-OH (N-Carbobenzyloxy-L-histidyl-L-phenylalanine) is a dipeptide derivative widely utilized as a substrate for proteolytic enzymes, specifically Carboxypeptidase A .[1] While often classified as "low hazard" or "irritant" in generic Safety Data Sheets (SDS), its nature as a bioactive protease substrate dictates a higher standard of care than simple salts or buffers.

The "Senior Scientist" Perspective: The primary risk with Z-His-Phe-OH is not acute toxicity, but sensitization and carrier-mediated absorption .

  • Inhalation Sensitization: Repeated inhalation of peptide dusts can trigger immune responses, leading to occupational asthma or dermatitis.

  • DMSO-Enhanced Permeability: This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant. If Z-His-Phe-OH is dissolved in DMSO, a skin splash is no longer just a surface irritant—it becomes a systemic delivery mechanism.

Hazard Profile & PPE Decision Logic

Physicochemical Hazards[2][3]
  • Physical State: Fine white powder (prone to static charge and aerosolization).

  • Solubility: Soluble in DMSO, Methanol, and dilute acids.

  • Signal Word: WARNING (Standard Precautionary Principle).

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2]

PPE Selection Hierarchy

Do not rely on a "one size fits all" approach. Select PPE based on the operation state (Solid vs. Solution).[3]

Table 1: PPE Specifications by Operational State
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Assays/Stock Prep)Rationale
Respiratory Fume Hood (Primary) or N95 MaskGeneral Lab VentilationPrevents inhalation of fine particulates during weighing.
Hand Protection Nitrile Gloves (Standard, 4-5 mil)Double Nitrile or Chem-RatedCRITICAL: If using DMSO, standard nitrile degrades. Double gloving provides a buffer time for removal.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesProtects against splashes, especially when vortexing or sonicating.
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Apron (if >50mL)Prevents dust accumulation on street clothes.
Visualization: PPE Decision Tree

The following logic flow ensures you select the correct protection level based on the solvent system used.

PPE_Decision_Tree Start Start: Handling Z-His-Phe-OH State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Liquid / Solution State_Check->Liquid Pipetting Protocol_A PROTOCOL A: Standard Nitrile Gloves Fume Hood Required Anti-Static Spatula Solid->Protocol_A Solvent_Check Is the solvent DMSO? Liquid->Solvent_Check Protocol_B PROTOCOL B: Standard Nitrile Gloves Safety Glasses Solvent_Check->Protocol_B No (Water/Buffer) Protocol_C PROTOCOL C (HIGH RISK): Double Nitrile Gloves Splash Goggles Immediate Change on Contact Solvent_Check->Protocol_C Yes (DMSO/Methanol)

Figure 1: Decision logic for PPE selection. Note the escalation in safety requirements when DMSO is introduced as a solvent.

Operational Protocols

Protocol A: Weighing & Solubilization (The Critical Step)

Objective: Transfer Z-His-Phe-OH powder to solution without generating aerosols.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a balance enclosure. If a balance is not available in the hood, tare the vial in the hood, cap it, weigh it outside, and return to the hood to add powder.

  • Static Management: Peptide powders are often electrostatic. Use an anti-static gun or a micro-spatula coated with PTFE to prevent "jumping" of the powder.

  • Solvent Addition:

    • Add the solvent (e.g., DMSO) down the side of the vial wall to wash down any powder adhering to the glass.

    • Do not vortex immediately with an open cap. Cap tightly, seal with Parafilm, then vortex.

  • Dissolution Check: Z-His-Phe-OH may require mild sonication. Ensure the water bath level in the sonicator does not exceed the height of the liquid in the vial to prevent tipping.

Protocol B: Spill Management

Scenario: You have spilled 50 mg of Z-His-Phe-OH powder on the bench.

  • Isolate: Place a "Do Not Enter" sign if the dust cloud is visible (rare for 50mg).

  • PPE Up: Ensure gloves and lab coat are secure.[3][4][5] Wear an N95 if cleaning outside a hood.

  • Wet Wipe Method:

    • Do not dry sweep. This generates aerosols.

    • Cover the spill with paper towels soaked in 70% Ethanol or water.

    • Wipe from the outside in to contain the material.

  • Disposal: Place used towels in a sealed bag labeled "Hazardous Waste - Solid" (contaminated debris).

Waste Disposal & Deactivation

Unlike biologicals (bacteria/viruses), Z-His-Phe-OH does not require autoclaving. However, it must not enter the municipal water system.

Waste StreamCriteriaDisposal Action
Solid Waste Expired powder, contaminated gloves, weigh boats.Hazardous Chemical Waste (Solid) . Label with full chemical name.
Liquid Waste (Aqueous) Buffer solutions containing peptide < 1mM.Aqueous Chemical Waste . Check local regulations; often pH adjustment required.
Liquid Waste (Organic) Solutions in DMSO, Methanol, or Acetonitrile.Organic Solvent Waste . Do not mix with bleach (potential reaction with DMSO).

Scientific Context: The "Why"

Understanding the mechanism validates the safety protocol.

Carboxypeptidase A Interaction: Z-His-Phe-OH is a substrate designed to mimic the C-terminal residues of proteins. The "Z" group (Carbobenzyloxy) protects the amine, making the molecule hydrophobic.

  • Safety Implication: Its hydrophobicity means it partitions easily into lipid bilayers (like your skin cells), especially when aided by DMSO. This validates the requirement for strict dermal protection.

Visualization: Handling Workflow

Handling_Workflow Stock Lyophilized Powder (-20°C Storage) Equilibrate Equilibrate to RT (Prevents condensation) Stock->Equilibrate 30 mins Weigh Weigh in Hood (Anti-static tools) Equilibrate->Weigh Solubilize Add DMSO/Buffer (Vortex Sealed) Weigh->Solubilize Aliquot Aliquot to Vials (Avoid freeze-thaw) Solubilize->Aliquot

Figure 2: Step-by-step workflow for preparing Z-His-Phe-OH stocks. Note the equilibration step to prevent moisture absorption, which degrades the peptide.[6]

References

  • PubChem. (n.d.). Compound Summary for CID 92456, Z-His-Phe-OH. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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